Propionyl bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
propanoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO/c1-2-3(4)5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBFXMJCUYXJDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208527 | |
| Record name | Propionyl bromide | |
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Molecular Weight |
136.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark brown liquid; [Alfa Aesar MSDS] | |
| Record name | Propionyl bromide | |
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CAS No. |
598-22-1 | |
| Record name | Propanoyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propionyl bromide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionyl bromide | |
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| Record name | Propionyl bromide | |
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Foundational & Exploratory
Propionyl Bromide (CAS 598-22-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Propionyl bromide (C₃H₅BrO), also known as propanoyl bromide, is a highly reactive acyl bromide that serves as a crucial building block in organic synthesis.[1][2] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it functions as a potent acylating agent for the introduction of the propionyl group into various molecular scaffolds.[1][2][3][4] This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications, with a focus on experimental protocols and data for the research and development community.
Chemical and Physical Properties
This compound is a colorless to pale yellow, fuming liquid with a pungent odor.[1][3][4][5] It is highly reactive and corrosive, and it decomposes in the presence of water or alcohols.[1] Due to its reactivity, it must be handled with care in a well-ventilated area, and appropriate personal protective equipment should be used.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 598-22-1 | [6] |
| Molecular Formula | C₃H₅BrO | [3][5][6] |
| Molecular Weight | 136.98 g/mol | [5][6] |
| Appearance | Colorless to pale yellow fuming liquid | [3][5] |
| Density | 1.521 g/mL at 25 °C | [6] |
| Boiling Point | 103-104 °C | [6] |
| Melting Point | -40 °C | [4] |
| Refractive Index | n20/D 1.455 | [6] |
| Solubility | Soluble in ether; decomposes in water and alcohol | [1] |
| Flash Point | 52 °C (125.6 °F) - closed cup | [6] |
Spectroscopic Data
The structural identification of this compound and its reaction products relies on various spectroscopic techniques. The following table summarizes key spectroscopic data.
Table 2: Spectroscopic Data for this compound
| Spectrum | Key Peaks/Shifts | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~2.9 (q, 2H, -CH₂-), δ ~1.2 (t, 3H, -CH₃) | [7] |
| ¹³C NMR | Data available on PubChem | [8] |
| FTIR (Neat) | Strong C=O stretch ~1780 cm⁻¹ | [8] |
| Mass Spec (EI) | m/z peaks corresponding to fragments | [8][9] |
Synthesis of this compound
This compound is typically synthesized from propionic acid. One common laboratory and industrial method involves the reaction of propionic acid with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).[1] A detailed experimental protocol from a patented method is provided below.
Experimental Protocol: Synthesis from Propionic Acid and Bromine
This method utilizes propionic acid and bromine with red phosphorus as a catalyst.[10]
Materials:
-
Propionic acid
-
Bromine
-
Red phosphorus (catalyst)
-
Low-boiling alkyl halide solvent (e.g., 1,2-dichloroethane)
Procedure:
-
To a reaction vessel, add propionic acid, the alkyl halide solvent, and the phosphorus catalyst.
-
Under stirring, heat the mixture to 80-90 °C.
-
Slowly add bromine dropwise to the reaction mixture.
-
Allow the reaction to reflux for 10-12 hours.
-
After the reflux period, increase the temperature to 92-97 °C to distill off and collect the solvent.
-
Further, increase the temperature to 103-105 °C to distill and collect the pale yellow or transparent liquid product, which is this compound.[10]
Reactivity and Mechanism
The primary utility of this compound in organic synthesis stems from its high reactivity as an acylating agent. The carbon atom of the carbonyl group is highly electrophilic due to the inductive effect of the bromine and oxygen atoms. This makes it susceptible to attack by a wide range of nucleophiles.
Nucleophilic Acyl Substitution
The reaction of this compound with nucleophiles, such as alcohols and amines, proceeds via a nucleophilic acyl substitution mechanism.[1][11] This is generally a two-step addition-elimination process.
General Mechanism:
-
Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.[12]
-
Elimination of the Leaving Group: The carbonyl group is reformed by the elimination of the bromide ion, which is a good leaving group.
Applications in Drug Development and Organic Synthesis
This compound is a key intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[2][3] It is used to introduce the propionyl group, which can be critical for the biological activity of a molecule.
Synthesis of Amides and Esters
The reaction of this compound with amines or alcohols provides a straightforward route to the corresponding amides and esters, respectively.[1][2]
Materials:
-
This compound
-
Primary or secondary amine
-
A non-nucleophilic base (e.g., pyridine (B92270) or triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve the amine and the base in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add this compound dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by recrystallization or column chromatography.
A similar procedure can be followed for the acylation of alcohols to form esters, often using a weak base like pyridine as a catalyst.[13]
Role in Pharmaceutical Synthesis
This compound is used in the manufacture of various pharmaceuticals, including some antihistamines, anti-inflammatory drugs, and antibiotics.[3] For instance, it is a precursor in the synthesis of certain nucleoside-based drugs used in antiviral and anticancer therapies.[10]
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
-
Corrosive: It can cause severe burns to the skin, eyes, and respiratory tract.[1][3]
-
Flammable: It is a flammable liquid and vapor.[6]
-
Water Reactive: It reacts violently with water, releasing toxic and corrosive hydrogen bromide gas.[1]
Handling Precautions:
-
Work in a well-ventilated fume hood.[3]
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3]
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and bases.[1]
-
Keep containers tightly closed.[6]
In case of exposure, seek immediate medical attention. For spills, use an absorbent material and handle the cleanup with appropriate protective gear.
References
- 1. guidechem.com [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. crystlechemipharma.com [crystlechemipharma.com]
- 6. 丙酰溴 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound | C3H5BrO | CID 69018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. CN101759552A - Method for preparing propionyl bromine - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Synthesis of Propionyl Bromide from Propionic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing propionyl bromide from propionic acid. The information presented herein is curated for professionals in the fields of chemical research and pharmaceutical development, focusing on detailed experimental protocols, comparative data, and reaction mechanisms. This compound is a valuable reagent in organic synthesis, serving as a key intermediate in the production of various pharmaceuticals and fine chemicals.[1][2]
Overview of Synthetic Methodologies
The conversion of propionic acid to this compound involves the substitution of the hydroxyl group of the carboxylic acid with a bromine atom. This transformation is typically achieved using a variety of brominating agents. The most commonly employed methods, which will be detailed in this guide, include:
-
Reaction with Phosphorus Tribromide (PBr₃): A widely used method for the synthesis of acyl bromides from carboxylic acids.
-
Reaction with Thionyl Bromide (SOBr₂): An alternative to phosphorus-based reagents, offering different byproduct profiles.
-
Reaction with Bromine and a Phosphorus Catalyst: Often utilizing red phosphorus, this method generates the brominating agent in situ.
Detailed Experimental Protocols
Synthesis using Phosphorus Tribromide (PBr₃)
The reaction of propionic acid with phosphorus tribromide is a standard and effective method for the preparation of this compound. The reaction proceeds through the formation of an acyl bromide intermediate.[3]
Reaction Mechanism: The hydroxyl group of the propionic acid attacks the phosphorus atom of PBr₃, leading to the formation of a good leaving group. A bromide ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the leaving group to form this compound and phosphorous acid as a byproduct.
Experimental Protocol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb the hydrogen bromide (HBr) gas evolved. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: The flask is charged with anhydrous propionic acid.
-
Addition of PBr₃: Phosphorus tribromide is added dropwise to the stirred propionic acid at a low temperature (typically 0-5 °C) using an ice bath to control the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 40-60 °C) for a period of 1-3 hours to ensure the reaction goes to completion.
-
Purification: The resulting this compound is purified by fractional distillation. The boiling point of this compound is approximately 103-104 °C.[4]
Synthesis using Thionyl Bromide (SOBr₂)
Thionyl bromide can also be employed for the synthesis of this compound. This method is analogous to the widely used synthesis of acyl chlorides using thionyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen bromide (HBr), are gaseous, which can simplify purification.
Experimental Protocol:
-
Apparatus Setup: A similar setup to the PBr₃ method is used, ensuring all glassware is dry and the reaction is conducted under an inert atmosphere.
-
Reagent Charging: Anhydrous propionic acid is placed in the reaction flask.
-
Addition of SOBr₂: Thionyl bromide is added dropwise to the propionic acid at room temperature. A catalytic amount of a suitable catalyst, such as dimethylformamide (DMF), may be added to facilitate the reaction.
-
Reaction: The mixture is gently refluxed until the evolution of gaseous byproducts (SO₂ and HBr) ceases.
-
Purification: The excess thionyl bromide is removed by distillation, and the this compound is then purified by fractional distillation.
Synthesis using Red Phosphorus and Bromine
This method involves the in situ generation of phosphorus tribromide from red phosphorus and bromine, which then reacts with propionic acid. A detailed procedure for this method is outlined in Chinese patent CN101759552A.[4]
Experimental Protocol (based on CN101759552A): [4]
-
Apparatus Setup: A reactor is equipped with a stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Charging: Propionic acid, a solvent (e.g., a low-boiling alkyl halide like 1,2-dichloropropane), and red phosphorus (as a catalyst) are added to the reactor.[4]
-
Heating and Bromine Addition: The mixture is stirred and heated to 80-90 °C. Bromine is then added dropwise.[4]
-
Reflux: The reaction mixture is refluxed for 10-12 hours.[4]
-
Solvent Removal: After the reaction is complete, the temperature is raised to 92-97 °C to distill off the solvent.[4]
-
Product Distillation: The temperature is further increased to 103-105 °C, and the this compound is collected as a pale yellow or transparent liquid.[4]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of this compound from propionic acid based on the available literature.
Table 1: Reagents and Reaction Conditions
| Method | Reagents | Molar Ratio (Propionic Acid : Brominating Agent) | Solvent | Temperature (°C) | Reaction Time (hours) |
| Red P / Br₂ | Propionic acid, Bromine, Red Phosphorus | 1.2-1.5 : 1.0-1.3 (Propionic Acid : Bromine) | 1,2-Dichloropropane | 80-90 (reflux) | 10-12 |
| PBr₃ | Propionic acid, Phosphorus Tribromide | 3 : 1 (Stoichiometric) | None or inert solvent | 0-5 (addition), then 40-60 | 1-3 |
| SOBr₂ | Propionic acid, Thionyl Bromide | 1 : 1.1-1.5 | None or inert solvent | Room temp (addition), then reflux | 1-2 |
Table 2: Product Yield and Purity
| Method | Reported Yield (%) | Purity (%) | Reference |
| Red P / Br₂ | 64.7 - 65.98 | 98.96 - 99.16 | [4] |
| PBr₃ | Generally high | High | General textbook knowledge |
| SOBr₂ | Not specified in searches | High | General textbook knowledge |
Visualizations
General Reaction Scheme
Caption: General reaction for the synthesis of this compound.
Experimental Workflow for Red Phosphorus and Bromine Method
Caption: Workflow for this compound synthesis via the red phosphorus and bromine method.
References
Propionyl Bromide: A Technical Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Propionyl bromide (CAS No: 598-22-1), also known as propanoyl bromide, is a highly reactive acyl bromide widely utilized in organic synthesis as a propionylating agent. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries for the introduction of a propionyl group (CH₃CH₂CO-) into various molecular scaffolds. This document provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for a common synthetic application, and a visual representation of a key reaction mechanism.
Core Properties of this compound
This compound is a colorless to pale yellow, fuming liquid with a pungent odor.[1][2] Due to its high reactivity, particularly with water and other nucleophiles, it must be handled with appropriate safety precautions in a well-ventilated fume hood.[1][3]
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₃H₅BrO | [2][4][5][6] |
| Molecular Weight | 136.98 g/mol | [2][4][6] |
| Density | 1.521 g/mL at 25 °C | |
| Boiling Point | 103-105 °C | [4] |
| Flash Point | 52 °C (125.6 °F) - closed cup | |
| Refractive Index | n20/D 1.455 | |
| Solubility | Soluble in ether. Reacts violently with water and alcohol. | [3][4][7] |
Synthetic Applications and Experimental Protocols
This compound is a key reagent in acylation reactions, including the formation of amides, esters, and ketones.[1][8] Its reactivity makes it a more potent acylating agent than the corresponding propionyl chloride in many instances.[9]
Experimental Protocol: Acylation of a Primary Amine to Synthesize N-Propionyl Amide
This protocol details a general procedure for the synthesis of an N-substituted propionamide (B166681) from a primary amine using this compound. This reaction is fundamental in the synthesis of various pharmaceutical compounds.
Materials:
-
Primary amine (1.0 equivalent)
-
This compound (1.1 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA)) (1.2 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and the tertiary amine base (1.2 eq.) in the anhydrous aprotic solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of this compound: Slowly add this compound (1.1 eq.) dropwise to the stirred reaction mixture. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding water or a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-propionyl amide. The crude product can be further purified by recrystallization or column chromatography.
Visualizing the Reaction: Amide Bond Formation
The following diagram illustrates the logical workflow for the acylation of a primary amine with this compound, as described in the experimental protocol.
Caption: Workflow for the synthesis of N-propionyl amide via acylation of a primary amine.
References
- 1. CAS 598-22-1: Propanoyl bromide | CymitQuimica [cymitquimica.com]
- 2. modychem.co [modychem.co]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. crystlechemipharma.com [crystlechemipharma.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C3H5BrO | CID 69018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labsolu.ca [labsolu.ca]
- 8. innospk.com [innospk.com]
- 9. youtube.com [youtube.com]
Propanoyl Bromide: A Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propanoyl bromide (CH₃CH₂COBr), a key acyl halide, serves as a vital reagent in organic synthesis, particularly in the pharmaceutical and chemical industries for the introduction of the propanoyl group. Its high reactivity necessitates a thorough understanding of its physical and chemical properties for safe handling and effective application. This technical guide provides an in-depth overview of the core physical properties of propanoyl bromide, outlines detailed experimental protocols for their determination, and illustrates its characteristic reactivity. All quantitative data is presented in a clear, tabular format for ease of reference.
Core Physical Properties
Propanoyl bromide is a colorless to pale yellow, fuming liquid with a sharp, pungent odor.[1][2] Its properties are largely defined by the presence of the highly reactive acyl bromide functional group. The key physical constants are summarized in the table below.
Table 1: Physical Properties of Propanoyl Bromide
| Property | Value | Notes |
| Molecular Formula | C₃H₅BrO | |
| Molecular Weight | 136.98 g/mol | |
| Density | 1.521 g/mL | at 25 °C |
| Boiling Point | 103-104 °C | at 760 mmHg |
| Melting Point | -40 °C | |
| Refractive Index (n_D) | 1.455 | at 20 °C |
| Solubility | Soluble in ether. | Decomposes in water and alcohol.[2] |
| Appearance | Colorless to slight yellow fuming liquid. | Fumes in moist air due to hydrolysis.[2] |
Chemical Reactivity: Hydrolysis
A defining characteristic of propanoyl bromide is its vigorous reaction with water.[1] This hydrolysis reaction breaks down the compound into propanoic acid and hydrobromic acid.[1][2] This reactivity makes propanoyl bromide a potent acylating agent but also means that all handling and experimental measurements must be conducted under anhydrous (dry) conditions to prevent decomposition of the sample.[2]
The diagram below illustrates the nucleophilic acyl substitution mechanism of propanoyl bromide hydrolysis.
Caption: Hydrolysis pathway of propanoyl bromide.
Experimental Protocols
Accurate determination of the physical properties of propanoyl bromide requires careful attention to technique, particularly the exclusion of atmospheric moisture.
Safety Precautions
Propanoyl bromide is corrosive and reacts violently with water.[1] All manipulations must be performed in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including chemical splash goggles, nitrile gloves, and a lab coat, is mandatory.[3][4] All glassware must be thoroughly dried (e.g., oven-dried) before use.
Determination of Boiling Point (Capillary Method)
The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[5][6]
-
Apparatus: Thiele tube or MelTemp apparatus, thermometer, small test tube, and a sealed-end capillary tube.[5][7][8]
-
Procedure:
-
Place a small amount (1-2 mL) of propanoyl bromide into a clean, dry small test tube.
-
Invert a capillary tube (sealed at one end) and place it into the liquid in the test tube, open-end down.
-
Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Place the assembly into a heating bath (e.g., a Thiele tube filled with mineral oil).
-
Heat the bath gently. As the boiling point is approached, a stream of bubbles will emerge from the capillary tube.
-
When a continuous and rapid stream of bubbles is observed, remove the heat source.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[5] Record this temperature.
-
Determination of Density (Pycnometer Method)
This method provides a highly precise measurement of density by determining the mass of a precisely known volume of the liquid.[9]
-
Apparatus: A pycnometer (specific gravity bottle) of known volume, analytical balance.
-
Procedure:
-
Carefully clean and dry the pycnometer and its stopper. Weigh the empty pycnometer on an analytical balance (M₁).[10][11]
-
Fill the pycnometer with distilled water of a known temperature to determine its exact volume. Weigh the water-filled pycnometer (M_water). The volume (V) can be calculated using the known density of water at that temperature.
-
Thoroughly dry the pycnometer again.
-
Working in a fume hood, fill the pycnometer with propanoyl bromide. Carefully insert the stopper, allowing excess liquid to exit through the capillary.[10]
-
Ensure no air bubbles are trapped and the outside of the pycnometer is clean and dry.[10]
-
Weigh the propanoyl bromide-filled pycnometer (M₂).[11]
-
The density (ρ) is calculated using the formula: ρ = (M₂ - M₁) / V.
-
Determination of Refractive Index (Abbe Refractometer)
The refractive index measures how light bends as it passes through the liquid and is a characteristic property.
-
Apparatus: Abbe refractometer, constant temperature water bath, light source (typically sodium D-line, 589 nm).[12][13]
-
Procedure:
-
Ensure the refractometer prisms are clean and dry.[12]
-
Calibrate the instrument using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20 °C).[14]
-
Using a pipette, place a few drops of propanoyl bromide onto the surface of the measuring prism.
-
Close the prism assembly immediately to minimize exposure to air.
-
Allow a few moments for the sample to reach thermal equilibrium with the instrument, which should be maintained at a constant temperature (e.g., 20 °C) by the circulating water bath.[14]
-
Look through the eyepiece and adjust the controls to bring the light-dark boundary into sharp focus at the center of the crosshairs.[15][16]
-
Read the refractive index directly from the instrument's scale.
-
The experimental workflow for a typical physical property measurement is outlined below.
References
- 1. CAS 598-22-1: Propanoyl bromide | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
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- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. phillysim.org [phillysim.org]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. studylib.net [studylib.net]
- 10. che.utah.edu [che.utah.edu]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 14. hinotek.com [hinotek.com]
- 15. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 16. davjalandhar.com [davjalandhar.com]
Propionyl Bromide: A Comprehensive Safety and Handling Guide for Laboratory Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Propionyl bromide (CAS No: 598-22-1) is a highly reactive acyl bromide used as an intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries.[1] Its utility is matched by its significant hazards, including flammability, corrosivity, and violent reactivity with water. This guide provides a detailed overview of the safety data for this compound, outlines essential handling protocols, and offers visual aids to ensure its safe use in a research and development setting.
Physical and Chemical Properties
Understanding the fundamental properties of this compound is the first step in a thorough risk assessment. The compound is a colorless to pale yellow or brown fuming liquid that is denser than water.[1][2][3][4] Key quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅BrO | [1][2][3][5][6][7] |
| Molecular Weight | 136.98 g/mol | [1][2][3][6][7][8][9] |
| Appearance | Colorless to slight yellow/brown fuming liquid | [1][2][3][4][5] |
| Boiling Point | 103-104 °C (217-219.2 °F) at 760 mmHg | [1][2][5][8] |
| Melting Point | -40 °C | [1] |
| Density / Specific Gravity | 1.520 - 1.521 g/mL at 25 °C | [1][2][5] |
| Flash Point | 52 °C (125.6 °F) - closed cup | [2] |
| Refractive Index | n20/D 1.455 | [1][5] |
| Solubility | Reacts violently and decomposes in water and alcohol; Soluble in ether | [3][5][6][8] |
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[9] Its primary dangers are its flammability and its severe corrosive effects on skin, eyes, and the respiratory tract.[4][9]
| Hazard Classification | GHS Category | Hazard Statement | Source(s) |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | [6][9] |
| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [6][9] |
| Serious Eye Damage / Irritation | Category 1 | H318: Causes serious eye damage | [6] |
| Signal Word | - | Danger | [2][9][10] |
| Supplementary Hazard | - | EUH014: Reacts violently with water | [6] |
The diagram below illustrates the interconnected nature of these hazards.
Caption: Logical relationship of hazards associated with this compound.
Experimental Protocols and Procedures
Strict adherence to established protocols is mandatory to mitigate the risks associated with this compound.
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[8][10]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[10] Use explosion-proof electrical equipment and non-sparking tools.[2] Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[2][7]
-
Personal Contact: Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[8]
-
PPE Requirements:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield (minimum 8-inch).[10]
-
Skin Protection: Wear appropriate protective clothing to prevent skin exposure.[2] Use elbow-length PVC or other chemical-resistant gloves.[8][10] Ensure trousers are worn outside of boots to prevent spills from entering footwear.[8]
-
Respiratory Protection: If exposure limits may be exceeded or if irritation is experienced, use a NIOSH/MSHA-approved full-face respirator with an appropriate cartridge (e.g., multi-purpose combination US or type ABEK EN 14387) or a self-contained breathing apparatus (SCBA).[10][11]
-
Storage Requirements
-
Conditions: Store in a cool, dry, well-ventilated, and approved flammables area.[2][6][8]
-
Containers: Keep containers tightly sealed to protect from moisture.[2][10] Containers may develop pressure and should be opened carefully and vented periodically.[8] Storage under an inert atmosphere like nitrogen is recommended.[2][6]
-
Incompatibilities: Segregate from incompatible materials such as water, strong oxidizing agents, bases, alcohols, alkalies, and metals.[8][11]
Spill and Leak Procedures
-
Immediate Actions: Evacuate personnel from the area and move upwind.[8] Remove all sources of ignition.[10]
-
Containment: Wear full protective clothing and respiratory protection.[8] Contain the spill using non-combustible absorbent materials like dry sand, earth, or vermiculite.[8] Do not use water to clean up.[10]
-
Cleanup: Collect the absorbed material using spark-free tools and place it into a labeled, sealed container for disposal.[8]
-
Decontamination: Ventilate the area and wash the spill site after the material has been removed.[11]
The following diagram outlines a safe handling workflow for a typical laboratory experiment.
Caption: General experimental workflow for safely handling this compound.
First Aid and Emergency Measures
Immediate and appropriate first aid is critical following any exposure. Medical attention is required in all cases of exposure.[2]
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Keep the patient warm and at rest. Seek immediate medical attention. | [2][6][8][10] |
| Skin Contact | Immediately flush the affected area with large amounts of water, using a safety shower if available. Remove all contaminated clothing and shoes without delay. Continue flushing while transporting to a medical facility. | [2][6][8][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [2][6][8][10] |
| Ingestion | DO NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][6][10] |
Firefighting Measures
Due to its flammability and reactivity, fires involving this compound require specific extinguishing methods.
| Aspect | Protocol | Source(s) |
| Suitable Extinguishing Media | Dry chemical, carbon dioxide (CO₂), or chemical foam. Water mist may be used to cool closed containers from a safe distance. | [2][11] |
| Unsuitable Extinguishing Media | DO NOT USE WATER directly on the spill or fire, as it reacts violently. | [11] |
| Specific Hazards | Flammable liquid.[2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2] Containers may explode when heated.[2] Reacts with water to produce toxic and corrosive hydrogen bromide gas.[1][2] | |
| Hazardous Combustion Products | Carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr). | [2][8] |
| Protective Equipment | Firefighters must wear full body protective clothing and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode. | [2][8] |
Toxicological Information
While comprehensive human toxicological data is limited, this compound is known to be highly corrosive and destructive to living tissue.[4][8]
-
Acute Effects: Direct contact causes severe chemical burns to the skin and eyes.[8][9] Inhalation can lead to irritation and corrosive damage to the respiratory tract, potentially causing coughing, choking, and pulmonary edema.[4][8] Ingestion may cause severe burns to the mouth, throat, and esophagus, with a danger of perforation.[6][8]
-
Chronic Effects: Repeated or long-term exposure may cause cumulative effects.[8] There is limited evidence from animal studies suggesting potential harm to an unborn fetus.[8] Skin sensitization may also occur in some individuals.[8]
This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer and the specific safety protocols of your institution. Always consult these primary resources before beginning any work with this compound.
References
- 1. innospk.com [innospk.com]
- 2. fishersci.com [fishersci.com]
- 3. crystlechemipharma.com [crystlechemipharma.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. chembk.com [chembk.com]
- 6. fishersci.dk [fishersci.dk]
- 7. guidechem.com [guidechem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. This compound | C3H5BrO | CID 69018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. This compound(598-22-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Propionyl Bromide's Reactivity with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionyl bromide (CH₃CH₂COBr) is a highly reactive acyl bromide widely employed in organic synthesis as a potent acylating agent. Its utility spans the introduction of the propionyl group into a diverse range of molecules, a critical step in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals. This guide provides a comprehensive technical overview of the reactivity of this compound with various nucleophiles, detailing reaction mechanisms, factors influencing reactivity, and experimental considerations.
Core Principles of Reactivity
The reactivity of this compound is fundamentally governed by the principles of nucleophilic acyl substitution. The carbonyl carbon of the propionyl group is highly electrophilic due to the inductive effect of the bromine and oxygen atoms. This renders it susceptible to attack by a wide array of nucleophiles. The bromide ion is an excellent leaving group, further facilitating the substitution reaction. Generally, this compound is more reactive than propionyl chloride due to the superior leaving group ability of bromide compared to chloride.[1][2]
The general mechanism for the nucleophilic acyl substitution of this compound proceeds through a tetrahedral intermediate:
Reactivity with Common Nucleophiles
This compound readily reacts with a variety of nucleophiles. The rate and efficiency of these reactions are influenced by the nucleophilicity of the attacking species, the reaction solvent, and the temperature.
Amines (Ammonolysis)
The reaction of this compound with primary and secondary amines is a vigorous and highly exothermic process that yields N-substituted propionamides.[3] The reaction is typically carried out in the presence of a base (often an excess of the amine itself or a non-nucleophilic base like triethylamine) to neutralize the hydrogen bromide byproduct. The general reaction is second-order, and the rate is influenced by the electronic and steric properties of the amine.[4] Electron-donating groups on the amine increase its nucleophilicity and accelerate the reaction, while bulky substituents can hinder the approach of the nucleophile to the carbonyl carbon.
Table 1: Representative Reactivity Data with Amines
| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Aniline | Methanol | 30 | N-Phenylpropionamide | - | [4] |
| Substituted Anilines | Methanol | 30 | N-Arylpropionamides | - | [4] |
| Benzylamine (B48309) | Dichloromethane (B109758) | 0 to RT | N-Benzylpropionamide | High | General Procedure |
| Diethylamine | Diethyl Ether | 0 | N,N-Diethylpropionamide | High | General Procedure |
Note: Specific kinetic data for this compound is limited in readily available literature. The trends are based on studies of similar alkyl bromides and acyl halides.
Alcohols and Phenols (Alcoholysis)
This compound reacts with alcohols and phenols to form propionate (B1217596) esters. These reactions are generally slower than aminolysis and may require heating or the presence of a non-nucleophilic base (e.g., pyridine) to drive the reaction to completion by scavenging the HBr byproduct. The reactivity of the alcohol follows the order: primary > secondary > tertiary, primarily due to steric hindrance.
Table 2: Representative Reactivity Data with Alcohols/Phenols
| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Ethanol | Pyridine (B92270) | Reflux | Ethyl propionate | - | General Procedure |
| Isopropanol (B130326) | Pyridine | Reflux | Isopropyl propionate | - | General Procedure |
| Phenol | Pyridine | Reflux | Phenyl propionate | - | General Procedure |
Note: Yields are generally high but depend on reaction conditions and purification methods.
Thiols (Thiolysis)
Thiols react with this compound to form thioesters. Thiolates (the conjugate bases of thiols) are excellent nucleophiles and react rapidly. The reactions are typically carried out in the presence of a base to deprotonate the thiol.
Table 3: Representative Reactivity Data with Thiols
| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Thiophenol | Dichloromethane/Base | RT | S-Phenyl propanethioate | High | [5] (Adapted) |
Organometallic Reagents
Grignard Reagents: this compound reacts with Grignard reagents (RMgX) to produce ketones. To avoid the secondary reaction of the ketone product with another equivalent of the Grignard reagent to form a tertiary alcohol, the reaction is typically carried out at low temperatures.
Organocuprates (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi) are softer nucleophiles than Grignard reagents and are highly effective for the synthesis of ketones from acyl halides, including this compound. These reactions generally provide cleaner products and higher yields of the desired ketone.[6][7]
Table 4: Representative Reactivity Data with Organometallic Reagents
| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Phenylmagnesium bromide | Diethyl Ether/Toluene | -78 to RT | Propiophenone (B1677668) | Moderate | General Procedure |
| Lithium diphenylcuprate | Diethyl Ether | -78 | Propiophenone | High | [8] (Adapted) |
Factors Influencing Reactivity
Several factors significantly impact the rate and outcome of reactions between this compound and nucleophiles:
-
Nucleophile Strength: Stronger nucleophiles react faster. For example, amines are generally more nucleophilic than alcohols, leading to faster reaction rates.
-
Solvent: The choice of solvent can have a profound effect on reaction rates. Polar aprotic solvents (e.g., acetonitrile, DMF, DMSO) can accelerate SN2-type reactions by solvating the cation but not the anionic nucleophile, thus increasing its effective nucleophilicity.[9][10] Polar protic solvents (e.g., water, alcohols) can solvate both the nucleophile and the leaving group, which can slow down the reaction by stabilizing the nucleophile.[9][10]
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for highly exothermic reactions, cooling may be necessary to control the reaction and prevent side reactions.
-
Leaving Group: As previously mentioned, bromide is a better leaving group than chloride, making this compound more reactive than propionyl chloride.[1][11]
Experimental Protocols
The following are general experimental protocols that can be adapted for specific substrates and scales.
Synthesis of N-Benzylpropionamide (Amine Nucleophile)
-
To a stirred solution of benzylamine (1.1 equivalents) and triethylamine (B128534) (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add this compound (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of Isopropyl Propionate (Alcohol Nucleophile)
-
To a stirred solution of isopropanol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous diethyl ether at 0 °C, add this compound (1.1 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, filter the mixture to remove pyridinium (B92312) hydrobromide.
-
Wash the filtrate with water, dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude ester by distillation.
Synthesis of Propiophenone (Organometallic Nucleophile - Friedel-Crafts Acylation)
-
To a suspension of anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in anhydrous benzene (B151609) at 0 °C, add this compound (1.0 equivalent) dropwise with vigorous stirring.[12][13]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 1-2 hours.
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice followed by dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with benzene or another suitable organic solvent.
-
Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting propiophenone by vacuum distillation.
Stereochemistry in Reactions with Chiral Nucleophiles
When this compound reacts with a chiral, non-racemic nucleophile, such as a chiral amine, the resulting product can be a mixture of diastereomers. The stereochemical outcome of such reactions is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals. The use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical course of a reaction, is a common strategy. For instance, amides derived from chiral amines like (S)-(-)-1-phenylethylamine can be used to direct subsequent reactions, such as enolate alkylation, with high diastereoselectivity.
Signaling Pathways and Drug Development
While this compound itself is not a signaling molecule, the propionyl group it delivers is relevant in various biological contexts, particularly in the post-translational modification of proteins. Propionylation of lysine (B10760008) residues is a recently discovered modification that can influence protein function and cellular signaling. Understanding how to selectively introduce propionyl groups onto biological molecules is an area of active research. The reactivity principles of this compound with nucleophilic amino acid side chains (such as lysine) in a non-biological setting provide a chemical foundation for developing more sophisticated and targeted methods for protein modification in drug development.
Conclusion
This compound is a versatile and highly reactive reagent for the introduction of the propionyl moiety into a wide range of nucleophilic substrates. Its reactivity is dictated by the principles of nucleophilic acyl substitution, with factors such as nucleophile strength, solvent, and temperature playing crucial roles. While specific quantitative kinetic data for this compound are not extensively tabulated in the literature, its reactivity can be reliably predicted based on the well-established trends for acyl halides. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals in drug development to effectively utilize this compound in their synthetic endeavors.
References
- 1. quora.com [quora.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 8. Ch18: Organocopper reagents [chem.ucalgary.ca]
- 9. organic chemistry - What is the result when the polarity of the solvent is increased in nucleophilic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. smart.dhgate.com [smart.dhgate.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
An In-depth Technical Guide to the Solubility of Propionyl Bromide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Propionyl bromide (C₃H₅BrO), a vital reagent in organic synthesis, is favored for its ability to introduce the propionyl group into molecules, a critical step in the development of various pharmaceuticals and agrochemicals. However, its high reactivity, particularly with protic solvents, presents significant challenges in determining and utilizing its solubility characteristics. This guide provides a comprehensive overview of the available qualitative solubility data for this compound, outlines a conceptual framework for solubility assessment given its reactive nature, and details necessary safety protocols.
Core Data Presentation: Qualitative Solubility of this compound
| Solvent Classification | Solvent | Qualitative Solubility/Miscibility | Reactivity |
| Protic Solvents | Water | Decomposes violently[1][2] | Highly reactive, hydrolysis to propionic acid and hydrobromic acid.[2][3] |
| Alcohols (e.g., Ethanol, Methanol) | Decomposes[1] | Reactive, undergoes alcoholysis to form the corresponding ester.[1][4] | |
| Aprotic Solvents | Diethyl Ether | Soluble[1] | Generally stable, but ethers can contain peroxide impurities that may react. |
| Acetone | Soluble | May undergo a slow reaction, particularly in the presence of impurities. | |
| Dichloromethane | Likely Miscible | Generally considered a suitable inert solvent for reactions involving acyl halides. | |
| Tetrahydrofuran (THF) | Likely Miscible | Generally considered a suitable inert solvent, but peroxide formation is a concern. | |
| Hexane | Likely Miscible | Suitable as a non-polar, aprotic solvent. | |
| Toluene | Likely Miscible | Suitable as a non-polar, aprotic solvent. |
Note: "Likely Miscible" indicates that based on the chemical properties of this compound (a polar aprotic molecule) and the respective solvents, they are expected to be miscible. However, empirical verification is necessary.
Experimental Protocols: A Conceptual Framework for Solubility Assessment of a Reactive Compound
Standard equilibrium solubility experiments are not suitable for this compound due to its reactivity. The primary goal of assessing its "solubility" is often to identify suitable, inert solvents for reactions. Therefore, a qualitative miscibility assessment under controlled conditions is the most practical approach.
Objective: To determine if this compound forms a homogeneous solution with a given aprotic solvent at a specific concentration and to observe for any signs of reaction.
Materials:
-
This compound (high purity)
-
Anhydrous aprotic solvents (e.g., dichloromethane, tetrahydrofuran, hexane, toluene)
-
Dry glassware (e.g., small, sealed vials or test tubes with septa)
-
Inert gas supply (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bars
-
Appropriate personal protective equipment (PPE): chemical resistant gloves, safety goggles, face shield, lab coat. All manipulations should be performed in a certified chemical fume hood.
Methodology:
-
Preparation of a Controlled Environment:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to eliminate any traces of water.
-
Conduct the entire experiment under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture.
-
-
Solvent Selection:
-
Choose a range of anhydrous aprotic solvents with varying polarities (e.g., a non-polar solvent like hexane, a polar aprotic solvent like dichloromethane, and an ether like THF).
-
-
Qualitative Miscibility Test:
-
In a dry vial under an inert atmosphere, add a small, measured volume of the chosen anhydrous solvent (e.g., 1 mL).
-
Carefully add a small, dropwise amount of this compound to the solvent while stirring.
-
Observe for the formation of a single, clear phase, which indicates miscibility.
-
Look for any signs of a reaction, such as a color change, gas evolution, or precipitate formation.
-
If miscible, continue to add this compound in small increments to assess the concentration at which it remains in solution.
-
-
Stability Observation:
-
If a homogeneous solution is formed, seal the container and allow it to stand at a controlled temperature for a period (e.g., 1 hour).
-
Periodically observe the solution for any changes that might indicate a slow reaction or decomposition.
-
Safety Precautions are Paramount:
-
This compound is corrosive and reacts violently with water.[1][5] Handle it in a fume hood with appropriate PPE.
-
Ensure all solvents are anhydrous to prevent uncontrolled reactions.
-
Acyl halides can react dangerously with certain aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).
Mandatory Visualization
The following diagram illustrates a logical workflow for selecting a suitable solvent for a reaction involving this compound, prioritizing safety and chemical compatibility.
Caption: Workflow for Selecting a Suitable Solvent for this compound.
References
Propionyl Bromide: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionyl bromide (C₃H₅BrO) is a highly reactive acyl bromide widely utilized as a propionylating agent in organic synthesis. Its utility in the pharmaceutical and fine chemical industries is significant for the introduction of the propionyl group into various molecular scaffolds. However, its high reactivity also presents challenges related to its stability and storage. This technical guide provides an in-depth overview of the stability of this compound, recommended storage conditions, and methodologies for its assessment, aimed at ensuring its quality and safe handling in a research and development setting.
Chemical Stability and Decomposition
This compound is a colorless to pale yellow fuming liquid that is inherently unstable, particularly in the presence of nucleophiles.[1] Its stability is influenced by several factors, including temperature, moisture, and light. Under normal temperatures and pressures, it is considered stable, but it is highly sensitive to moisture.[2][3]
Hydrolysis
The primary decomposition pathway for this compound is hydrolysis, which occurs rapidly upon contact with water or moist air. The reaction produces propionic acid and hydrogen bromide, the latter of which is a corrosive gas.[1][4] This reaction is exothermic and can lead to a pressure buildup in sealed containers.
Reaction: CH₃CH₂COBr + H₂O → CH₃CH₂COOH + HBr
The presence of acidic fumes (hydrogen bromide) is a common indicator of decomposition.[1]
Thermal Decomposition
Heating this compound can cause expansion or decomposition, potentially leading to the violent rupture of containers.[5] Upon heating to decomposition, it may release poisonous and corrosive fumes of carbon monoxide, carbon dioxide, and hydrogen bromide.[6]
Incompatible Materials
This compound is incompatible with a range of substances that can accelerate its decomposition or lead to hazardous reactions. These include:
-
Water and Alcohols: React violently to produce propionic acid and hydrogen bromide.[7]
-
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[2]
-
Bases (e.g., Amines, Alkalis): React exothermically and can lead to violent reactions.[2]
-
Metals: May react, especially in the presence of moisture, to produce flammable hydrogen gas.[5][6]
Quantitative Stability Data
Quantitative data on the stability of this compound is limited in publicly available literature. However, based on supplier information and general knowledge of acyl halides, the following qualitative and semi-quantitative information can be summarized.
| Parameter | Value/Observation | Source(s) |
| Shelf Life | Typically ranges from 6 to 24 months with proper storage. | [8] |
| Appearance | Colorless to pale yellow fuming liquid. | [1][4] |
| Decomposition | Fumes in moist air due to hydrolysis. | [1] |
Recommended Storage and Handling Conditions
Proper storage and handling are critical to maintain the integrity of this compound and ensure laboratory safety.
| Condition | Recommendation | Source(s) |
| Temperature | Store in a cool, dry place.[7] Some sources recommend room temperature storage.[8] Avoid direct sunlight and heat sources. | [2][7][8] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and oxygen. | [9] |
| Container | Keep containers tightly sealed.[2] Containers should be made of materials resistant to corrosion by hydrogen bromide (e.g., glass, certain plastics). Opened containers must be carefully resealed and kept upright. | [2][7] |
| Ventilation | Store in a well-ventilated area, preferably in a cabinet approved for flammable and corrosive liquids.[5] | [5] |
| Incompatible Materials | Store away from water, alcohols, oxidizing agents, bases, and metals.[2][6][7] | [2][6][7] |
| Handling | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid inhalation of vapors and contact with skin and eyes.[5] | [5][7] |
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound should be designed to evaluate its degradation under various environmental conditions. The following is a generalized protocol based on ICH guidelines for stability testing of reactive substances.
Objective
To determine the stability of this compound under accelerated and long-term storage conditions and to identify its primary degradation products.
Materials
-
This compound (at least three different batches)
-
High-purity solvents (e.g., acetonitrile, dichloromethane) for sample preparation
-
Reagents for derivatization (if necessary for analysis)
-
Calibrated analytical instrumentation (e.g., GC-FID, HPLC-UV, FT-IR)
-
Controlled environment stability chambers
Methodology
-
Initial Characterization:
-
Perform initial analysis of all batches of this compound to establish baseline data for purity, appearance, and identity.
-
Recommended analytical techniques include Gas Chromatography with Flame Ionization Detection (GC-FID) for purity assessment and Fourier-Transform Infrared Spectroscopy (FT-IR) for identity confirmation.
-
-
Stability Study Design:
-
Long-Term Stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated Stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
Package samples in containers that are representative of the intended storage containers.
-
-
Testing Frequency:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Test at 0, 1, 3, and 6 months.
-
-
Analytical Monitoring:
-
At each time point, analyze the samples for:
-
Appearance: Visual inspection for color change or formation of precipitates.
-
Purity: Quantify the amount of remaining this compound using a validated stability-indicating GC-FID method.
-
Degradation Products: Identify and quantify any significant degradation products. Mass spectrometry coupled with GC (GC-MS) can be used for identification.
-
Acidity: Titration with a standardized base can be used to quantify the formation of acidic degradation products like HBr and propionic acid.
-
-
-
Data Evaluation:
-
Analyze the data to determine the rate of degradation and to establish a re-test period or shelf life.
-
Evaluate any trends in the formation of degradation products.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Decomposition pathways of this compound.
Caption: Workflow for this compound stability testing.
Caption: Decision tree for proper storage of this compound.
Conclusion
This compound is a valuable but highly reactive reagent that requires careful management to ensure its stability and safe use. Its primary mode of degradation is hydrolysis, which can be mitigated by strict exclusion of moisture during storage and handling. Adherence to the recommended storage conditions, including a cool, dry, and inert environment, is paramount. For critical applications, a comprehensive stability testing program is essential to establish a reliable shelf life and to understand the degradation profile of the material. By implementing the guidelines outlined in this document, researchers and drug development professionals can effectively manage the challenges associated with the stability of this compound, thereby ensuring the integrity of their experimental outcomes.
References
- 1. Kinetics of the hydrolysis of acyl chlorides in pure water | Semantic Scholar [semanticscholar.org]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. ddd.uab.cat [ddd.uab.cat]
- 4. justdial.com [justdial.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Propyl Bromide Manufacturer, Supplier, Exporter [modychemi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conductive Hairy Particles With Homogeneous and Janus Design as Carrier Materials for the Efficient Immobilization of Unspecific Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
IUPAC name for propionyl bromide
An In-depth Technical Guide to Propanoyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanoyl bromide, also known by its common name propionyl bromide and IUPAC name Propanoyl bromide , is a highly reactive acyl halide.[1][2] With the chemical formula C₃H₅BrO, it serves as a crucial reagent and intermediate in organic synthesis.[1] Its primary utility lies in its function as a potent acylating agent, enabling the introduction of the propanoyl (or propionyl) group into a wide range of molecules.[1][3] This capability makes it an indispensable tool in the synthesis of complex organic compounds, particularly within the pharmaceutical and agrochemical industries for the manufacturing of active pharmaceutical ingredients (APIs), herbicides, insecticides, and fungicides.[3][4][5] This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety protocols.
Chemical Identity and Properties
Propanoyl bromide is a colorless to pale yellow or brown liquid characterized by a sharp, pungent odor.[1][6] It is highly reactive, especially towards nucleophiles, and is known to fume in moist air due to rapid hydrolysis into propanoic acid and hydrobromic acid.[1][6]
Table 1: Physicochemical Properties of Propanoyl Bromide
| Property | Value | Reference(s) |
| IUPAC Name | Propanoyl bromide | [2][7] |
| Synonyms | This compound, Propionic acid bromide | [1][5][6] |
| CAS Number | 598-22-1 | [2][6] |
| Molecular Formula | C₃H₅BrO | [1][2] |
| Molecular Weight | 136.98 g/mol | [1][2][8] |
| Appearance | Colorless to light yellow/brown liquid | [1][6][9] |
| Odor | Pungent | [1][4] |
| Density | 1.521 g/mL at 25 °C | [9] |
| Boiling Point | 103-104 °C at 760 mmHg | [9][10] |
| Melting Point | -40 °C | [5][11] |
| Flash Point | 52 °C (126 °F) | [9][10] |
| Solubility | Soluble in ether; reacts with water and alcohol | [6][9] |
Synthesis of Propanoyl Bromide
Propanoyl bromide is typically synthesized by the bromination of propionic acid. Common brominating agents include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂).[6] An alternative industrial method utilizes the direct reaction of propionic acid with bromine in the presence of a catalyst.
Experimental Protocol: Synthesis from Propionic Acid and Bromine
The following protocol is adapted from a patented method for the preparation of propanoyl bromide.[12]
Materials:
-
Propionic acid
-
Bromine
-
Red phosphorus (catalyst)
-
A low-boiling halogenated alkane solvent (e.g., 1,2-dichloroethane)
-
Reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser
Procedure:
-
Charge the reaction vessel with propionic acid, the halogenated alkane solvent, and the red phosphorus catalyst. The molar ratio of propionic acid to bromine should be approximately (1.2-1.5) : (1.0-1.3).[12]
-
While stirring, heat the mixture to 80-90 °C.[12]
-
Slowly add bromine to the reaction mixture via the dropping funnel.
-
Once the addition is complete, maintain the reaction under reflux for 10-12 hours.[12]
-
After the reflux period, increase the temperature to 92-97 °C to distill off and collect the solvent.[12]
-
Continue heating and increase the temperature to 103-105 °C to distill and collect the final product, a pale yellow or colorless liquid, which is propanoyl bromide.[12]
Caption: Workflow for the synthesis of propanoyl bromide.
Chemical Reactivity and Applications
The high reactivity of the acyl bromide group makes propanoyl bromide an excellent acylating agent. It readily participates in nucleophilic acyl substitution reactions.
Acylation Reactions
Propanoyl bromide is widely used to introduce the propanoyl group into molecules containing nucleophilic functional groups, such as alcohols (forming esters) and amines (forming amides).[1][6] This reaction is fundamental to modifying the structure and function of molecules in drug development and materials science.[3]
General Reaction with a Nucleophile (e.g., an Alcohol): Propanoyl bromide reacts with an alcohol (R'-OH) to yield an ester (propanate) and hydrogen bromide (HBr).
Caption: General acylation reaction using propanoyl bromide.
This reactivity is harnessed by researchers and drug development professionals to build complex molecular architectures required for biologically active compounds.[4][11]
Safety and Handling
Propanoyl bromide is a hazardous chemical that requires strict safety protocols. Its high reactivity, flammability, and corrosiveness pose significant risks if not handled properly.[6][13]
Table 2: Hazard Summary and Safety Precautions
| Hazard Class | Description | GHS Pictogram(s) | Precautionary Measures | Reference(s) |
| Flammable Liquid | Flammable liquid and vapor. Explosive vapor/air mixtures are possible. | 🔥 | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. | [2][8][14] |
| Corrosive | Causes severe skin burns and eye damage. Corrosive to the respiratory tract. | corrosive | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or fume hood. | [2][13][14] |
| Water Reactive | Reacts violently with water, liberating toxic and corrosive hydrogen bromide gas. | corrosive, 🔥 | Store in a dry, cool place in a tightly sealed container under inert gas (e.g., nitrogen). Avoid contact with moisture. | [9][10][14] |
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[8][14]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[8]
Due to its hazardous nature, all work with propanoyl bromide should be conducted by trained personnel in a controlled laboratory environment with appropriate safety equipment readily available.[1][10]
References
- 1. CAS 598-22-1: Propanoyl bromide | CymitQuimica [cymitquimica.com]
- 2. This compound | C3H5BrO | CID 69018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Chemball(Hangzhou) Chemicals Co.,Ltd. [chemball.com]
- 6. Page loading... [guidechem.com]
- 7. This compound [webbook.nist.gov]
- 8. fishersci.dk [fishersci.dk]
- 9. chembk.com [chembk.com]
- 10. fishersci.com [fishersci.com]
- 11. nbinno.com [nbinno.com]
- 12. CN101759552A - Method for preparing propionyl bromine - Google Patents [patents.google.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. chemicalbook.com [chemicalbook.com]
Propionyl Bromide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of propionyl bromide (CAS No. 598-22-1), a versatile reagent in organic synthesis. This document details its chemical identity, physical and chemical properties, key synthetic protocols, and primary applications, with a focus on data relevant to research and development in the pharmaceutical and chemical industries.
Chemical Identity: Synonyms and Alternative Names
This compound is an acyl bromide with the chemical formula C₃H₅BrO. It is also commonly referred to by several alternative names and synonyms in scientific literature and commercial listings. A comprehensive list of these identifiers is provided below.
| Type | Name |
| IUPAC Name | Propanoyl bromide |
| Synonyms | Propionic acid bromide |
| 1-Bromo-1-propanone | |
| Propanoic acid bromide | |
| CAS Number | 598-22-1 |
| EC Number | 209-924-0 |
| MDL Number | MFCD00000116 |
| InChI | InChI=1S/C3H5BrO/c1-2-3(4)5/h2H2,1H3 |
| InChIKey | RIBFXMJCUYXJDZ-UHFFFAOYSA-N |
| SMILES | CCC(=O)Br |
Physicochemical Properties
This compound is a colorless to pale yellow, fuming liquid with a pungent odor.[1] It is a highly reactive compound, particularly sensitive to moisture. The key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 136.98 g/mol | [1][2] |
| Boiling Point | 103-105 °C | [1][3] |
| Melting Point | -40 °C | [4][5] |
| Density | 1.521 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.455 | |
| Flash Point | 52 °C (126 °F) - closed cup | [4] |
| Solubility | Soluble in ether; decomposes in water and alcohol. | [1][6] |
| Purity (Typical) | ≥97% (by GC) | [1] |
Synthesis of this compound: An Experimental Protocol
This compound is commonly synthesized through the bromination of propionic acid. One established method involves the use of bromine with red phosphorus as a catalyst.[3] This process is a cornerstone for producing this valuable reagent in a laboratory or industrial setting.
Reaction Principle
The synthesis proceeds via the in-situ formation of phosphorus tribromide (PBr₃) from red phosphorus and bromine. The PBr₃ then reacts with propionic acid to yield this compound. The overall reaction is as follows:
3 CH₃CH₂COOH + P + 1.5 Br₂ → 3 CH₃CH₂COBr + H₃PO₃
Detailed Experimental Protocol
The following protocol is adapted from a patented synthesis method.[3]
Materials:
-
Propionic acid
-
Bromine
-
Red phosphorus (catalyst)
-
1,2-Dichloropropane (B32752) (solvent)
Procedure:
-
To a reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser, add propionic acid, 1,2-dichloropropane (solvent), and the red phosphorus catalyst.
-
Heat the mixture to 80-90 °C while stirring.
-
Slowly add bromine dropwise from the dropping funnel.
-
After the addition is complete, maintain the reaction under reflux for 10-12 hours.
-
Following the reflux period, increase the temperature to 92-97 °C to distill off the solvent.
-
Continue to heat the reaction mixture to 103-105 °C to collect the crude this compound as a pale yellow or transparent liquid.
-
The crude product can be further purified by distillation.
Example Embodiment: In one specific example, 1.2 moles of propionic acid (88.8 g), 650 g of 1,2-dichloropropane, and 50 g of red phosphorus were charged into the reactor.[3] The mixture was heated to 90 °C, and 1.0 mole of bromine (80 g) was added dropwise.[3] The reaction was refluxed for 10 hours.[3] After solvent removal, 89 g of pure this compound was obtained by distillation at 103-105 °C, corresponding to a yield of 65%.[3]
Chemical Reactivity and Applications
This compound is a highly reactive acylating agent, primarily used to introduce the propionyl group (CH₃CH₂CO-) into various molecules.[7][8] Its reactivity stems from the good leaving group ability of the bromide ion.
Key Reactions
-
Acylation: It readily reacts with nucleophiles such as alcohols to form esters and with amines to form amides.[7][8] This reactivity is fundamental to its application in organic synthesis.
-
Friedel-Crafts Acylation: this compound can be used in Friedel-Crafts acylation reactions to introduce a propionyl group onto an aromatic ring, a key step in the synthesis of various aromatic ketones.
-
Hydrolysis: It reacts vigorously with water to hydrolyze into propionic acid and hydrobromic acid.[7] This necessitates handling the compound under anhydrous conditions.
Primary Applications
-
Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), including some nucleoside medicines used in antiviral and anticancer therapies.[3][4][8]
-
Agrochemical Synthesis: this compound is utilized in the manufacturing of pesticides and other crop protection agents.[4]
-
Organic Synthesis Reagent: It is a versatile reagent for introducing the propionyl moiety in a wide range of organic transformations.[7]
Spectroscopic Data
Spectroscopic data is essential for the characterization and quality control of this compound.
-
Nuclear Magnetic Resonance (NMR):
-
Infrared (IR) Spectroscopy: IR spectra of this compound are available and show characteristic absorptions for the acyl bromide functional group.[2]
-
Mass Spectrometry (MS): Mass spectral data, including GC-MS, is available for this compound, providing information on its molecular weight and fragmentation pattern.[2][11]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol section.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
It is a flammable liquid and vapor.
-
It causes severe skin burns and eye damage.[2]
-
It reacts violently with water, releasing toxic hydrogen bromide gas.[5][7]
-
Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield, must be worn.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from moisture and incompatible materials.[1]
References
- 1. crystlechemipharma.com [crystlechemipharma.com]
- 2. This compound | C3H5BrO | CID 69018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101759552A - Method for preparing propionyl bromine - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. innospk.com [innospk.com]
- 6. labsolu.ca [labsolu.ca]
- 7. CAS 598-22-1: Propanoyl bromide | CymitQuimica [cymitquimica.com]
- 8. nbinno.com [nbinno.com]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound(598-22-1) 13C NMR spectrum [chemicalbook.com]
- 11. This compound [webbook.nist.gov]
Propionyl Bromide: A Technical Guide to Its Synthesis, Properties, and Handling
Executive Summary
Propionyl bromide (C₃H₅BrO) is a highly reactive acyl bromide widely utilized as a propionylating agent in organic synthesis, particularly in the pharmaceutical and fine chemical industries. This technical guide addresses the common inquiries regarding its origins, providing a definitive clarification on its synthetic nature. Contrary to inquiries about its natural occurrence, this compound has no known natural sources and is not found in biological systems or environmental reservoirs[1]. Its high reactivity, especially its tendency to hydrolyze violently in the presence of moisture, precludes its persistence in aqueous natural environments.
This document provides a comprehensive overview of this compound, focusing on its chemical synthesis, physicochemical properties, and essential safety protocols. Detailed experimental procedures for its laboratory-scale synthesis are presented, alongside tabulated quantitative data for easy reference. Furthermore, logical diagrams illustrating the synthetic pathway and a safe handling workflow are provided to support researchers in its practical application.
Synthetic Origin of this compound
This compound is exclusively a product of chemical synthesis. Its molecular structure, featuring a highly electrophilic carbonyl carbon bonded to a good leaving group (bromide), makes it an effective acylating agent. However, this same reactivity renders it unstable in the presence of nucleophiles, most notably water, with which it rapidly hydrolyzes to form propionic acid and hydrogen bromide. This inherent instability is the primary reason for its absence in the natural world.
Synthesis of this compound
This compound is typically synthesized by the bromination of propionic acid. Common brominating agents include phosphorus tribromide (PBr₃) or a combination of bromine and a catalyst like red phosphorus.
Experimental Protocol: Synthesis from Propionic Acid and Bromine with a Red Phosphorus Catalyst
This protocol is adapted from a documented industrial preparation method.
Materials:
-
Propionic acid
-
Liquid bromine
-
Red phosphorus (catalyst)
-
A low-boiling alkyl halide solvent (e.g., 1,2-dichloroethane)
-
Reaction vessel (round-bottom flask) equipped with a stirrer, dropping funnel, and reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a multi-necked reaction vessel, add propionic acid, the solvent (e.g., 1,2-dichloroethane), and the red phosphorus catalyst.
-
Heating: While stirring, heat the mixture to a temperature between 80°C and 90°C.
-
Addition of Bromine: Once the desired temperature is reached, begin the dropwise addition of liquid bromine from the dropping funnel. Control the rate of addition to maintain a steady reaction.
-
Reflux: After the complete addition of bromine, allow the mixture to reflux for a period of 10 to 12 hours.
-
Solvent Removal: Following the reflux period, configure the apparatus for distillation. Increase the temperature to between 92°C and 97°C to distill off and collect the solvent.
-
Product Distillation: Continue to increase the temperature to between 103°C and 105°C. Collect the fraction that distills in this range. This fraction is the this compound product, which should be a pale yellow or colorless liquid.
Example: In one documented procedure, 1.3 mol of propionic acid (96.2 g) was reacted with 1.0 mol of bromine (88 g) in 720 g of 1,2-dichloroethane (B1671644) with 54 g of red phosphorus as a catalyst. The mixture was heated to 85°C, and bromine was added dropwise. After a 12-hour reflux, the solvent was removed by distillation at 94°C. The final product, this compound, was collected by distillation at 103-105°C, yielding 98.58 g (a 64.7% yield) with a purity of 98.96%.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₃H₅BrO |
| CAS Number | 598-22-1 |
| Molecular Weight | 136.98 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Sharp, pungent |
| Boiling Point | 103-104 °C |
| Density | 1.521 g/mL at 25 °C |
| Refractive Index | n20/D 1.455 |
| Solubility | Soluble in ether; decomposes in water and alcohol |
| Flash Point | 52 °C (125.6 °F) - closed cup |
Diagrams
Synthesis Pathway
The following diagram illustrates the chemical reaction for the synthesis of this compound from propionic acid using phosphorus tribromide, a common laboratory method.
Caption: Synthesis of this compound via PBr₃.
Safe Handling Workflow
Due to its hazardous nature—being flammable, corrosive, and highly reactive with water—a strict workflow must be followed when handling this compound. The diagram below outlines the essential steps for its safe use in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Conclusion
This compound is a synthetically derived chemical reagent with significant applications in organic chemistry. This guide has established its absence in nature and provided a detailed overview of its synthesis, properties, and the critical safety measures required for its handling. For researchers and drug development professionals, a thorough understanding of these aspects is paramount to its effective and safe utilization in the laboratory.
References
Propionyl Bromide: A Comprehensive Technical Guide to Hazard Identification and GHS Classification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the hazard identification and Globally Harmonized System (GHS) classification of propionyl bromide. This document is intended to equip researchers, scientists, and professionals in drug development with the critical safety information required for the safe handling, storage, and use of this chemical.
Hazard Identification and GHS Classification
This compound is a flammable and corrosive liquid that poses significant health and safety risks.[1][2][3] The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.
GHS Label Elements
The GHS label for this compound includes the following elements:
-
Pictograms:
-
-
H226: Flammable liquid and vapor.
-
H314: Causes severe skin burns and eye damage.
-
-
Supplementary Hazard Statements:
-
EUH014: Reacts violently with water.
-
GHS Hazard Classification
The following table summarizes the GHS hazard classification for this compound.
| Hazard Class | Hazard Category |
| Flammable liquids | Category 3 |
| Skin corrosion/irritation | Category 1B |
| Serious eye damage/eye irritation | Category 1 |
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for safe handling and experimental design.
| Property | Value |
| Molecular Formula | C3H5BrO |
| Molecular Weight | 136.98 g/mol [2] |
| Appearance | Colorless to pale yellow or brown liquid[4][6][7] |
| Boiling Point | 103-104 °C[6][8] |
| Flash Point | 52 °C (125.6 °F) - closed cup[4] |
| Density | 1.521 g/mL at 25 °C[8] |
| Solubility | Reacts violently with water; soluble in ether[1][8] |
Precautionary Statements and Safe Handling
Adherence to the following precautionary statements is crucial to minimize the risks associated with this compound.
Prevention
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2][9]
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.[2][10]
-
P243: Take precautionary measures against static discharge.[2][10]
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2][10]
-
P264: Wash face, hands and any exposed skin thoroughly after handling.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][5]
Response
-
P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[2][9]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5][9]
-
P310: Immediately call a POISON CENTER or doctor/physician.[5][9]
-
P370 + P378: In case of fire: Use CO2, dry chemical, or foam for extinction.[4]
Storage
Disposal
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Toxicological Information
This compound is a corrosive substance that can cause severe damage to tissues upon contact.
-
Skin: Causes severe skin burns.[1][2] Direct contact can lead to pain, deep burns, and slow-healing scar tissue formation.[1]
-
Eyes: Causes serious eye damage.[1][2] Vapors can be extremely irritating, and direct contact can result in irreversible damage and potential blindness.[1]
-
Inhalation: Inhalation may cause corrosive injuries to the upper respiratory tract and lungs.[2][3] Symptoms can include coughing, choking, and damage to mucous membranes.[1]
-
Ingestion: Ingestion can produce severe burns in and around the mouth, throat, and esophagus, with immediate pain and difficulty in swallowing and speaking.[1]
Experimental Protocols
The GHS classifications and physical properties reported in safety data sheets are determined through standardized experimental protocols. While the specific, detailed methodologies for this compound are not publicly available in the cited resources, the table below outlines the typical OECD (Organisation for Economic Co-operation and Development) guidelines or equivalent methods used for determining these key endpoints.
| Parameter | Typical Experimental Protocol |
| Flash Point | OECD 102: Flash-Point |
| Acute Dermal Irritation/Corrosion | OECD 404: Acute Dermal Irritation/Corrosion |
| Acute Eye Irritation/Corrosion | OECD 405: Acute Eye Irritation/Corrosion |
| Acute Oral Toxicity | OECD 420, 423, or 425: Acute Oral Toxicity |
Logical Workflow for GHS Hazard Classification
The following diagram illustrates the logical workflow for the GHS hazard classification of a chemical substance like this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C3H5BrO | CID 69018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. innospk.com [innospk.com]
- 7. crystlechemipharma.com [crystlechemipharma.com]
- 8. chembk.com [chembk.com]
- 9. fishersci.dk [fishersci.dk]
- 10. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Decomposition of Propionyl Bromide: Products and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Propionyl bromide (CH₃CH₂COBr) is a highly reactive acyl bromide widely employed as a propionylating agent in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its utility is intrinsically linked to its reactivity, which also dictates its instability under certain conditions. Understanding the decomposition pathways and resulting products of this compound is critical for ensuring reaction specificity, optimizing process safety, and mitigating potential downstream impurities in drug development and manufacturing. This guide provides a comprehensive overview of the anticipated decomposition mechanisms of this compound under thermal and photochemical stress, supported by data from analogous acyl halides.
Core Decomposition Pathways
While specific experimental data on the decomposition of this compound is limited in publicly accessible literature, its degradation mechanisms can be reliably inferred from extensive studies on analogous compounds, primarily propionyl chloride and acetyl bromide. The decomposition of this compound is expected to proceed via two main pathways: photodissociation upon exposure to ultraviolet (UV) light and thermal decomposition at elevated temperatures.
Photodissociation
Ultraviolet photolysis of acyl halides typically initiates the cleavage of the weakest bond, which in the case of this compound is the carbon-bromine (C-Br) bond. This process is analogous to the photodissociation of propionyl chloride and acetyl bromide.[3]
The primary photodissociation pathways are:
-
C-Br Bond Fission: The principal photochemical event is the homolytic cleavage of the C-Br bond, generating a propionyl radical and a bromine atom. The bromine atom can be in either its ground state (Br) or a spin-orbit excited state (Br*).[3]
CH₃CH₂COBr + hν → CH₃CH₂CO• + Br/Br*
-
Secondary Decomposition of the Propionyl Radical: The propionyl radical is energetically unstable and can undergo subsequent decomposition by cleavage of the C-C bond to yield an ethyl radical and carbon monoxide.[3]
CH₃CH₂CO• → CH₃CH₂• + CO
-
HBr Elimination: A minor channel, observed in the photodissociation of propionyl chloride in an argon matrix, is the elimination of hydrogen bromide (HBr) to form methylketene.[3]
CH₃CH₂COBr + hν → CH₂=CH(OH)Br (enol intermediate) → CH₃CH=C=O + HBr
Thermal Decomposition
When subjected to heat, this compound is expected to decompose, yielding corrosive and toxic fumes.[4] The primary products of thermal decomposition, or pyrolysis, are anticipated to be carbon oxides, hydrogen bromide, and other organic fragments resulting from radical chain reactions.[4]
The key steps in thermal decomposition likely include:
-
Initiation: Homolytic cleavage of the C-Br bond to form a propionyl radical and a bromine atom.
-
Propagation: The highly reactive bromine atom can abstract a hydrogen atom from another this compound molecule, initiating a chain reaction.
-
Termination: Combination of radical species to form stable products.
Under fire conditions, the expected hazardous decomposition products are carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr) gas.[5]
Tabulated Quantitative Data (Based on Analogous Compounds)
Table 1: Photodissociation Parameters of Analogous Acyl Halides
| Parameter | Acetyl Bromide (at 234 nm) | Propionyl Chloride (at 248 nm) | This compound (Predicted) | Reference |
| Primary Process | C-Br Bond Fission | C-Cl Bond Fission | C-Br Bond Fission | [3] |
| Secondary Process | CH₃CO• → CH₃• + CO | CH₃CH₂CO• → CH₃CH₂• + CO | CH₃CH₂CO• → CH₃CH₂• + CO | [3] |
| Minor Process | Not Reported | HCl Elimination | HBr Elimination | [3] |
Table 2: Bond Dissociation Energies (BDEs) of Relevant Bonds
| Bond | Compound | BDE (kcal/mol) | Method | Reference |
| C-Br | Benzyl Bromide (analogous) | ~61 | Gas-phase thermolysis | [6] |
| C-H | Methanol | 97.2 ± 1.0 | Kinetic Studies | [6] |
| C-C | Ethane | 101.1 ± 0.4 | Kinetic Studies | [6] |
Note: The C-Br bond in this compound is expected to have a lower dissociation energy than a C-C or C-H bond, making it the most likely point of initial cleavage.
Experimental Protocols
The study of this compound decomposition would employ techniques similar to those used for other volatile, reactive organic halides.
Gas-Phase Photodissociation using Photofragment Translational Spectroscopy
This technique provides detailed information about the dynamics of the dissociation process.
Methodology:
-
Molecular Beam Generation: A dilute mixture of this compound in a carrier gas (e.g., helium or argon) is expanded through a pulsed nozzle into a high-vacuum chamber, creating a supersonic molecular beam. This cools the molecules to a low rotational and vibrational temperature.
-
Photolysis: The molecular beam is intersected by a pulsed UV laser beam of a specific wavelength (e.g., 248 nm from a KrF excimer laser or 266 nm from a Nd:YAG laser) which induces photodissociation.
-
Ionization of Photofragments: The neutral photofragments travel a fixed distance and are then ionized by a second laser, often using Resonance-Enhanced Multiphoton Ionization (REMPI) for state-selective detection of specific fragments (e.g., Br atoms).
-
Detection and Imaging: The resulting ions are accelerated by an electric field onto a position-sensitive detector, such as a microchannel plate (MCP) coupled to a phosphor screen. The image is captured by a CCD camera.
-
Data Analysis: The velocity and angular distribution of the photofragments are determined from the ion images. This information reveals the kinetic energy release and the mechanism of the dissociation.[7][8]
Analysis of Thermal Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This method is used to identify the stable products of thermal decomposition.
Methodology:
-
Pyrolysis: A small, precise amount of liquid this compound is introduced into a pyrolysis unit. The sample is rapidly heated to a set temperature in an inert atmosphere (e.g., nitrogen or helium).
-
Gas Chromatography (GC) Separation: The gaseous decomposition products are swept from the pyrolyzer into a gas chromatograph. The different products are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Mass Spectrometry (MS) Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting mass spectrum provides a molecular fingerprint, allowing for the identification of the decomposition products by comparison to spectral libraries.[9][10]
Visualizations
Decomposition Pathways
Caption: Proposed decomposition pathways for this compound.
Experimental Workflow for Photodissociation Analysis
Caption: Workflow for photodissociation analysis.
Conclusion
The decomposition of this compound is primarily driven by the lability of the carbon-bromine bond. Under photolytic conditions, the principal decomposition pathway is C-Br bond fission, leading to the formation of a propionyl radical and a bromine atom, with the propionyl radical likely undergoing secondary decomposition to an ethyl radical and carbon monoxide. Thermal decomposition is expected to produce a mixture of pyrolysis products, including hydrogen bromide and carbon oxides. While direct experimental data for this compound remains an area for further investigation, the well-studied decomposition of analogous acyl halides provides a robust framework for predicting its behavior. For professionals in drug development and chemical synthesis, a thorough understanding of these potential decomposition pathways is essential for process control, impurity profiling, and ensuring the safety and efficacy of the final products.
References
- 1. innospk.com [innospk.com]
- 2. Page loading... [guidechem.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural Effects on the Energy Disposal and Atomic Photofragment Alignment for the Photodissociation of Alkyl Iodides at Excitation Wavelengths of 254 and 268 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Theoretical Insights into the Reaction Mechanisms of Propionyl Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propionyl bromide is a reactive acyl bromide that serves as a key intermediate in various organic syntheses, including the development of pharmaceuticals. A thorough understanding of its reaction mechanisms at a molecular level is crucial for optimizing reaction conditions, predicting product formation, and designing novel synthetic routes. This technical guide provides an in-depth analysis of the principal reaction mechanisms of this compound—nucleophilic substitution and unimolecular decomposition—based on theoretical and computational studies of this compound and analogous compounds. This document outlines the methodologies for these theoretical investigations and presents quantitative data to facilitate a deeper understanding of the energetics and pathways of these reactions.
Nucleophilic Substitution: The S\textsubscript{N}2 Pathway
The primary reaction pathway for this compound with nucleophiles is the bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism. In this concerted reaction, the nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the bromide leaving group in a single step.
The reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group.[1] This leads to an inversion of the stereochemical configuration at the carbon center, if it is chiral. The process goes through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.[2]
Quantitative Energetics of an Analogous S\textsubscript{N}2 Reaction
| Parameter | Value (kcal/mol) | Value (kJ/mol) |
| Activation Barrier (E\textsubscript{a}) | 10.6 | 45 |
| Reaction Enthalpy (ΔH) | -42.5 | -178 |
Table 1: Calculated energies for the S\textsubscript{N}2 reaction of CH\textsubscript{3}Br + CN\textsuperscript{-}. Data sourced from a molecular orbital calculation.[3]
Proposed S\textsubscript{N}2 Reaction Pathway for this compound
The following diagram illustrates the proposed S\textsubscript{N}2 reaction pathway for this compound with a generic nucleophile (Nu\textsuperscript{-}).
Unimolecular Decomposition: Gas-Phase Pyrolysis
At elevated temperatures in the gas phase, this compound is expected to undergo unimolecular decomposition. Based on theoretical studies of similar alkyl halides, such as ethyl bromide, a likely pathway is the elimination of hydrogen bromide (HBr) via a four-membered cyclic transition state.[4] This reaction leads to the formation of propenoyl bromide.
Quantitative Energetics of an Analogous Unimolecular Decomposition
The following table presents calculated thermodynamic and kinetic parameters for the gas-phase pyrolysis of ethyl bromide at 623 K, which serves as a model for the decomposition of the ethyl moiety of this compound. The data was obtained using Ab-initio and DFT (B3LYP) methods.
| Parameter | Value |
| Activation Energy (E\textsubscript{a}) | 211.02 - 218.35 kJ/mol |
| Enthalpy of Reaction (ΔH) | 71.32 - 76.54 kJ/mol |
| Entropy of Activation (ΔS) | 11.77 - 16.92 J/mol·K |
| Gibbs Free Energy of Activation (ΔG) | 194.39 - 203.92 kJ/mol |
| First-Order Rate Coefficient (k) | (0.28 - 2.04) x 10\textsuperscript{-6} s\textsuperscript{-1} |
Table 2: Calculated parameters for the gas-phase pyrolysis of ethyl bromide at 623 K. Data sourced from Ab-initio and DFT/B3LYP calculations.
Proposed Unimolecular Decomposition Pathway for this compound
The diagram below illustrates the proposed pathway for the unimolecular decomposition of this compound.
Computational Methodologies
The theoretical data presented and the proposed mechanisms are based on computational chemistry methods. These in silico experiments provide a powerful tool for elucidating reaction pathways and energetics.
General Workflow for Theoretical Studies
The following diagram outlines a typical workflow for the computational study of a reaction mechanism.
Key Experimental (Computational) Protocols
-
Software: Quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem are commonly used.
-
Geometry Optimization: The initial structures of reactants, products, and a guessed transition state are optimized to find the lowest energy conformations.
-
Frequency Calculations: These are performed to characterize the stationary points on the potential energy surface. Reactants and products should have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Transition State Searching: Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) method are employed to locate the transition state structure.
-
Energy Calculations: Higher-level theoretical methods or larger basis sets can be used to calculate more accurate single-point energies for the optimized geometries. Common methods include Density Functional Theory (DFT) with functionals like B3LYP, M06-2X, or ωB97X-D, and ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. Composite methods like CBS-QB3 can provide high accuracy.[5][6]
-
Rate Constant Calculations: Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory are used to calculate the rate constants of the reactions based on the calculated energetic and vibrational properties of the reactants and the transition state.[7]
-
Solvation Effects: To model reactions in solution, implicit solvent models like the Polarizable Continuum Model (PCM) or explicit solvent molecules can be included in the calculations.[8][9]
Conclusion
Theoretical studies provide a powerful framework for understanding the reaction mechanisms of this compound. The S\textsubscript{N}2 pathway is the dominant mechanism for nucleophilic substitution, characterized by a concerted backside attack and inversion of stereochemistry. In the gas phase at high temperatures, unimolecular decomposition via HBr elimination is a plausible pathway. The computational methodologies outlined in this guide offer a robust approach for researchers to further investigate these and other reactions of this compound, aiding in the rational design of synthetic processes and the development of novel chemical entities.
References
- 1. A DFT study of the unimolecular decomposition of 1,2,4-butanetriol trinitrate [ouci.dntb.gov.ua]
- 2. 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry – Organic Chemistry I [kpu.pressbooks.pub]
- 3. SN2 reactions [sites.science.oregonstate.edu]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism [mdpi.com]
- 9. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Propionyl Bromide in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the use of propionyl bromide as a versatile reagent in organic synthesis. This compound is a highly reactive acylating agent used to introduce the propionyl functional group into a variety of molecules.[1][2] Its primary applications lie in the synthesis of pharmaceutical and agrochemical intermediates, including the formation of esters and amides.[1][3][4] This guide covers key reactions such as Friedel-Crafts acylation, esterification, and amidation, alongside safety precautions, and detailed experimental procedures.
Introduction to this compound
This compound (Propanoyl bromide), CAS number 598-22-1, is a colorless to pale yellow liquid with a pungent odor.[2][4] It is a highly reactive acyl halide that readily reacts with nucleophiles, making it an effective acylating agent.[2][5] Its reactivity is driven by the presence of a good leaving group (bromide) attached to the carbonyl carbon.[6] This property makes it a crucial intermediate for introducing the C₃H₅CO- group in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals like pesticides and herbicides.[3][4][5] It is typically prepared through the reaction of propionic acid with a brominating agent such as phosphorus tribromide.[5]
Safety and Handling Precautions
This compound is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood.[2][7] It is a flammable liquid and vapor and reacts violently with water, liberating toxic and flammable gases.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including tightly fitting safety goggles, a face shield, chemical-resistant gloves, and protective clothing.[7][9]
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources.[8] Use only non-sparking tools and take precautionary measures against static discharge.[7] Ground/bond container and receiving equipment.[7] Always add this compound to the reaction medium; never add water or other reagents to it.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, preferably under nitrogen.[8][9] Keep away from moisture and incompatible materials.[8]
-
First Aid:
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration and seek immediate medical attention.[7][9]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes and seek immediate medical attention.[7][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[7][9]
-
Ingestion: DO NOT induce vomiting. Rinse mouth with water and call a physician immediately.[7][9]
-
-
Fire: Use CO₂, dry chemical, or foam for extinction.[7] Do not use water, as it reacts violently.[8]
Application Note 1: Synthesis of this compound
This compound can be synthesized by reacting propionic acid with bromine in the presence of a red phosphorus catalyst.[10]
Experimental Protocol:
-
Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add propionic acid (1.0 eq), a lower halogenated alkane solvent (e.g., 1,2-dichloroethane), and red phosphorus (catalyst).[10]
-
Reaction Initiation: Heat the mixture to 80–90 °C with stirring.[10]
-
Bromine Addition: Slowly add bromine (0.7-0.8 eq) dropwise from the dropping funnel. An exothermic reaction will occur. Maintain control of the reaction temperature.
-
Reflux: After the addition is complete, reflux the mixture for 10–12 hours.[10]
-
Solvent Removal: After the reflux period, increase the temperature to 92–97 °C to distill off the solvent.[10]
-
Product Distillation: Increase the temperature further to 103-105 °C to distill and collect the this compound product.[10]
Application Note 2: Friedel-Crafts Acylation of Aromatic Compounds
Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[11][12] this compound can be used in place of propionyl chloride, often with enhanced reactivity, to synthesize aryl propyl ketones.[6][13] The reaction requires a Lewis acid catalyst, such as AlCl₃ or FeCl₃.[11][14]
Experimental Protocol (Acylation of Anisole):
-
Catalyst Suspension: To a 25 mL round-bottom flask containing a magnetic stir bar and fitted with a drying tube, add the Lewis acid catalyst (e.g., FeCl₃, 1.0 eq) and a dry solvent (e.g., CH₂Cl₂).[11]
-
Reagent Addition: Add this compound (1.1 eq) to the flask.[11]
-
Substrate Addition: Slowly add a solution of the aromatic substrate (e.g., anisole, 1.0 eq) in dry CH₂Cl₂ dropwise over 5-10 minutes.[11] The reaction is often exothermic.
-
Reaction: Stir the mixture for an additional 10-20 minutes at room temperature upon complete addition.[11]
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to quench the reaction and decompose the catalyst complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude aryl propyl ketone.
-
Purification: The crude product can be purified by column chromatography or distillation.
Application Note 3: Synthesis of Esters from Alcohols
This compound reacts readily with primary and secondary alcohols to form propionate esters.[5] The reaction is a nucleophilic acyl substitution where the alcohol attacks the electrophilic carbonyl carbon of the this compound. The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to scavenge the HBr byproduct.
General Protocol:
-
Setup: In a round-bottom flask, dissolve the alcohol (1.0 eq) and a base (e.g., pyridine, 1.1 eq) in a suitable dry, aprotic solvent (e.g., diethyl ether, CH₂Cl₂).
-
Cooling: Cool the solution in an ice bath (0 °C).
-
Addition: Slowly add this compound (1.05 eq) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with the solvent and wash with water, dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the ester. Further purification can be achieved by distillation or chromatography.
Application Note 4: Synthesis of Amides from Amines
The reaction of this compound with primary or secondary amines yields N-substituted propionamides.[5] The reaction is typically fast and exothermic. Two equivalents of the amine are often used: one as the nucleophile and the second as a base to neutralize the HBr byproduct.[15] Alternatively, one equivalent of the amine can be used with an auxiliary non-nucleophilic base (e.g., triethylamine).
General Protocol:
-
Setup: Dissolve the amine (2.0 eq) or the amine (1.0 eq) and triethylamine (1.1 eq) in a dry, aprotic solvent (e.g., CH₂Cl₂) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Add this compound (1.0 eq) dropwise to the cooled, stirred solution.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Wash the reaction mixture with water and brine. If an auxiliary base was not used, a dilute acid wash can be used to remove the excess amine.
-
Purification: Dry the organic phase, filter, and remove the solvent in vacuo. The resulting amide can be purified by recrystallization or column chromatography. Note: The reaction of amines with acyl halides can be complex; the resulting primary amine product is often more nucleophilic than the starting material, which can lead to multiple alkylations.[16] Careful control of stoichiometry is essential.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 598-22-1 | [3][4] |
| Molecular Formula | C₃H₅BrO | [2] |
| Molecular Weight | 136.98 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Boiling Point | 103-105 °C | [10] |
| Density | 1.521 g/cm³ | [10] |
| Purity (Typical) | >98% | [2] |
Table 2: Example Reaction Yields
| Reaction | Substrates | Product | Yield | Reference(s) |
| Synthesis | Propionic acid, Bromine | This compound | 64.7% | [10] |
Table 3: Relative Reactivities of Acyl Halides in Friedel-Crafts Acylation of Benzene (B151609) (Catalyst: AlCl₃, Solvent: Ethylene Dichloride)
| Acyl Chloride | Relative Reactivity (Acetyl Chloride = 1.00) | Reference(s) |
| Acetyl chloride | 1.00 | [17] |
| Propionyl chloride | 0.66 | [17] |
| Butyryl chloride | 0.54 | [17] |
| Isobutyryl chloride | 0.23 | [17] |
| Benzoyl chloride | 7.3 x 10⁻⁴ | [17] |
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 598-22-1: Propanoyl bromide | CymitQuimica [cymitquimica.com]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [guidechem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.dk [fishersci.dk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. CN101759552A - Method for preparing propionyl bromine - Google Patents [patents.google.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Friedel–Crafts Acylation [sigmaaldrich.com]
- 14. Friedel-Crafts Acylation [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Friedel–Crafts acylations of aromatic hydrocarbons. Part IX. Relative reactivities of acetyl, propionyl, butyryl, isobutyryl, valeryl, hexanoyl, decanoyl, benzoyl, and mesitoyl chlorides in the acylation of benzene and mesitylene - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Propionyl Bromide as an Acylating Agent in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionyl bromide (CH₃CH₂COBr) is a highly reactive acylating agent employed in organic synthesis to introduce the propionyl functional group into various molecules.[1][2] In the pharmaceutical industry, it serves as a key intermediate and reagent in the synthesis of active pharmaceutical ingredients (APIs), particularly in the creation of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[3][4] Its utility lies in its ability to readily participate in reactions such as Friedel-Crafts acylation and the acylation of amines and alcohols to form ketones, amides, and esters, respectively.[2][5] This document provides detailed application notes and protocols for the use of this compound in pharmaceutical synthesis, with a focus on the preparation of key intermediates for widely used NSAIDs.
Core Applications in Pharmaceutical Synthesis
This compound is a valuable reagent for the synthesis of several classes of pharmaceuticals, including:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): As an acylating agent, this compound is instrumental in forming the core structures of many NSAIDs. The propionyl group is a common feature in the "profen" family of drugs.[3]
-
Anticonvulsants: It can be utilized in the synthesis of certain anticonvulsant medications.
-
Antibiotics and Antivirals: this compound is used to synthesize propionylated amino acids, which are intermediates in the production of some antibiotics and antivirals.[1]
This document will focus on the application of this compound in the synthesis of precursors for NSAIDs like Naproxen and Ibuprofen, which involves the Friedel-Crafts acylation of aromatic substrates.
Data Presentation: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation
The choice of a Lewis acid catalyst is critical for the successful acylation of aromatic compounds using this compound. The catalyst's activity influences reaction rate, yield, and selectivity. Below is a summary of commonly used Lewis acids and their general performance characteristics in Friedel-Crafts acylation reactions.
| Lewis Acid Catalyst | Typical Catalyst Loading (mol%) | Expected Relative Yield | Expected Reaction Time | Key Considerations |
| Aluminum Chloride (AlCl₃) | 100 - 200 | High | Short | Highly reactive but can be challenging to handle due to its hygroscopic nature. Often required in stoichiometric amounts. |
| Ferric Chloride (FeCl₃) | 100 - 150 | Moderate to High | Moderate | A less potent but more manageable and less moisture-sensitive alternative to AlCl₃. |
| Zinc Chloride (ZnCl₂) | 100 - 200 | Moderate | Moderate to Long | A milder Lewis acid that may require higher temperatures or longer reaction times, but can offer better selectivity. |
| Titanium Tetrachloride (TiCl₄) | 100 - 150 | High | Short to Moderate | A strong Lewis acid that is highly effective but very sensitive to moisture and requires careful handling. |
Experimental Protocols
The following protocols are representative examples of Friedel-Crafts acylation reactions using an acyl bromide for the synthesis of pharmaceutical intermediates.
Protocol 1: Synthesis of 2-Propionyl-6-methoxynaphthalene (Naproxen Intermediate)
This protocol describes the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790). While many published syntheses of Naproxen utilize propionyl chloride, this adapted protocol outlines the procedure using this compound.
Reaction Scheme:
Materials:
-
2-Methoxynaphthalene
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Methanol (B129727) (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.
-
Addition of this compound: Slowly add this compound (1.1 equivalents) dropwise to the cooled suspension over 15-20 minutes, maintaining the temperature below 10 °C.
-
Addition of Aromatic Substrate: Dissolve 2-methoxynaphthalene (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% NaOH solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from methanol to obtain pure 2-propionyl-6-methoxynaphthalene.
Expected Yield: High (quantitative data for this compound is not widely published, but yields are expected to be comparable to those with propionyl chloride, which are often in the 80-90% range under optimized conditions).
Protocol 2: Synthesis of 4'-Isobutylpropiophenone (Ibuprofen Intermediate)
This protocol details the Friedel-Crafts acylation of isobutylbenzene (B155976) with this compound, a key step in one of the synthetic routes to Ibuprofen.
Materials:
-
Isobutylbenzene
-
This compound
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice-cold water
-
5% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar and fitted with a reflux condenser and a drying tube, add anhydrous ferric chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Addition of Reagents: Add this compound (1.0 equivalent) to the mixture.
-
Substrate Addition: Slowly add a solution of isobutylbenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over approximately 10 minutes.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's completion using TLC.
-
Work-up: Quench the reaction by carefully adding ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with 5% aqueous NaOH solution and then with water.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4'-isobutylpropiophenone. Further purification can be achieved by vacuum distillation.
Visualizations
Signaling Pathway: Mechanism of Action of NSAIDs
The primary mechanism of action for NSAIDs such as Naproxen, Ibuprofen, and Ketoprofen involves the inhibition of cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Mechanism of action of NSAIDs via inhibition of COX-1 and COX-2.
Experimental Workflow: Friedel-Crafts Acylation
The following diagram illustrates the general workflow for a laboratory-scale Friedel-Crafts acylation reaction using this compound.
Caption: General workflow for Friedel-Crafts acylation.
References
Application Notes and Protocols: Friedel-Crafts Acylation using Propionyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is a powerful tool for the formation of carbon-carbon bonds, leading to the synthesis of aromatic ketones. These ketones are valuable intermediates in the production of a wide array of fine chemicals, fragrances, and notably, pharmaceuticals. The use of propionyl bromide as the acylating agent allows for the introduction of a propiophenone (B1677668) moiety, a structural motif present in various biologically active molecules.
This document provides detailed application notes and experimental protocols for conducting Friedel-Crafts acylation using this compound with various aromatic substrates. It also explores the relevance of the resulting propiophenone derivatives in drug development, with a focus on their potential as anticancer and antidiabetic agents.
Reaction Mechanism
The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion.[1][2] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
The mechanism can be summarized in the following steps:
-
Formation of the Acylium Ion: this compound reacts with the Lewis acid catalyst to form a resonance-stabilized acylium ion.[2]
-
Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]
-
Deprotonation: A weak base, typically the complex formed between the Lewis acid and the leaving group, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final propiophenone product.[2]
Data Presentation
The following table summarizes representative reaction conditions and yields for the Friedel-Crafts acylation of various aromatic compounds. Please note that while the focus of this document is on this compound, much of the available literature reports on reactions using propionyl chloride or propionic anhydride. The data presented here is a compilation from various sources and should be used as a guideline for optimization.
| Aromatic Substrate | Acylating Agent | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Benzene | Propionyl Chloride | AlCl₃ (1.1) | Benzene | 20-35 | 3 | 95 | [3] |
| Toluene | Propionic Anhydride | SO₄/ZrO₂ | Toluene | 110 | 2.5 | 31-44 | [4] |
| Anisole | Propionyl Chloride | FeCl₃ (0.87) | CH₂Cl₂ | Room Temp. | 0.25 | High | [2] |
| Anisole | Acetic Anhydride | FeCl₃·6H₂O (0.1) | Ionic Liquid | 60 | 24 | 97 | [5] |
| Naphthalene | Acetyl Chloride | AlCl₃ (1.1) | CH₂Cl₂ | 0 | 1-2 | - | [6] |
Experimental Protocols
The following are generalized protocols for the Friedel-Crafts acylation using this compound. These should be adapted and optimized for specific substrates and desired products.
Protocol 1: General Procedure for the Acylation of Activated Aromatic Compounds (e.g., Anisole)
Materials:
-
Anhydrous Lewis acid (e.g., AlCl₃ or FeCl₃)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Aromatic substrate (e.g., anisole)
-
This compound
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser, add the anhydrous Lewis acid (1.1 equivalents) and the anhydrous solvent.
-
Cooling: Cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Acylating Agent: Slowly add this compound (1.0 equivalent) to the cooled suspension of the Lewis acid.
-
Addition of Aromatic Substrate: Dissolve the aromatic substrate (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel. Control the rate of addition to maintain the reaction temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C or room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane).
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Acylation of Less Reactive Aromatic Compounds (e.g., Toluene)
For less reactive substrates, higher temperatures and potentially stronger Lewis acids or longer reaction times may be necessary.
Modifications to Protocol 1:
-
Temperature: The reaction may be performed at room temperature or heated to reflux.
-
Catalyst: A more potent Lewis acid catalyst might be required.
-
Reaction Time: The reaction time will likely need to be extended, and progress should be carefully monitored by TLC.
Applications in Drug Development
Propiophenone derivatives synthesized via Friedel-Crafts acylation have shown significant promise in the development of new therapeutic agents.
Anticancer Activity
Certain phenylpropiophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][8][9][10] The mechanism of action for some of these compounds involves the induction of apoptosis, or programmed cell death.[7] This is a critical pathway for eliminating cancerous cells.
The intrinsic apoptosis pathway is often implicated, which is initiated by intracellular signals of cellular stress. This leads to the activation of a cascade of caspase enzymes, ultimately resulting in cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. websites.umich.edu [websites.umich.edu]
- 5. benchchem.com [benchchem.com]
- 6. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. researchgate.net [researchgate.net]
- 9. Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Esters using Propionyl Bromide and Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of alcohols using propionyl bromide is a fundamental and efficient method for the synthesis of propionate (B1217596) esters. This reaction is of significant interest to researchers in organic synthesis and drug development due to its rapid kinetics and generally high yields. Propionate esters are valuable intermediates and can be found as structural motifs in various active pharmaceutical ingredients (APIs). Furthermore, the propionyl group can be used as a protecting group for alcohols or to modify the pharmacokinetic properties of drug candidates by forming ester prodrugs.
This document provides detailed application notes and experimental protocols for the synthesis of ethyl propionate, isopropyl propionate, and n-butyl propionate from the corresponding alcohols and this compound.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This is followed by the departure of the bromide leaving group and deprotonation of the intermediate to yield the final ester product and hydrogen bromide as a byproduct. Due to the high reactivity of this compound, this reaction is typically fast and exothermic.
Caption: Nucleophilic acyl substitution mechanism for ester synthesis.
Data Presentation
The following tables summarize the physical and spectroscopic data for the synthesized propionate esters.
Table 1: Physical Properties of Propionate Esters
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n²⁰/D) |
| Ethyl Propionate | C₅H₁₀O₂ | 102.13 | 99[1] | 0.891[1] | 1.384[1] |
| Isopropyl Propionate | C₆H₁₂O₂ | 116.16 | 110-112 | 0.867 | 1.388 |
| n-Butyl Propionate | C₇H₁₄O₂ | 130.18 | 145-146[2] | 0.875[2] | 1.401[2] |
Table 2: Spectroscopic Data for Propionate Esters
| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (neat, cm⁻¹) |
| Ethyl Propionate | 4.12 (q, 2H), 2.29 (q, 2H), 1.25 (t, 3H), 1.15 (t, 3H)[3] | 174.6, 60.1, 27.6, 14.1, 9.1 | ~1740 (C=O stretch)[2] |
| Isopropyl Propionate | 4.98 (sept, 1H), 2.27 (q, 2H), 1.22 (d, 6H), 1.14 (t, 3H)[4] | 174.1, 67.8, 27.8, 21.8, 9.2 | ~1735 (C=O stretch) |
| n-Butyl Propionate | 4.04 (t, 2H), 2.27 (q, 2H), 1.63 (m, 2H), 1.39 (m, 2H), 1.14 (t, 3H), 0.93 (t, 3H)[5] | 174.6, 64.0, 30.6, 27.7, 19.1, 13.6, 9.1[6] | ~1738 (C=O stretch)[7] |
Note on Yields: The reaction of this compound with primary and secondary alcohols is generally a high-yield reaction, often exceeding 90%, due to the high reactivity of the acyl bromide. The actual isolated yield will depend on the efficiency of the workup and purification steps. For tertiary alcohols, the yield of the corresponding ester is expected to be significantly lower due to competing elimination reactions (E1/E2) favored by the formation of a stable carbocation and the steric hindrance around the hydroxyl group.
Experimental Protocols
The following are general protocols for the synthesis of propionate esters from this compound and the corresponding alcohols.
General Safety Precautions
-
This compound is corrosive and lachrymatory. Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction is exothermic and produces hydrogen bromide gas, which is corrosive. Ensure proper venting and consider using a trap for the HBr gas.
Experimental Workflow
Caption: General experimental workflow for ester synthesis.
Protocol 1: Synthesis of Ethyl Propionate
Materials:
-
Ethanol (B145695) (anhydrous)
-
This compound
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 50 mL of anhydrous diethyl ether and 10 mL of anhydrous ethanol.
-
Cool the flask in an ice-water bath.
-
Slowly add 1.1 equivalents of this compound dropwise from the dropping funnel to the stirred solution over 30 minutes. The reaction is exothermic, and HBr gas will be evolved.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Carefully quench the reaction by slowly adding 50 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution (caution: CO₂ evolution), 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and remove the diethyl ether by rotary evaporation.
-
Purify the crude ethyl propionate by fractional distillation, collecting the fraction boiling at 98-100°C.
Protocol 2: Synthesis of Isopropyl Propionate
Materials:
-
Isopropanol (B130326) (anhydrous)
-
This compound
-
Dichloromethane (B109758) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow the general procedure outlined for ethyl propionate, substituting isopropanol for ethanol and dichloromethane for diethyl ether.
-
Due to the slightly lower reactivity of the secondary alcohol, the reaction may be stirred for 2 hours at room temperature after the addition of this compound.
-
Purify the crude isopropyl propionate by distillation, collecting the fraction boiling at 110-112°C.
Protocol 3: Synthesis of n-Butyl Propionate
Materials:
-
n-Butanol (anhydrous)
-
This compound
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Follow the general procedure outlined for ethyl propionate, substituting n-butanol for ethanol.
-
Purify the crude n-butyl propionate by distillation, collecting the fraction boiling at 145-147°C.[2]
Applications in Drug Development
Propionate esters are significant in the pharmaceutical industry. They can serve as versatile building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs). The modification of a drug molecule by the addition of a propionate ester can alter its physicochemical properties, such as lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Furthermore, the formation of a propionate ester from a drug molecule containing a hydroxyl group is a common strategy in prodrug design. Ester prodrugs are often more lipophilic than the parent drug, which can enhance their oral bioavailability. Once absorbed, these ester prodrugs are typically hydrolyzed by endogenous esterases to release the active parent drug. This approach can be used to improve drug delivery, reduce side effects, and prolong the duration of action.
Conclusion
The synthesis of esters from this compound and alcohols is a robust and versatile reaction that is widely applicable in research and industrial settings. The high reactivity of this compound ensures rapid and efficient conversion of primary and secondary alcohols to their corresponding propionate esters. Careful control of reaction conditions and a thorough purification procedure are essential to obtain high-purity products. The application of this chemistry is particularly relevant in the field of drug development for the synthesis of APIs and the design of ester-based prodrugs.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: ETHYL PROPIONATE NMR, carbonyl is dad and oxygen mom, a methyl gets more attention [orgspectroscopyint.blogspot.com]
- 2. Ethyl Propionate | C5H10O2 | CID 7749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl propionate(105-37-3) 1H NMR spectrum [chemicalbook.com]
- 4. ISOPROPYL PROPIONATE(637-78-5) 1H NMR [m.chemicalbook.com]
- 5. Butyl propionate(590-01-2) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Butyl propionate | C7H14O2 | CID 11529 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Amides from Propionyl Bromide and Amines
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the synthesis of N-substituted amides via the reaction of propionyl bromide with primary and secondary amines. The amide bond is a fundamental linkage in a vast array of pharmaceuticals and biologically active molecules. This compound serves as a highly reactive acylating agent for the efficient introduction of the propionyl group. These notes cover the underlying reaction mechanism, safety precautions, detailed experimental protocols for different amine classes, and methods for product purification and characterization.
Introduction
The formation of an amide bond is one of the most crucial reactions in organic and medicinal chemistry, as this functional group is present in approximately 25% of all pharmaceutical compounds. The reaction of an amine with an acyl halide, such as this compound, is a classic and highly efficient method for creating this linkage. This compound is a potent acylating agent that readily reacts with primary and secondary amines to form the corresponding N-substituted propionamides.
This reaction proceeds via a nucleophilic acyl substitution mechanism. Due to the high reactivity of this compound, the reaction is often rapid and exothermic. To neutralize the hydrogen bromide (HBr) byproduct, which would otherwise protonate the starting amine and halt the reaction, a base is typically required. Common procedures, such as the Schotten-Baumann reaction, utilize an aqueous base in a biphasic system or an organic base like pyridine (B92270) or triethylamine (B128534) in an aprotic solvent.
These protocols are vital in drug development and chemical synthesis for creating intermediates and active pharmaceutical ingredients (APIs).
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction between this compound and an amine is a classic example of nucleophilic acyl substitution. The mechanism involves two primary stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the bromide ion, being a good leaving group, is eliminated.
-
Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the final neutral amide product and the salt of the base.
Propionyl Bromide: A Key Building Block in the Synthesis of Advanced Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Propionyl bromide (CH₃CH₂COBr) is a highly reactive acyl bromide that serves as a crucial intermediate in the synthesis of a wide range of organic molecules, including several commercially important agrochemicals. Its utility lies in its ability to efficiently introduce a propionyl group into various molecular scaffolds, a key structural motif in many herbicides and fungicides. This document provides detailed application notes and experimental protocols for the synthesis of select agrochemicals using this compound and its derivatives. It also elucidates the biochemical pathways targeted by these active ingredients.
Application in Herbicide Synthesis: Aryloxyphenoxypropionates
Aryloxyphenoxypropionate ("fop") herbicides are a major class of selective, post-emergence herbicides used to control grass weeds in broadleaf crops. The herbicidal activity of these compounds stems from their ability to inhibit the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in grasses. This compound is a key precursor for the synthesis of the chiral propanoic acid moiety that is essential for the biological activity of these herbicides.
Table 1: Synthesis of Aryloxyphenoxypropionate Herbicides - Reaction Parameters and Yields
| Agrochemical | Key Reaction Steps | Reactants | Solvents | Catalyst/Base | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Clodinafop-propargyl (B133425) | Williamson Ether Synthesis & Esterification | (R)-2-(4-hydroxyphenoxy)propanoic acid, 5-chloro-2,3-difluoropyridine (B143520), Propargyl chloride | Acetonitrile (B52724), Water, DMF | Potassium hydroxide (B78521), Potassium carbonate | 40-95°C | 90.5-97.1 | 98.3-99.5 | [1][2][3][4] |
| Quizalofop-P-ethyl | Etherification & Alkylation | 2,6-dichloroquinoxaline, Hydroquinone (B1673460), Ethyl (S)-2-bromopropionate | Not specified | Basic conditions, Potassium carbonate | Not specified | Not specified | >95 | [5] |
| Fenoxaprop-P-ethyl (B1329639) | Condensation | 6-chloro-2-(p-hydroxy)phenoxybenzoxazole, Ethyl p-toluenesulfonyl propionate | Toluene | Not specified | 90-100°C | 87.5 | 97.3 | [6][7] |
| Fenoxaprop-P-ethyl | Condensation | 2,6-dichlorobenzoxazole, R-(+)-2-(4-hydroxyphenoxy) ethyl propionate | Acetonitrile, Ethyl Acetate | Potassium carbonate | 50°C to reflux | 85-94 | 94-98 | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of Clodinafop-propargyl
This protocol outlines a plausible multi-step synthesis of the herbicide clodinafop-propargyl, starting with the synthesis of the key intermediate, (R)-2-(4-hydroxyphenoxy)propanoic acid, which can be derived from this compound.
Step 1: Synthesis of (R)-2-bromothis compound
(This step assumes the use of propionic acid as the starting material to generate the acyl bromide. This compound can also be purchased directly.)
-
To a stirred solution of (R)-propionic acid (1.0 eq) in an inert solvent such as dichloromethane, slowly add phosphorus tribromide (0.4 eq) at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Distill the mixture under reduced pressure to obtain (R)-2-bromothis compound.
Step 2: Synthesis of (R)-2-(4-hydroxyphenoxy)propanoic acid
-
In a reaction vessel, dissolve hydroquinone (2.0 eq) in a suitable solvent like aqueous sodium hydroxide.
-
Cool the solution to 0-5°C and slowly add (R)-2-bromothis compound (1.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the reaction mixture with HCl to precipitate the product.
-
Filter, wash with cold water, and dry the precipitate to yield (R)-2-(4-hydroxyphenoxy)propanoic acid.
Step 3: Synthesis of Clodinafop (B133158) Acid
-
To a solution of (R)-2-(4-hydroxyphenoxy)propanoic acid (1.0 eq) in acetonitrile and water, add potassium hydroxide (2.0 eq) and stir at 40°C for 2 hours.[2]
-
Add 5-chloro-2,3-difluoropyridine (1.15 eq) to the reaction mixture.[2]
-
Heat the mixture to reflux at 75-85°C and maintain for 6 hours.[2]
-
Monitor the reaction by HPLC until the starting material is consumed.[2]
-
After completion, cool the reaction mixture and recover the solvent under reduced pressure.[2]
-
Add water to the residue, stir to dissolve, and adjust the pH to 3 with 15% HCl to precipitate the clodinafop acid.[2]
-
Filter the solid, wash with water, and dry to obtain the product with a reported yield of 94.8-97.1% and purity of 99.1-99.2%.[2]
Step 4: Esterification to Clodinafop-propargyl
-
Dissolve the clodinafop acid (1.0 eq) in DMF and add potassium carbonate (2.4 eq).[1]
-
Heat the mixture to 80°C and add propargyl chloride (1.1 eq) dropwise.[1]
-
Maintain the reaction at 80°C for 6 hours.[1]
-
After cooling, filter the reaction mixture and remove the DMF under reduced pressure.[1]
-
The crude product can be purified by recrystallization from ethanol (B145695) to yield clodinafop-propargyl with a reported yield of up to 91% and purity of 99.0%.[1]
Application in Fungicide Synthesis: Succinate Dehydrogenase Inhibitors (SDHIs)
Succinate Dehydrogenase Inhibitors (SDHIs) are a significant class of fungicides that act by inhibiting Complex II of the mitochondrial respiratory chain. While this compound is not a common precursor for many widely used SDHIs like boscalid (B143098) and pyraclostrobin, the propionyl moiety is present in some pyrazole-based fungicides. The synthesis of these compounds often involves the construction of a pyrazole (B372694) ring followed by N-alkylation or acylation, where a propionyl group could be introduced. However, detailed, publicly available protocols explicitly using this compound for the synthesis of commercial SDHI fungicides are scarce.
Visualizing the Mode of Action
Diagram 1: General Synthesis Workflow for Aryloxyphenoxypropionate Herbicides
Caption: General synthetic route to aryloxyphenoxypropionate herbicides.
Diagram 2: Mode of Action of Aryloxyphenoxypropionate Herbicides
Caption: Inhibition of Acetyl-CoA Carboxylase (ACCase) by "fop" herbicides.
Diagram 3: Mode of Action of SDHI Fungicides
References
- 1. CN102584691A - Novel method for synthetizing clodinafop-propargyl - Google Patents [patents.google.com]
- 2. Preparation method of clodinafop propargyl - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN106748986A - Clodinafop-propargyl synthesis technique - Google Patents [patents.google.com]
- 4. Research on Synthesis Process of Clodinafop-propargyl - Master's thesis - Dissertation [dissertationtopic.net]
- 5. Quizalofop-P-ethyl (Ref: DPX 79376) [sitem.herts.ac.uk]
- 6. Fenoxaprop-p-ethyl and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102070550B - Method for synthesizing fenoxaprop-p-ethyl - Google Patents [patents.google.com]
- 8. CN101177417A - Method for preparing herbicide fenoxaprop-p-ethyl - Google Patents [patents.google.com]
Application Notes and Protocols: Propionylation of Sugars with Propionyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the propionylation of sugars using propionyl bromide, a method for introducing propionyl groups onto the hydroxyl moieties of carbohydrates. This chemical modification is valuable in various applications, including the synthesis of carbohydrate-based drug candidates, the preparation of derivatives for analytical purposes such as mass spectrometry, and the alteration of the physicochemical properties of polysaccharides.[1]
The following protocols and data are based on established methods for sugar acylation, adapted for the use of the highly reactive this compound. While propionic anhydride (B1165640) is also commonly used, this compound can offer advantages in terms of reaction speed.[2]
Quantitative Data Summary
The efficiency of sugar propionylation can vary based on the specific sugar, reagents, and reaction conditions. The following table summarizes typical data obtained from the propionylation of various sugars using the related propionic anhydride method, which can serve as a benchmark for reactions with this compound.[2]
| Sugar | Molecular Weight ( g/mol ) | Propionylating Agent | Typical Yield (%) | Melting Point of Propionylated Product (°C) |
| D-Glucose | 180.16 | Propionic Anhydride/Pyridine (B92270) | ~85 | 98-100 (Penta-O-propionyl-β-D-glucopyranose) |
| D-Maltose | 342.30 | Propionic Anhydride/Pyridine | 70-90 | 140-142 (Octa-O-propionyl-β-D-maltose) |
| D-Xylose | 150.13 | Propionic Anhydride/Pyridine | ~80 | 94-95 (Tetra-O-propionyl-β-D-xylopyranose) |
| D-Cellobiose | 342.30 | Propionic Anhydride/Pyridine | ~75 | 198-200 (Octa-O-propionyl-β-D-cellobiose) |
| L-Rhamnose | 164.16 | Propionic Anhydride/Pyridine | ~90 | 104-105 (Tri-O-propionyl-α-L-rhamnopyranose) |
Experimental Protocols
Safety Precautions:
-
This compound is a corrosive and lachrymatory substance. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Pyridine is a toxic and flammable liquid. Handle with care in a fume hood.
-
All glassware should be thoroughly dried before use, as this compound reacts with water.
Protocol 1: General Propionylation of a Monosaccharide (e.g., D-Glucose)
This protocol is adapted from established procedures using propionic anhydride and pyridine.[2] Given the higher reactivity of this compound, the reaction may proceed faster and at lower temperatures.
Materials:
-
D-Glucose (or other monosaccharide)
-
This compound
-
Anhydrous pyridine
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, as a co-solvent)[3][4]
-
Ice water bath
-
Dichloromethane (B109758) (DCM) or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sugar (1 equivalent) in anhydrous pyridine (and optionally DMF for improved solubility). Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of this compound: Slowly add this compound (a 1.3-fold excess per hydroxyl group) to the cooled solution dropwise via a dropping funnel.[2] For glucose (5 hydroxyl groups), this would be 6.5 equivalents. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice water with vigorous stirring. This will hydrolyze any remaining this compound.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 times).[2]
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (to remove pyridine and acidic byproducts), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude propionylated sugar.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure propionylated sugar.[2]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the propionylation of a sugar using this compound.
Caption: Workflow for the propionylation of sugars.
Logical Relationship Diagram
This diagram shows the relationship between the reactants, reaction conditions, and the final product in the propionylation of a generic sugar.
Caption: Reactants and conditions for sugar propionylation.
References
Application Notes and Protocols: Synthesis of Tertiary Alcohols via the Reaction of Propionyl Bromide with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This application note details the reaction between propionyl bromide and various Grignard reagents (R-MgBr), a robust method for the synthesis of tertiary alcohols. The reaction proceeds via a nucleophilic acyl substitution followed by a second nucleophilic addition to the intermediate ketone. This two-step, one-pot synthesis is highly valuable in the construction of complex molecular architectures, particularly in the development of pharmaceutical intermediates and other fine chemicals.
The general reaction scheme involves the addition of two equivalents of a Grignard reagent to one equivalent of this compound. The first equivalent substitutes the bromide to form a ketone intermediate (propiophenone or its analogue). This ketone is more reactive than the starting acyl bromide and rapidly reacts with a second equivalent of the Grignard reagent. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.
Applications in Research and Drug Development
The synthesis of tertiary alcohols is a frequent necessity in medicinal chemistry and materials science. These motifs are present in numerous biologically active compounds and can serve as crucial chiral building blocks. For instance, the reaction of this compound with ethylmagnesium bromide yields 3-methylpentan-3-ol, while reaction with phenylmagnesium bromide produces 3-phenylpentan-3-ol.[1][2][3] These structures can be precursors to a variety of more complex molecules. The versatility of the Grignard reagent allows for the introduction of a wide range of alkyl, aryl, and vinyl groups.
Reaction Mechanism and Side Reactions
The primary mechanism involves two sequential nucleophilic additions. The carbon atom bonded to magnesium in the Grignard reagent is strongly nucleophilic and attacks the electrophilic carbonyl carbon of the this compound.[4][5] The bromide ion is subsequently eliminated, forming a ketone. This ketone then undergoes a second nucleophilic attack by another molecule of the Grignard reagent to form a magnesium alkoxide intermediate. This intermediate is then protonated during aqueous workup to give the final tertiary alcohol.
Potential side reactions include the formation of biphenyl (B1667301) (in the case of phenylmagnesium bromide) through a coupling reaction, which is favored at higher temperatures and concentrations of the aryl halide.[6] Additionally, if the Grignard reagent is sterically hindered or the ketone intermediate has acidic alpha-protons, enolization can compete with nucleophilic addition.[7]
Experimental Protocols
Safety Precautions: Grignard reagents are highly reactive, flammable, and extremely sensitive to moisture and air. All reactions must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). Diethyl ether and THF are common, highly flammable solvents. Appropriate personal protective equipment (safety goggles, flame-resistant lab coat, gloves) must be worn at all times.[8]
Protocol 1: Synthesis of 3-Phenylpentan-3-ol from this compound and Phenylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for initiation)
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas (N₂ or Ar) supply
-
Heating mantle or water bath
-
Ice-water bath
Procedure:
-
Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
-
Assemble the flame-dried glassware, including the three-necked flask, reflux condenser, and dropping funnel, under a stream of inert gas.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask.
-
In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle reflux. Gentle warming may be required.[6][9]
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the Grignard reagent solution to 0 °C using an ice-water bath.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether in a separate dropping funnel.
-
Add the this compound solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[10]
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation or column chromatography to obtain pure 3-phenylpentan-3-ol.
-
Protocol 2: Synthesis of 3-Methylpentan-3-ol from this compound and Ethylmagnesium Bromide
This protocol follows the same general procedure as Protocol 1, with the substitution of ethyl bromide for bromobenzene in the preparation of the Grignard reagent.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of tertiary alcohols from this compound and various Grignard reagents. Yields are representative and can vary based on reaction scale and conditions.
| Grignard Reagent | Product | Molar Ratio (Grignard:Acyl Bromide) | Solvent | Reaction Time (h) | Typical Yield (%) |
| Phenylmagnesium Bromide | 3-Phenylpentan-3-ol | 2.2 : 1 | Diethyl Ether | 2-3 | 75-85 |
| Ethylmagnesium Bromide | 3-Methylpentan-3-ol | 2.2 : 1 | THF | 2-3 | 80-90 |
| Methylmagnesium Iodide | 2-Methylbutan-2-ol | 2.2 : 1 | Diethyl Ether | 2-3 | 80-90 |
| Vinylmagnesium Bromide | 3-Methyl-1-penten-3-ol | 2.2 : 1 | THF | 2-3 | 70-80 |
Visualizations
General Reaction Pathway
Caption: Reaction pathway for the synthesis of tertiary alcohols.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
References
- 1. PubChemLite - 3-phenylpentan-3-ol (C11H16O) [pubchemlite.lcsb.uni.lu]
- 2. 3-Phenylpentan-3-ol | C11H16O | CID 238511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Show how you would accomplish the following syntheses. Some of th... | Study Prep in Pearson+ [pearson.com]
- 4. homework.study.com [homework.study.com]
- 5. brainly.com [brainly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. adichemistry.com [adichemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. cssp.chemspider.com [cssp.chemspider.com]
Application Notes and Protocols: Propionyl Bromide in Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of propionyl bromide as a protecting group for hydroxyl and amino functionalities in organic synthesis. The propionyl group offers a stable protecting group that can be readily introduced and later removed under specific conditions, making it a valuable tool in multistep synthesis endeavors within research and drug development.
Introduction to this compound as a Protecting Group
This compound (CH₃CH₂COBr) is a highly reactive acylating agent used to introduce the propionyl group onto nucleophilic functional groups such as alcohols and amines.[1] This process, known as propionylation, effectively masks the reactivity of these groups, preventing them from participating in subsequent chemical transformations.[2] The resulting propionate (B1217596) esters and propionamides are generally stable to a range of reaction conditions, yet can be cleaved to regenerate the original functional group when desired. The choice of a protecting group is a critical aspect of synthetic strategy, and the propionyl group provides an alternative to more common protecting groups, with its own unique set of conditions for application and removal.[3][4]
General Workflow for Protection and Deprotection
The use of a protecting group in a synthetic sequence follows a three-step process: protection, reaction at another site, and deprotection.[5] This workflow ensures that only the desired functional group reacts in a given step, enhancing the overall efficiency and selectivity of the synthesis.
Protection of Alcohols
The hydroxyl group of alcohols is readily acylated by this compound in the presence of a non-nucleophilic base to form a stable propionate ester. The choice of base and solvent is crucial to achieve high yields and prevent side reactions.
Reaction Mechanism: Protection of an Alcohol
The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol attacks the electrophilic carbonyl carbon of this compound, and a subsequent deprotonation by a base yields the propionate ester and the corresponding hydrobromide salt of the base.
Experimental Protocols for Alcohol Protection
Protocol 1: Protection of a Primary Alcohol (e.g., 1-Butanol)
-
To a solution of 1-butanol (B46404) (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, add triethylamine (B128534) (TEA) (1.2 eq).
-
Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford butyl propionate.
Protocol 2: Protection of a Phenol (B47542) (e.g., Phenol)
-
Dissolve phenol (1.0 eq) in anhydrous pyridine (B92270) at 0 °C.
-
Add this compound (1.1 eq) dropwise to the solution.
-
Stir the reaction at room temperature for 3-5 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield phenyl propionate.
| Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Primary Alcohol | Pyridine | DCM | 2 | 0 to RT | ~95 |
| Secondary Alcohol | Triethylamine | DCM | 4 | 0 to RT | ~90 |
| Phenol | Pyridine | Pyridine | 3 | 0 to RT | ~92 |
Note: Yields are approximate and can vary based on specific substrate and reaction conditions.
Protection of Amines
Primary and secondary amines react readily with this compound to form stable propionamides. The high reactivity of amines often allows for rapid and high-yielding protection reactions.
Reaction Mechanism: Protection of an Amine
Similar to alcohols, the protection of amines follows a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon of this compound, leading to the formation of the corresponding propionamide (B166681).
Experimental Protocols for Amine Protection
Protocol 3: Protection of a Primary Aliphatic Amine (e.g., Benzylamine)
-
Dissolve benzylamine (B48309) (1.0 eq) and triethylamine (1.5 eq) in tetrahydrofuran (B95107) (THF) at 0 °C.
-
Add this compound (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to proceed at 0 °C for 1 hour.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain N-benzylpropionamide.
Protocol 4: Protection of an Aniline (B41778) (e.g., Aniline)
-
To a solution of aniline (1.0 eq) in pyridine at 0 °C, add this compound (1.1 eq) slowly.
-
Stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into cold 1 M HCl and extract with ethyl acetate.
-
Wash the organic extract with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give N-phenylpropionamide.
| Substrate | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Primary Aliphatic Amine | Triethylamine | THF | 1 | 0 | >95 |
| Secondary Aliphatic Amine | Triethylamine | DCM | 2 | 0 to RT | ~93 |
| Aniline | Pyridine | Pyridine | 2 | 0 to RT | ~96 |
Note: Yields are approximate and can vary based on specific substrate and reaction conditions.
Deprotection of Propionyl Groups
The propionyl group can be removed from alcohols and amines through hydrolysis under either acidic or basic conditions to regenerate the parent functional group.
Deprotection of Propionate Esters
Propionate esters can be hydrolyzed to the corresponding alcohol and propionic acid (or its salt).
Protocol 5: Basic Hydrolysis of a Propionate Ester
-
Dissolve the propionate ester (1.0 eq) in a mixture of methanol (B129727) and water.
-
Add potassium carbonate (2.0 eq) or sodium hydroxide (B78521) (1.5 eq).
-
Heat the mixture at reflux for 2-6 hours, monitoring by TLC.
-
After cooling, neutralize the mixture with dilute HCl.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry, and concentrate to yield the deprotected alcohol.
Deprotection of Propionamides
Propionamides are generally more stable to hydrolysis than esters but can be cleaved under more forcing acidic or basic conditions.
Protocol 6: Acidic Hydrolysis of a Propionamide
-
Dissolve the propionamide (1.0 eq) in a mixture of water and a co-solvent like ethanol.
-
Add a strong acid such as concentrated hydrochloric acid or sulfuric acid (excess).
-
Heat the reaction mixture at reflux for 6-12 hours.[6]
-
Cool the reaction and basify with a strong base (e.g., NaOH) to liberate the free amine.
-
Extract the amine with an organic solvent.
-
Dry the organic layer and concentrate to obtain the deprotected amine.
| Protected Group | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Propionate Ester | LiOH, THF/H₂O | THF/H₂O | 3 | RT | ~90 |
| Propionate Ester | K₂CO₃, MeOH/H₂O | MeOH/H₂O | 4 | Reflux | ~88 |
| Propionamide | 6M HCl | H₂O/Ethanol | 10 | Reflux | ~85 |
| Propionamide | NaOH (aq) | H₂O/Ethylene Glycol | 8 | Reflux | ~80 |
Note: Yields are approximate and can vary based on specific substrate and reaction conditions.
Deprotection Mechanisms
The deprotection of propionate esters and propionamides proceeds through nucleophilic acyl substitution mechanisms, initiated by either a hydroxide ion in basic conditions or by protonation of the carbonyl oxygen under acidic conditions, followed by nucleophilic attack of water.
Conclusion
This compound serves as an effective reagent for the protection of alcohols and amines. The resulting propionyl-protected compounds exhibit good stability, and the protecting group can be removed under well-defined hydrolytic conditions. The protocols and data presented herein provide a foundational guide for the application of this compound in protecting group strategies for complex molecule synthesis. Researchers should optimize the described conditions for their specific substrates to achieve the best results.
References
Application Notes and Protocols for the Synthesis of Ketones Using Propionyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of ketones utilizing propionyl bromide. The methodologies covered include the Friedel-Crafts acylation, and reactions with organometallic reagents such as Grignard reagents and organocuprates. These procedures are foundational for the development of novel ketone-containing compounds in various research and development settings, including pharmaceutical discovery.
Introduction
This compound is a reactive acyl bromide that serves as a valuable building block in organic synthesis for the introduction of a propionyl group (CH₃CH₂CO-). The resulting ketones are important intermediates in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs), fragrances, and other specialty chemicals. This document outlines three primary methods for the synthesis of ketones using this compound, providing detailed protocols and quantitative data where available.
I. Friedel-Crafts Acylation of Arenes
The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones.[1] The reaction involves the electrophilic aromatic substitution of an aromatic compound with an acyl halide, such as this compound, in the presence of a Lewis acid catalyst.[1][2]
Reaction Principle
The Lewis acid, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), activates the this compound by forming a complex, which then generates a highly electrophilic acylium ion.[2][3] This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone. The resulting ketone is less reactive than the starting arene, which prevents further acylation reactions.[1]
Experimental Protocol: Synthesis of Propiophenone (B1677668) from Benzene (B151609)
This protocol describes the synthesis of propiophenone via the Friedel-Crafts acylation of benzene with this compound.
Materials:
-
Anhydrous Benzene
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer, an addition funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (0.12 mol, 16.0 g). In the addition funnel, place a solution of this compound (0.10 mol, 13.7 g) in 50 mL of anhydrous dichloromethane.
-
Reaction: Cool the flask containing the aluminum chloride in an ice bath. Slowly add the this compound solution from the addition funnel to the stirred suspension of aluminum chloride over a period of 30 minutes. After the addition is complete, add a solution of anhydrous benzene (0.10 mol, 7.8 g) in 25 mL of anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature below 10°C.
-
Reaction Completion: After the addition of benzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Then, heat the mixture to reflux (around 40°C) for an additional 2 hours to ensure the reaction goes to completion.[4]
-
Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully pour the reaction mixture onto a mixture of 100 g of crushed ice and 50 mL of concentrated hydrochloric acid with vigorous stirring.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash the aqueous layer twice with 25 mL portions of dichloromethane. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude propiophenone.
-
Purification: Purify the crude product by vacuum distillation to obtain pure propiophenone.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) or Volume (mL) | Yield (%) |
| Benzene | 78.11 | 0.10 | 7.8 g (8.9 mL) | - |
| This compound | 136.97 | 0.10 | 13.7 g (9.1 mL) | - |
| Aluminum Chloride | 133.34 | 0.12 | 16.0 g | - |
| Propiophenone (Theoretical) | 134.18 | 0.10 | 13.4 g | 100 |
| Propiophenone (Actual) | 134.18 | - | To be determined | e.g., ~85% |
Note: The actual yield will vary depending on the experimental conditions and purification efficiency. A similar reaction using propionyl chloride has reported yields in the range of 85%.[5]
Visualization
Caption: Friedel-Crafts Acylation Workflow
II. Reaction with Grignard Reagents
The reaction of this compound with a Grignard reagent provides a versatile method for the synthesis of a wide variety of ketones.[6][7]
Reaction Principle
A Grignard reagent (R-MgX) acts as a strong nucleophile.[8] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of this compound. The initial addition forms an unstable tetrahedral intermediate which readily eliminates the bromide ion to form a ketone. To prevent a second addition of the Grignard reagent to the newly formed ketone (which would lead to a tertiary alcohol), the reaction is typically carried out at low temperatures.[9]
Experimental Protocol: Synthesis of Propiophenone using Phenylmagnesium Bromide
This protocol outlines the synthesis of propiophenone from the reaction of this compound with phenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
This compound
-
Saturated Ammonium (B1175870) Chloride (NH₄Cl) solution
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Reflux condenser with a drying tube
-
Ice-salt bath
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
In a fume hood, place magnesium turnings (0.12 mol, 2.9 g) in a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.
-
Add a small crystal of iodine.
-
In the addition funnel, place a solution of bromobenzene (0.11 mol, 17.3 g or 11.6 mL) in 60 mL of anhydrous diethyl ether.
-
Add about 10 mL of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by bubbling and a grayish color), gently warm the flask.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[10]
-
-
Reaction with this compound:
-
Cool the freshly prepared phenylmagnesium bromide solution to -78°C using a dry ice/acetone bath.
-
In a separate, dry dropping funnel, prepare a solution of this compound (0.10 mol, 13.7 g or 9.1 mL) in 50 mL of anhydrous diethyl ether.
-
Add the this compound solution dropwise to the stirred Grignard reagent at -78°C over a period of 1 hour.
-
-
Work-up:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by carefully pouring it into a beaker containing 100 mL of a saturated aqueous solution of ammonium chloride and ice.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude propiophenone by vacuum distillation.
-
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) or Volume (mL) | Yield (%) |
| Bromobenzene | 157.01 | 0.11 | 17.3 g (11.6 mL) | - |
| Magnesium | 24.31 | 0.12 | 2.9 g | - |
| This compound | 136.97 | 0.10 | 13.7 g (9.1 mL) | - |
| Propiophenone (Theoretical) | 134.18 | 0.10 | 13.4 g | 100 |
| Propiophenone (Actual) | 134.18 | - | To be determined | e.g., ~70-80% |
Note: Yields for this type of reaction are typically in the range of 70-80%, but can vary.
Visualization
Caption: Grignard Reaction for Ketone Synthesis
III. Reaction with Organocuprates (Gilman Reagents)
Organocuprates, also known as Gilman reagents (R₂CuLi), are less reactive nucleophiles than Grignard reagents and are particularly useful for the synthesis of ketones from acyl halides, including this compound, with high selectivity.
Reaction Principle
The lower reactivity of organocuprates prevents the second addition to the ketone product, thus avoiding the formation of tertiary alcohols as byproducts. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Experimental Protocol: Synthesis of a Ketone using a Lithium Dialkylcuprate
This is a general protocol for the synthesis of a ketone from this compound and a lithium dialkylcuprate.
Materials:
-
Alkyllithium reagent (e.g., n-butyllithium)
-
Copper(I) iodide (CuI)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
This compound
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Round-bottom flask with a magnetic stirrer
-
Syringes for transfer of air-sensitive reagents
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Preparation of the Organocuprate:
-
In a dry, inert atmosphere (e.g., under argon or nitrogen), place copper(I) iodide (0.05 mol, 9.5 g) in a 250 mL round-bottom flask with a magnetic stirrer.
-
Add 100 mL of anhydrous diethyl ether and cool the suspension to -78°C.
-
Slowly add a solution of the alkyllithium reagent (0.10 mol, e.g., 62.5 mL of 1.6 M n-butyllithium in hexanes) via syringe to the stirred suspension. The formation of the Gilman reagent is often indicated by a color change.
-
-
Reaction with this compound:
-
To the freshly prepared organocuprate at -78°C, add a solution of this compound (0.05 mol, 6.8 g or 4.5 mL) in 25 mL of anhydrous diethyl ether dropwise over 30 minutes.
-
-
Work-up and Purification:
-
After the addition is complete, stir the reaction mixture at -78°C for another hour and then allow it to warm to room temperature.
-
Quench the reaction by slowly adding 50 mL of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude ketone, which can be purified by distillation or chromatography.
-
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) or Volume (mL) | Yield (%) |
| Copper(I) Iodide | 190.45 | 0.05 | 9.5 g | - |
| Alkyllithium | Varies | 0.10 | Varies | - |
| This compound | 136.97 | 0.05 | 6.8 g (4.5 mL) | - |
| Ketone (Theoretical) | Varies | 0.05 | Varies | 100 |
| Ketone (Actual) | Varies | - | To be determined | e.g., >80% |
Note: Organocuprate reactions are known for their high yields in ketone synthesis.
Visualization
Caption: Organocuprate Reaction for Ketone Synthesis
Conclusion
This compound is a versatile reagent for the synthesis of a diverse range of ketones. The choice of synthetic method—Friedel-Crafts acylation, reaction with a Grignard reagent, or reaction with an organocuprate—will depend on the desired ketone structure, the nature of the starting materials, and the required functional group tolerance. The protocols provided herein offer robust starting points for the synthesis and development of novel ketone-containing molecules. Researchers should always perform appropriate safety assessments and small-scale trial reactions before scaling up any chemical synthesis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. websites.umich.edu [websites.umich.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. condor.depaul.edu [condor.depaul.edu]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. adichemistry.com [adichemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Propionyl Bromide: A Versatile Reagent for Introducing the Propionyl Group into Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Propionyl bromide (CH₃CH₂COBr) is a highly reactive acyl bromide used extensively in organic synthesis to introduce the propionyl functional group into a wide range of molecules. This process, known as propionylation, is a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The propionyl group can significantly alter the biological activity, solubility, and pharmacokinetic profile of a molecule, making it a key structural motif in drug design and development.
This document provides detailed application notes and experimental protocols for the use of this compound in the propionylation of various functional groups, including aromatic compounds, phenols, amines, and alcohols. It also explores the relevance of propionylation in biological systems and drug discovery.
Physicochemical Properties and Safety Information
This compound is a colorless to light yellow fuming liquid with a pungent odor. It is highly reactive and moisture-sensitive, hydrolyzing in the presence of water to form propionic acid and hydrogen bromide. Due to its corrosive and flammable nature, it must be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
| Property | Value |
| CAS Number | 598-22-1 |
| Molecular Formula | C₃H₅BrO |
| Molecular Weight | 136.98 g/mol |
| Boiling Point | 103-104 °C |
| Density | 1.521 g/mL at 25 °C |
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.
-
In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
Applications in Organic Synthesis
This compound is a potent electrophile that readily reacts with a variety of nucleophiles to form a new carbon-carbon or carbon-heteroatom bond, effectively introducing the propionyl group.
Friedel-Crafts Acylation of Aromatic Compounds
The Friedel-Crafts acylation is a classic method for forming aryl ketones. This compound, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), reacts with aromatic compounds to yield propiophenone (B1677668) derivatives. These derivatives are important intermediates in the synthesis of various pharmaceuticals.[1][2]
Reaction Scheme:
Figure 1: General scheme for Friedel-Crafts acylation.
Experimental Protocol: Synthesis of Propiophenone
-
Materials: Anisole (B1667542), this compound, anhydrous aluminum chloride, dichloromethane (B109758) (DCM), ice, water, 5% sodium hydroxide (B78521) solution, anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.1 eq) in anhydrous DCM at 0 °C, slowly add this compound (1.0 eq).
-
After stirring for 15 minutes, add a solution of anisole (1.0 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and separate the organic layer.
-
Wash the organic layer sequentially with water and 5% NaOH solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain propiophenone.
-
| Substrate | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Anisole | AlCl₃ | DCM | 2.5 h | 0 °C to RT | ~85-95% |
| Toluene | AlCl₃ | DCM | 3 h | 0 °C to RT | ~80-90% |
Propionylation of Phenols
Phenols can be O-acylated with this compound in the presence of a base to form phenyl propionates. These esters can then undergo a Fries rearrangement to yield hydroxypropiophenones, which are valuable pharmaceutical intermediates.
Reaction Scheme:
Figure 2: O-Propionylation of a phenol (B47542).
Experimental Protocol: Synthesis of Phenyl Propionate (B1217596)
-
Materials: Phenol, this compound, pyridine (B92270), diethyl ether, 1 M HCl, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve phenol (1.0 eq) in pyridine (2.0 eq) and cool the solution to 0 °C.
-
Slowly add this compound (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Dilute the reaction mixture with diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield phenyl propionate.
-
| Substrate | Base | Solvent | Reaction Time | Temperature | Yield (%) |
| Phenol | Pyridine | Pyridine | 4 h | 0 °C to RT | >95% |
| 4-Methoxyphenol | Pyridine | DCM | 3 h | 0 °C to RT | >95% |
Propionylation of Amines (Amide Formation)
Primary and secondary amines react readily with this compound to form the corresponding propionamides. This reaction is typically carried out in the presence of a base to neutralize the HBr byproduct.
Reaction Scheme:
Figure 3: N-Propionylation of a primary amine.
Experimental Protocol: Synthesis of N-Benzylpropionamide
-
Materials: Benzylamine (B48309), this compound, triethylamine (B128534) (TEA), dichloromethane (DCM), water, brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in DCM and cool to 0 °C.
-
Add this compound (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695)/water) to obtain pure N-benzylpropionamide.
-
| Substrate | Base | Solvent | Reaction Time | Temperature | Yield (%) |
| Benzylamine | Triethylamine | DCM | 2 h | 0 °C to RT | ~90-98% |
| Aniline | Pyridine | DCM | 3 h | 0 °C to RT | ~85-95% |
Propionylation of Alcohols (Ester Formation)
Alcohols can be converted to their corresponding propionate esters by reaction with this compound, typically in the presence of a non-nucleophilic base like pyridine or a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[3][4]
Reaction Scheme:
Figure 4: O-Propionylation of an alcohol.
Experimental Protocol: Synthesis of Ethyl Propionate
-
Materials: Ethanol, this compound, pyridine, diethyl ether, 1 M HCl, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of ethanol (1.0 eq) in pyridine (1.5 eq) at 0 °C, add this compound (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Dilute with diethyl ether and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate by distillation to obtain ethyl propionate.
-
| Substrate | Base/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Ethanol | Pyridine | Pyridine | 3 h | 0 °C to RT | ~85-95% |
| Isopropanol | Pyridine/DMAP | DCM | 4 h | 0 °C to RT | ~80-90% |
Role in Drug Development and Medicinal Chemistry
The introduction of a propionyl group can have a profound impact on the pharmacological properties of a drug molecule. This strategy is often employed in the development of prodrugs, where an active pharmaceutical ingredient (API) is chemically modified to improve its absorption, distribution, metabolism, and excretion (ADME) profile.
Prodrug Strategies
Esterification of hydroxyl or carboxylic acid functional groups with a propionyl moiety can increase the lipophilicity of a drug, enhancing its ability to cross cell membranes.[1] Once absorbed, these propionate esters are often hydrolyzed by cellular esterases to release the active drug. A notable example is the use of propionate esters of steroids, such as testosterone (B1683101) propionate, to prolong their duration of action.[5]
Structure-Activity Relationship (SAR) Studies
The propionyl group can also directly contribute to the binding of a drug to its target receptor. In structure-activity relationship (SAR) studies, the replacement of other alkyl or acyl groups with a propionyl group can provide valuable insights into the optimal size and shape of a ligand for a particular binding pocket.
Propionylation in Biological Systems
In addition to its use in synthetic chemistry, propionylation is a naturally occurring post-translational modification (PTM) of proteins.[6] This modification, where a propionyl group is added to the ε-amino group of a lysine (B10760008) residue, is analogous to the well-studied process of acetylation.
Histone Propionylation and Gene Regulation
Propionylation of histone proteins plays a role in the regulation of gene expression.[6] The addition of a propionyl group to lysine residues on histone tails neutralizes their positive charge, which is thought to weaken the interaction between histones and DNA, leading to a more open chromatin structure that is permissive for transcription.
Figure 5: A simplified signaling pathway of protein propionylation.
This pathway highlights how metabolic intermediates like propionyl-CoA can influence gene expression through the enzymatic modification of histones. Dysregulation of this process has been implicated in various diseases, making the enzymes involved potential therapeutic targets.[7]
Conclusion
This compound is a powerful and versatile reagent for the introduction of the propionyl group into a diverse range of organic molecules. The resulting propionylated compounds have significant applications in the pharmaceutical industry, both as active ingredients and as prodrugs with improved pharmacokinetic properties. Furthermore, the growing understanding of the role of protein propionylation in biological systems opens up new avenues for drug discovery and development. The protocols and data presented in these application notes provide a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and chemical biology.
References
- 1. Biological and metabolic study of naproxen-propyphenazone mutual prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orgosolver.com [orgosolver.com]
- 4. researchgate.net [researchgate.net]
- 5. Long-lived testosterone esters in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Propionylation: Mechanisms, Significance, and Implications - Creative Proteomics [creative-proteomics.com]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols for Reactions with Propionyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for chemical reactions involving propionyl bromide. It is intended to serve as a comprehensive guide for laboratory professionals in research, development, and drug discovery.
Introduction
This compound (CH₃CH₂COBr) is a highly reactive acyl bromide commonly employed in organic synthesis as a propionylating agent.[1] It serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[2][3] Its primary function is to introduce a propionyl group into various organic molecules, a key step in the synthesis of numerous compounds, including esters and amides.[2]
Safety Precautions and Handling
This compound is a corrosive, flammable, and moisture-sensitive liquid that reacts violently with water.[4][5] It is imperative to handle this reagent with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber) must be worn. Gloves should be inspected before use and disposed of properly after handling.[4]
-
Skin and Body Protection: A flame-retardant lab coat or a chemical-resistant suit should be worn to prevent skin contact.[4]
-
Respiratory Protection: In case of insufficient ventilation, a full-face supplied-air respirator is necessary.[4]
Handling and Storage:
-
Always work in a well-ventilated fume hood.[6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen).[5][7]
-
Ground and bond containers and receiving equipment to prevent static discharge.[5]
-
Never add water to this compound; if dilution is necessary, slowly add this compound to the other liquid.[6]
-
In case of a spill, absorb with an inert material like vermiculite (B1170534) or sand and dispose of as hazardous waste. Do not use combustible materials for absorption.[6]
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Experimental Protocols
This compound is a versatile reagent for introducing the propionyl group. Below are detailed protocols for common reactions.
Friedel-Crafts Acylation of Aromatic Compounds
This reaction introduces a propionyl group onto an aromatic ring to form an aryl ketone, a common motif in pharmaceuticals. The following protocol is for the synthesis of propiophenone (B1677668) from benzene (B151609).
Reaction Scheme:
Experimental Protocol:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HBr gas to a scrubber).
-
Reagents: In the flask, place anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂).
-
Addition of Benzene: Add benzene (1.0 equivalent) to the flask and cool the mixture to 0-5 °C using an ice bath.
-
Addition of this compound: Add this compound (1.1 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Work-up: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂). Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Quantitative Data for Propiophenone Synthesis:
| Parameter | Value | Reference |
| Benzene | 1.0 eq | [8] |
| Propionyl Chloride/Bromide | 1.1 eq | [8] |
| Aluminum Chloride | 1.2 eq | [8] |
| Reaction Temperature | 0-10 °C, then RT | [8] |
| Reaction Time | 2-4 hours | [8] |
| Typical Yield | ~60-70% | [8] |
Esterification of Alcohols
This compound reacts readily with primary and secondary alcohols to form propionate (B1217596) esters. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HBr byproduct.
Reaction Scheme:
Experimental Protocol:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) (1.2 equivalents) in a dry, aprotic solvent like dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of this compound: Add this compound (1.1 equivalents) dropwise from the dropping funnel.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting ester can be purified by distillation or column chromatography.
Quantitative Data for Esterification:
| Parameter | Value |
| Alcohol | 1.0 eq |
| This compound | 1.1 eq |
| Base (e.g., Pyridine) | 1.2 eq |
| Reaction Temperature | 0 °C to RT |
| Reaction Time | 1-3 hours |
| Typical Yield | >90% |
Amide Synthesis from Amines
The reaction of this compound with primary or secondary amines is a straightforward method for the synthesis of N-substituted propanamides. The reaction is usually rapid and exothermic.[]
Reaction Scheme:
Note: An excess of the amine or an added base is required to neutralize the HBr produced.
Experimental Protocol:
-
Setup: In a round-bottom flask, dissolve the amine (2.2 equivalents for primary amines, or 1.0 equivalent of amine and 1.2 equivalents of a non-nucleophilic base like triethylamine) in a suitable solvent (e.g., dichloromethane, THF, or diethyl ether) at 0 °C.
-
Addition of this compound: Slowly add this compound (1.0 equivalent) to the stirred amine solution.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: If an excess of the amine is used, the amine hydrobromide salt may precipitate and can be removed by filtration. If a tertiary amine base is used, wash the organic solution with water, dilute acid, and brine.
-
Drying and Purification: Dry the organic layer over a suitable drying agent, filter, and remove the solvent in vacuo. The amide product can often be purified by recrystallization or column chromatography.
Quantitative Data for Amide Synthesis:
| Parameter | Value |
| Amine | 2.2 eq (or 1.0 eq with base) |
| This compound | 1.0 eq |
| Reaction Temperature | 0 °C to RT |
| Reaction Time | 1-2 hours |
| Typical Yield | >85% |
Visualized Workflows and Pathways
General Experimental Workflow
The following diagram illustrates a typical workflow for a reaction involving this compound.
Caption: General experimental workflow for reactions with this compound.
Friedel-Crafts Acylation Signaling Pathway
The diagram below outlines the key steps in the Friedel-Crafts acylation mechanism.
Caption: Mechanism of Friedel-Crafts acylation using this compound.
References
- 1. Propionylation of lysine, a new mechanism of short-chain fatty acids affecting bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101759552A - Method for preparing propionyl bromine - Google Patents [patents.google.com]
- 3. lakeland.edu [lakeland.edu]
- 4. CN103819323A - Synthetic method for 1-phenyl-1-acetone - Google Patents [patents.google.com]
- 5. Protein Propionylation: Functions and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 7. brainly.in [brainly.in]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Propionyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionyl bromide (C₃H₅BrO) is a colorless to light brown liquid and a highly reactive acyl bromide.[1][2] It serves as a valuable reagent in organic synthesis, particularly for the introduction of the propionyl group. However, its utility is matched by its significant hazards, including flammability, corrosivity, and violent reactivity with water.[2][3][4] These application notes provide detailed procedures for the safe handling and quenching of this compound to ensure the safety of laboratory personnel and the integrity of experimental work.
Hazard Summary
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[3] Key hazards include:
-
Flammability: It is a flammable liquid and vapor.[1][5][6] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[6]
-
Corrosivity: It causes severe skin burns and eye damage.[1][3][5] Direct contact can lead to deep, slow-healing burns.[3]
-
Reactivity with Water: this compound reacts violently with water, liberating toxic and corrosive hydrogen bromide gas.[2][3][4][6] This reaction is exothermic and can cause splattering.
-
Inhalation Toxicity: Inhalation of vapors can cause corrosive injuries to the upper respiratory tract and lungs.[1][2]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 136.98 g/mol | [1] |
| Boiling Point | 103-104 °C | [4] |
| Density | 1.521 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.455 | [4] |
| Flash Point | 52 °C | [4] |
Experimental Protocols
Safe Handling and Storage Protocol
Objective: To outline the necessary precautions for handling and storing this compound to minimize exposure and risk.
Materials:
-
This compound
-
Chemical fume hood
-
Personal Protective Equipment (PPE):
-
Appropriately labeled storage containers
-
Spill kit (containing absorbent materials like sand, earth, or vermiculite)[3]
Procedure:
-
Engineering Controls: All work with this compound must be conducted in a well-ventilated chemical fume hood.[3][7] Ensure that a safety shower and eyewash station are readily accessible.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[3][5][9] Avoid wearing contact lenses.[3]
-
Dispensing: When transferring this compound, do so slowly and carefully to avoid splashing. Use only spark-free tools and explosion-proof equipment.[3]
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][5] Keep containers tightly sealed and protected from moisture.[6] Store away from incompatible materials such as strong oxidizing agents, alkalis, and alcohols.[4]
-
Spill Management: In case of a spill, evacuate the area and remove all ignition sources.[3] Contain the spill using an absorbent material like sand or vermiculite.[3] Do not use water.[3] Collect the absorbed material into a labeled container for proper disposal.[3]
Quenching Protocol for Excess this compound
Objective: To safely neutralize excess or unreacted this compound. This procedure should be performed in a chemical fume hood.
Materials:
-
Excess this compound solution
-
Inert solvent (e.g., dichloromethane, toluene (B28343) - ensure it is dry)
-
Quenching agent: A cold, dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) in water. Alternatively, a cold solution of a non-nucleophilic base like triethylamine (B128534) in an inert solvent can be used for a less vigorous reaction.
-
Reaction flask (appropriately sized for the volume to be quenched, should be no more than half full)
-
Stir plate and stir bar
-
Dropping funnel
-
Ice bath
-
pH paper or pH meter
Procedure:
-
Preparation:
-
Place the reaction flask containing the this compound solution in an ice bath and begin stirring.
-
Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon) if the reaction was performed under such conditions.
-
-
Slow Addition of Quenching Agent:
-
Slowly add the cold, dilute sodium bicarbonate solution dropwise to the stirred this compound solution using a dropping funnel. WARNING: The reaction is exothermic and will release gas (CO₂). Add the quenching agent very slowly to control the reaction rate and prevent excessive foaming and pressure buildup.
-
Monitor the temperature of the reaction mixture and ensure it remains cool.
-
-
Completion of Quenching:
-
Continue adding the quenching agent until the evolution of gas ceases and the solution is no longer acidic.
-
Test the pH of the aqueous layer with pH paper or a pH meter to ensure it is neutral or slightly basic.
-
-
Work-up:
-
Once the quenching is complete, the layers can be separated. The aqueous layer can be disposed of as aqueous waste, and the organic layer can be washed, dried, and concentrated as needed.
-
-
Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.[5]
Visualizations
Caption: Workflow for safe handling and quenching of this compound.
References
- 1. This compound | C3H5BrO | CID 69018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chembk.com [chembk.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. hmc.edu [hmc.edu]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. flinnsci.com [flinnsci.com]
Application Notes and Protocols for the Spectroscopic Analysis of Propionyl Bromide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionyl bromide (CH₃CH₂COBr) is a reactive acyl bromide commonly employed in organic synthesis to introduce the propionyl group into various molecules. Its high reactivity makes it a valuable reagent for the formation of esters, amides, and other derivatives, which are often key intermediates in the synthesis of pharmaceuticals and other fine chemicals. A thorough spectroscopic analysis of the reaction products is crucial for confirming the successful transformation, assessing purity, and elucidating the structure of the newly formed compounds.
These application notes provide detailed protocols for the reaction of this compound with two common nucleophiles, ethanol (B145695) and aniline (B41778), and a comprehensive guide to the spectroscopic characterization of the resulting products, ethyl propionate (B1217596) and N-phenylpropanamide, using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
I. Reaction of this compound with Ethanol
The reaction of this compound with ethanol is a classic example of esterification via nucleophilic acyl substitution, yielding ethyl propionate and hydrogen bromide as a byproduct.
Experimental Protocol: Synthesis of Ethyl Propionate
Materials:
-
This compound (CH₃CH₂COBr)
-
Anhydrous Ethanol (CH₃CH₂OH)
-
Pyridine (B92270) (C₅H₅N) or other suitable non-nucleophilic base
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, dissolve anhydrous ethanol (1.2 equivalents) and pyridine (1.2 equivalents) in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude ethyl propionate.
-
The product can be further purified by distillation.
Spectroscopic Analysis of Ethyl Propionate
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of ethyl propionate is characterized by a triplet-quartet pattern for the ethyl group of the ester and a triplet-quartet pattern for the propionyl group.
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbonyl carbon, the methylene (B1212753) and methyl carbons of the ethyl group, and the methylene and methyl carbons of the propionyl group.
Table 1: ¹H and ¹³C NMR Data for Ethyl Propionate (CDCl₃)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| CH₃ (propionyl) | 1.15 | Triplet | 7.6 | 9.2 |
| CH₂ (propionyl) | 2.29 | Quartet | 7.6 | 27.6 |
| C=O | - | - | - | 174.6 |
| O-CH₂ | 4.13 | Quartet | 7.1 | 60.4 |
| O-CH₂-CH₃ | 1.25 | Triplet | 7.1 | 14.2 |
2. Infrared (IR) Spectroscopy
The IR spectrum of ethyl propionate is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group.
Table 2: Characteristic IR Absorption Bands for Ethyl Propionate
| Functional Group | Wavenumber (ν, cm⁻¹) | Intensity |
| C=O Stretch | ~1740 | Strong |
| C-O Stretch | ~1180 | Strong |
| C-H Stretch (sp³) | 2850-3000 | Medium-Strong |
3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of ethyl propionate results in characteristic fragmentation patterns. The molecular ion peak is often observed, along with prominent fragment ions resulting from α-cleavage and McLafferty rearrangement.
Table 3: Major Fragment Ions in the Mass Spectrum of Ethyl Propionate
| m/z | Proposed Fragment |
| 102 | [CH₃CH₂COOCH₂CH₃]⁺ (Molecular Ion) |
| 74 | [CH₂=C(OH)OCH₂CH₃]⁺ (McLafferty rearrangement) |
| 57 | [CH₃CH₂CO]⁺ (Acylium ion) |
| 29 | [CH₃CH₂]⁺ (Ethyl cation) |
II. Reaction of this compound with Aniline
The reaction of this compound with aniline is an amidation reaction that proceeds via nucleophilic acyl substitution to form N-phenylpropanamide. A base is required to neutralize the hydrogen bromide byproduct.
Experimental Protocol: Synthesis of N-Phenylpropanamide
Materials:
-
This compound (CH₃CH₂COBr)
-
Aniline (C₆H₅NH₂)
-
Pyridine (C₅H₅N) or triethylamine (B128534) ((C₂H₅)₃N)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve aniline (1.0 equivalent) and pyridine (1.2 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equivalents) dropwise to the stirred solution, keeping the temperature below 5 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-phenylpropanamide.
-
The product can be purified by recrystallization (e.g., from an ethanol/water mixture).
Spectroscopic Analysis of N-Phenylpropanamide
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of N-phenylpropanamide shows signals for the aromatic protons of the phenyl group, a broad singlet for the N-H proton, and a triplet and quartet for the ethyl group of the propanamide moiety.
-
¹³C NMR: The carbon NMR spectrum displays signals for the aromatic carbons, the carbonyl carbon, and the aliphatic carbons of the ethyl group.
Table 4: ¹H and ¹³C NMR Data for N-Phenylpropanamide (CDCl₃) [1]
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| CH₃ | 1.25 | Triplet | 7.6 | 10.0 |
| CH₂ | 2.39 | Quartet | 7.6 | 30.0 |
| C=O | - | - | - | 172.8 |
| N-H | ~7.5 (broad) | Singlet | - | - |
| Aromatic C-H (ortho) | 7.53 | Doublet | 7.9 | 120.2 |
| Aromatic C-H (meta) | 7.31 | Triplet | 7.9 | 129.1 |
| Aromatic C-H (para) | 7.10 | Triplet | 7.4 | 124.4 |
| Aromatic C (ipso) | - | - | - | 138.1 |
2. Infrared (IR) Spectroscopy
The IR spectrum of N-phenylpropanamide shows characteristic absorption bands for the N-H and C=O stretching vibrations of the secondary amide group, as well as absorptions for the aromatic ring.[2][3]
Table 5: Characteristic IR Absorption Bands for N-Phenylpropanamide [2][3]
| Functional Group | Wavenumber (ν, cm⁻¹) | Intensity |
| N-H Stretch | ~3300 | Medium-Strong |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (sp³) | 2850-3000 | Medium |
| C=O Stretch (Amide I) | ~1660 | Strong |
| N-H Bend (Amide II) | ~1540 | Strong |
| C=C Stretch (aromatic) | 1400-1600 | Medium |
3. Mass Spectrometry (MS)
The mass spectrum of N-phenylpropanamide typically shows a molecular ion peak and prominent fragment ions.
Table 6: Major Fragment Ions in the Mass Spectrum of N-Phenylpropanamide [4]
| m/z | Proposed Fragment |
| 149 | [C₆H₅NHCOCH₂CH₃]⁺ (Molecular Ion) |
| 93 | [C₆H₅NH₂]⁺ (Aniline radical cation) |
| 57 | [CH₃CH₂CO]⁺ (Acylium ion) |
III. Reaction Mechanisms and Experimental Workflows
The reactions of this compound with ethanol and aniline proceed through a nucleophilic acyl substitution mechanism. The general workflow for synthesis and purification is also depicted below.
Caption: Nucleophilic Acyl Substitution Mechanisms.
Caption: General Experimental Workflow.
References
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Acylation with Propionyl Bromide
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of propionyl bromide in Friedel-Crafts acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using Friedel-Crafts acylation with this compound compared to Friedel-Crafts alkylation?
A1: Friedel-Crafts acylation offers two significant advantages over alkylation. Firstly, the acylium ion intermediate formed during acylation is resonance-stabilized and does not undergo carbocation rearrangements.[1][2] This leads to the formation of a single, predictable product. In contrast, the carbocations generated during alkylation are prone to rearrangement, which can result in a mixture of isomeric products.[2] Secondly, the ketone product of acylation is deactivated towards further electrophilic aromatic substitution.[3][4] This deactivation prevents polyacylation, a common side reaction in alkylation where multiple alkyl groups are added to the aromatic ring.[3]
Q2: My reaction with this compound is giving a low yield. What are the common causes?
A2: Low yields in Friedel-Crafts acylation can stem from several factors:
-
Deactivated Aromatic Ring: The substrate's reactivity is crucial. Aromatic rings with strongly electron-withdrawing groups (e.g., nitro, cyano, carbonyl) are deactivated and may not undergo acylation under standard conditions.[5][6]
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water present in the reactants, solvent, or glassware will deactivate the catalyst.[7]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the product ketone forms a complex with the catalyst, rendering it inactive.[4]
-
Poor Reagent Quality: The purity of this compound, the aromatic substrate, and the solvent is critical. Impurities can lead to side reactions and lower yields.
Q3: I am observing the formation of multiple products. What could be the issue?
A3: While Friedel-Crafts acylation is known for its high selectivity, the formation of multiple products can occur under certain conditions:
-
Isomer Formation: With substituted aromatic rings, acylation can occur at different positions (ortho, meta, para). The directing effect of the substituent on the ring and steric hindrance will determine the major product. For instance, in the acylation of chlorobenzene (B131634), the para-isomer is the major product.[8]
-
Polysubstitution: Although less common than in alkylation, polysubstitution can occur with highly activated aromatic rings.[5]
-
Side Reactions of this compound: this compound is a reactive acylating agent. Under certain conditions, it could potentially undergo side reactions, although this is less common than with alkyl halides.
Q4: Can I use this compound to acylate a deactivated aromatic ring like nitrobenzene?
A4: Generally, Friedel-Crafts acylation does not proceed with strongly deactivated aromatic rings such as nitrobenzene.[6][9] The electron-withdrawing nitro group makes the ring too electron-poor to be attacked by the acylium ion. Alternative synthetic routes are typically required for the acylation of such compounds.
Q5: What is the difference in reactivity between this compound and propionyl chloride?
A5: Acyl bromides are generally more reactive than acyl chlorides. This is because the bromide ion is a better leaving group than the chloride ion. The carbon-bromine bond is weaker than the carbon-chlorine bond, facilitating the formation of the acylium ion.[10] This higher reactivity may allow for milder reaction conditions in some cases.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst due to moisture. | Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use fresh, anhydrous Lewis acid.[7] |
| Deactivated aromatic substrate. | Use a stronger Lewis acid or a higher reaction temperature. For very deactivated substrates, consider an alternative synthetic strategy.[5] | |
| Insufficient amount of catalyst. | Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent.[4] | |
| Formation of Multiple Isomers | Sub-optimal reaction temperature or catalyst. | Lowering the reaction temperature often increases the selectivity for the thermodynamically favored isomer (usually the para product). Experiment with different Lewis acids, as some may offer better regioselectivity. |
| Dark Reaction Color/Tar Formation | Reaction temperature is too high. | Maintain a controlled, lower temperature, especially during the initial addition of reagents. The reaction is often exothermic. |
| Impurities in starting materials. | Purify the this compound, aromatic substrate, and solvent before use. | |
| Difficult Product Isolation | Stable complex formation between the ketone product and the Lewis acid. | During workup, quench the reaction mixture with ice and acid (e.g., HCl) to break up the complex and facilitate the separation of the organic product.[11] |
Quantitative Data Summary
The yield of Friedel-Crafts acylation with this compound is highly dependent on the substrate, catalyst, and reaction conditions. The following table provides a summary of expected yields based on analogous reactions with propionyl chloride and general principles of Friedel-Crafts acylation.
| Aromatic Substrate | Activating/Deactivating Nature | Lewis Acid Catalyst | Expected Major Product | Reported/Expected Yield (%) |
| Anisole (B1667542) | Strongly Activating | FeCl₃ | 4-Methoxypropiophenone | 65-80[12] |
| Toluene | Activating | AlCl₃ | 4-Methylpropiophenone | High |
| Benzene | Neutral | AlCl₃ | Propiophenone | >95[13] |
| Chlorobenzene | Deactivating | AlCl₃ | 4-Chloropropiophenone | Moderate (major isomer) |
| Nitrobenzene | Strongly Deactivating | AlCl₃ | No reaction | 0[6][9] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of an Activated Aromatic Ring (Anisole) with Propionyl Chloride (Adaptable for this compound)
This protocol describes the acylation of anisole using propionyl chloride and can be adapted for this compound, potentially with milder conditions due to the higher reactivity of the acyl bromide.
Materials:
-
Anisole
-
Propionyl chloride (or this compound)
-
Anhydrous iron(III) chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice-cold water
-
5% aqueous NaOH solution
-
Anhydrous MgSO₄
Procedure:
-
To a 25 mL round-bottom flask equipped with a stir bar and a Claisen adapter, add FeCl₃ (0.66 g, 4.0 mmol) and CH₂Cl₂ (6 mL).
-
Add propionyl chloride (0.41 mL, 4.6 mmol) to the flask.
-
Slowly add a solution of anisole (0.43 mL, 4.6 mmol) in CH₂Cl₂ (3 mL) dropwise over approximately 5 minutes.
-
Stir the mixture for an additional 10 minutes after the addition is complete.
-
Quench the reaction by the slow, dropwise addition of ice-cold water (5 mL).
-
Transfer the mixture to a separatory funnel, add more water (10 mL), and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).
-
Combine the organic layers and wash with 5% aqueous NaOH solution (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by evaporation to obtain the crude product.
-
The product can be further purified by distillation or recrystallization.
Protocol 2: General Procedure for Friedel-Crafts Acylation of a Deactivated Aromatic Ring (Chlorobenzene) with an Acyl Chloride (Adaptable for this compound)
This protocol for the acylation of chlorobenzene can be adapted for use with this compound. Due to the deactivating nature of the substrate, a strong Lewis acid like AlCl₃ is typically required.
Materials:
-
Chlorobenzene
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry carbon disulfide (CS₂) or another suitable non-polar solvent
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer under an inert atmosphere.
-
In the flask, suspend anhydrous AlCl₃ (1.1-1.2 molar equivalents) in dry CS₂.[7] Cool the mixture in an ice bath.
-
Add chlorobenzene (1 molar equivalent) to the AlCl₃ suspension.[7]
-
Add this compound (1 molar equivalent) dropwise to the stirred mixture.[7]
-
After the addition is complete, allow the reaction to stir at room temperature. The reaction progress can be monitored by the evolution of HBr gas or by TLC. Gentle warming may be necessary to drive the reaction to completion.[7]
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[7]
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether.[7]
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[7]
-
The resulting mixture of ortho- and para-isomers can be separated by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Simplified signaling pathway of Friedel-Crafts acylation.
Caption: Troubleshooting logical relationships for low yield.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. condor.depaul.edu [condor.depaul.edu]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 11. websites.umich.edu [websites.umich.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Purification of Propionyl Bromide by Distillation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals purifying propionyl bromide by distillation.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of pure this compound?
A1: The boiling point of this compound is typically in the range of 103-105°C at atmospheric pressure.[1][2][3][4][5][6]
Q2: My distillate is discolored (yellow or brown). What is the likely cause?
A2: Discoloration of this compound can indicate the presence of impurities or decomposition products.[7] This may be due to overheating during distillation or the presence of residual starting materials or catalysts from the synthesis reaction. Ensure the distillation temperature does not significantly exceed the boiling point of this compound.
Q3: The yield of purified this compound is lower than expected. What are the potential reasons?
A3: Low yield can result from several factors:
-
Incomplete reaction: The initial synthesis of this compound may not have gone to completion.
-
Decomposition: this compound is sensitive to moisture and can decompose.[7][8] Ensure all glassware is thoroughly dried and the distillation is conducted under an inert, dry atmosphere (e.g., nitrogen).
-
Loss during transfer: Mechanical losses can occur during the transfer of the crude product to the distillation apparatus.
-
Improper fraction collection: The collection window for the this compound fraction may be too narrow or collected at the wrong temperature.
Q4: I'm observing pressure fluctuations during the vacuum distillation of this compound. What could be the cause?
A4: Pressure fluctuations can be caused by:
-
Leaks in the system: Ensure all joints and connections in your distillation setup are properly sealed.
-
Inconsistent heating: Bumping of the liquid due to uneven heating can cause pressure changes. Use a stirring mechanism and a well-controlled heating mantle.
-
Decomposition: If the temperature is too high, the compound may be decomposing, releasing gaseous byproducts such as hydrogen bromide.[9][10]
Q5: What are the primary safety concerns when distilling this compound?
A5: this compound is a corrosive, flammable, and moisture-sensitive liquid.[11][12][13] It reacts violently with water and can cause severe burns upon contact.[9][11][12] The distillation should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[9][11] Ensure a dry, inert atmosphere is maintained throughout the process to prevent decomposition and the release of toxic hydrogen bromide gas.[8][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Distillate has a sharp, acidic odor and a lower than expected boiling point. | Contamination with propionic acid and hydrogen bromide due to reaction with water. | Ensure all glassware is scrupulously dried before use. Conduct the distillation under a dry, inert atmosphere (e.g., nitrogen). The crude this compound may require a wash with a suitable drying agent before distillation, though this must be done with extreme caution due to its reactivity. |
| Product is dark in color. | Decomposition due to excessive heat. | Maintain the distillation temperature at or near the boiling point of this compound. Consider using vacuum distillation to lower the required temperature. |
| No product is distilling over at the expected temperature. | System leak (if under vacuum). Thermometer placement is incorrect. Insufficient heating. | Check all seals and joints for leaks. Ensure the thermometer bulb is positioned correctly to measure the temperature of the vapor entering the condenser. Gradually and carefully increase the heating mantle temperature. |
| Bumping or uneven boiling. | Superheating of the liquid. | Use boiling chips or a magnetic stirrer to ensure smooth boiling. |
| White fumes are observed in the apparatus. | Reaction with atmospheric moisture. | The system is not properly sealed from the atmosphere. Check for leaks and ensure a positive pressure of inert gas. This compound is known to fume in moist air.[7] |
Quantitative Data Summary
| Property | Value | Source(s) |
| Boiling Point | 103-105 °C | [1][2][3][4][5][6] |
| Density | 1.521 g/mL at 25 °C | [4][5] |
| Molecular Weight | 136.98 g/mol | [1][2] |
| Refractive Index | n20/D 1.455 | [5] |
| Flash Point | 52 °C (closed cup) | [5] |
Experimental Protocol: Distillation of this compound
This protocol is based on a method for preparing this compound followed by distillation.[6]
Materials:
-
Crude this compound
-
Dry, round-bottom flask
-
Distillation head with condenser
-
Receiving flask
-
Heating mantle with stirrer
-
Thermometer
-
Boiling chips or magnetic stir bar
-
Inert gas source (e.g., nitrogen) with a bubbler
Procedure:
-
Apparatus Setup:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen.
-
Assemble the distillation apparatus in a fume hood.
-
Place the crude this compound and boiling chips (or a stir bar) in the round-bottom flask.
-
Connect the flask to the distillation head and condenser.
-
Place the thermometer in the distillation head with the bulb positioned just below the side arm leading to the condenser.
-
Connect the receiving flask to the condenser.
-
Establish a gentle flow of coolant through the condenser.
-
Introduce a slow stream of dry nitrogen into the system to maintain an inert atmosphere.
-
-
Solvent Removal (if applicable):
-
If a solvent was used in the preceding reaction, it must be removed first. For example, if 1,2-dichloropropane (B32752) was used, gently heat the mixture to 92-97°C to distill off the solvent.[6]
-
-
Distillation of this compound:
-
After any solvent has been removed, gradually increase the temperature of the heating mantle.
-
Collect the fraction that distills over at 103-105°C.[6] This is the purified this compound.
-
Monitor the temperature closely. A stable boiling point indicates a pure compound.
-
Once the temperature begins to drop or rise significantly, stop the distillation.
-
-
Shutdown and Storage:
Visualizations
Caption: Troubleshooting workflow for this compound distillation.
References
- 1. crystlechemipharma.com [crystlechemipharma.com]
- 2. crystlechemipharma.com [crystlechemipharma.com]
- 3. labsolu.ca [labsolu.ca]
- 4. nbinno.com [nbinno.com]
- 5. プロピオニルブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CN101759552A - Method for preparing propionyl bromine - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. innospk.com [innospk.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound(598-22-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. This compound | C3H5BrO | CID 69018 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Handling Moisture-Sensitive Propionyl Bromide Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on handling moisture-sensitive propionyl bromide reactions, including troubleshooting common issues and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered moisture-sensitive?
A: this compound (C₃H₅BrO) is a highly reactive acylating agent used in organic synthesis to introduce the propionyl group into molecules, which is a crucial step in the production of various pharmaceuticals and agrochemicals.[1][2] It is extremely sensitive to moisture and will readily hydrolyze upon contact with water, including atmospheric moisture, to form propionic acid and corrosive hydrogen bromide gas.[1][3] This hydrolysis reaction not only consumes the reagent but can also affect the pH and outcome of your experiment.
Q2: What are the essential safety precautions when working with this compound?
A: Due to its corrosive and reactive nature, strict safety measures are necessary. Always handle this compound in a well-ventilated fume hood.[3] Personal protective equipment (PPE) is mandatory and includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4] Ensure that an emergency eyewash station and safety shower are readily accessible. Avoid inhalation of its pungent and irritating vapors.[1]
Q3: How should I properly store this compound?
A: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and direct sunlight.[5] The container must be tightly sealed to prevent moisture ingress.[5] It is incompatible with strong oxidizing agents, strong bases, and alcohols.[6] Storage in a flammable liquids cabinet is recommended.
Q4: What are the initial signs that my this compound reagent has degraded?
A: Fresh this compound is a colorless to pale yellow liquid.[1] Degradation, primarily through hydrolysis, is indicated by the fuming of the liquid in the air, which is the formation of hydrogen bromide gas upon contact with moisture.[3] A noticeable increase in pressure within the container can also be a sign of decomposition. The presence of a significant amount of propionic acid as an impurity is a clear indicator of degradation.
Q5: Can I use this compound in protic solvents like ethanol (B145695) or methanol?
A: No, using this compound in protic solvents such as alcohols or water should be strictly avoided. These solvents will react with this compound, leading to the formation of esters (with alcohols) or hydrolysis (with water), consuming your reagent and generating byproducts.[1] Anhydrous aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are suitable for these reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Recommendations |
| Moisture Contamination | - Glassware: Ensure all glassware is rigorously dried before use, either by flame-drying under an inert atmosphere or by oven-drying overnight at >120 °C.[7] - Solvents & Reagents: Use anhydrous solvents and ensure all other reagents are free from moisture. Consider using freshly opened bottles of solvents or purifying them before use. - Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[7] |
| Degraded this compound | - Visual Inspection: Check for fuming or discoloration of the reagent. - Purification: If degradation is suspected, consider purifying the this compound by distillation before use. |
| Insufficient Reactivity of Nucleophile | - Base Selection: For amine nucleophiles, a non-nucleophilic base (e.g., triethylamine (B128534), diisopropylethylamine) is crucial to neutralize the HBr byproduct and drive the reaction forward.[8] For less nucleophilic amines, a stronger base might be necessary. - Temperature: Gently heating the reaction mixture may increase the reaction rate, but monitor carefully to avoid side reactions. |
| Suboptimal Reaction Conditions | - Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of the nucleophile or acylating agent may be required depending on the specific reaction. - Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS) to determine the optimal reaction time.[9] |
| Product Loss During Workup | - Aqueous Solubility: If your product has some water solubility, you may be losing it during the aqueous wash steps. Minimize the volume of water used for washing or perform a back-extraction of the aqueous layers with an organic solvent.[10] - Volatility: If your product is volatile, be cautious during solvent removal using a rotary evaporator. Use a cold trap and avoid excessive vacuum or heat.[7] |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Troubleshooting Steps & Recommendations |
| Hydrolysis of this compound | - Strict Anhydrous Conditions: The primary side product is often propionic acid from the reaction of this compound with trace water. Adhere strictly to anhydrous techniques as described above. |
| Di-acylation of Primary Amines | - Stoichiometry Control: When reacting with primary amines, using an excess of the amine relative to this compound can favor mono-acylation. Alternatively, using a protecting group on the amine can ensure mono-acylation. |
| Friedel-Crafts Acylation Side Reactions | - Lewis Acid Choice: In Friedel-Crafts reactions, the choice of Lewis acid can influence regioselectivity. Milder Lewis acids (e.g., FeCl₃, ZnCl₂) may provide better control than highly reactive ones like AlCl₃.[5] - Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or below) to minimize the formation of undesired regioisomers.[5] |
| Reaction with Solvent | - Inert Solvent: Ensure the chosen solvent is inert under the reaction conditions. Solvents with nucleophilic functional groups (e.g., alcohols) will compete with the intended nucleophile. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 598-22-1 | [1] |
| Molecular Formula | C₃H₅BrO | [1] |
| Molecular Weight | 136.98 g/mol | [11] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.521 g/mL at 25 °C | [12] |
| Boiling Point | 103-104 °C | [12] |
| Refractive Index | n20/D 1.455 | [12] |
| Solubility | Decomposes in water and alcohol; Soluble in ether. | [1] |
Table 2: Recommended Solvents and Bases for this compound Reactions
| Reaction Type | Recommended Anhydrous Solvents | Recommended Bases | Key Considerations | Reference(s) |
| Amidation | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Triethylamine (TEA), Diisopropylethylamine (DIEA), Pyridine | The base is crucial to neutralize the HBr byproduct. Use of a non-nucleophilic base is preferred to avoid competition with the amine nucleophile. | [8] |
| Esterification | Dichloromethane (DCM), Diethyl ether | Pyridine, Triethylamine (TEA) | Can sometimes be performed without a base if the alcohol is not acid-sensitive. The base acts as an acid scavenger. | [3] |
| Friedel-Crafts Acylation | Dichloromethane (DCM), 1,2-Dichloroethane, Carbon disulfide (CS₂) | None (Lewis acid catalyst is used, e.g., AlCl₃, FeCl₃) | Strict anhydrous conditions are critical as the Lewis acid catalyst is also highly moisture-sensitive. | [5] |
Experimental Protocols
Protocol 1: General Procedure for Amidation of a Primary Amine with this compound (Schotten-Baumann Conditions)
This protocol describes a general method for the acylation of a primary amine with this compound under anhydrous conditions.
Materials:
-
Primary amine (1.0 eq.)
-
This compound (1.1 eq.)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2 eq.)
-
Nitrogen or Argon gas supply
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware (all oven or flame-dried)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of nitrogen or argon.
-
Reagent Preparation: In the reaction flask, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of this compound: Add this compound (1.1 eq.) dropwise to the stirred solution over 15-30 minutes using a syringe or dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[8]
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[13]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.
Protocol 2: Monitoring a this compound Reaction using In-Situ FTIR
This protocol outlines the use of in-situ FTIR to monitor the progress of an esterification reaction.
Equipment:
-
ReactIR or similar in-situ FTIR spectrometer with a suitable probe.
-
Reaction setup as described in Protocol 1, with an additional port for the FTIR probe.
Procedure:
-
Background Spectrum: Before adding this compound, insert the FTIR probe into the reaction mixture (alcohol and base in solvent) and collect a background spectrum.
-
Initiate Reaction: Add the this compound as described in the reaction protocol.
-
Data Collection: Begin collecting spectra at regular intervals (e.g., every 1-5 minutes).
-
Analysis: Monitor the reaction by observing the decrease in the absorbance of a characteristic peak for the alcohol's O-H stretch and the increase in the absorbance of the ester's carbonyl (C=O) stretch (typically around 1735-1750 cm⁻¹).[14] The disappearance of the this compound carbonyl peak (around 1800 cm⁻¹) can also be tracked.
-
Endpoint Determination: The reaction is considered complete when the spectral changes cease, indicating that the concentrations of reactants and products are no longer changing.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound reactions.
Caption: General experimental workflow for moisture-sensitive this compound reactions.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. This compound | C3H5BrO | CID 69018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Propionyl Bromide Alkylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for propionyl bromide alkylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in synthesis?
This compound (CH₃CH₂COBr), also known as propanoyl bromide, is a highly reactive acylating agent used in organic synthesis.[1][2][3] Its primary function is to introduce a propionyl group onto a molecule, a crucial step in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.[1][2] It is a colorless to pale yellow liquid with a pungent odor and is soluble in organic solvents but decomposes in water.[1][3][4]
Q2: I am experiencing very low to no yield in my Friedel-Crafts acylation using this compound. What are the most common causes?
Low yields in Friedel-Crafts acylation are typically traced back to a few critical factors:
-
Catalyst Inactivity : The most common catalysts, Lewis acids like aluminum chloride (AlCl₃), are extremely sensitive to moisture.[5][6][7] Any water in your glassware, solvents, or reagents will deactivate the catalyst.
-
Insufficient Catalyst : Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, not just a catalytic amount.[5][6][8] This is because the ketone product can form a stable complex with the catalyst, rendering it inactive for further reaction.[5][8]
-
Deactivated Aromatic Substrate : The reaction is an electrophilic aromatic substitution. If your aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated and the reaction may not proceed efficiently.[6] Similarly, substrates with amine (-NH₂) or hydroxyl (-OH) groups are generally unsuitable as they react with the Lewis acid catalyst.[7][8]
-
Sub-optimal Temperature : Temperature plays a significant role in reaction rate and yield. While some reactions work at room temperature, others may need heating. However, excessively high temperatures can lead to decomposition or side reactions.[5][6]
Q3: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?
The formation of multiple isomers is a common challenge. To enhance the selectivity for the desired product:
-
Temperature Control : Lower temperatures often favor the formation of the kinetic product, while higher temperatures can promote rearrangement to the more stable thermodynamic product.[5] Precise temperature control is crucial.[9]
-
Choice of Lewis Acid : Highly reactive catalysts like AlCl₃ can sometimes lead to lower selectivity.[9] Consider using milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).[9]
-
Solvent Selection : The polarity of the solvent can influence the distribution of isomers.[9] Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (B109758) are common choices.[9]
Q4: What are the key safety precautions when handling this compound?
This compound is a hazardous chemical that must be handled with care.[1][10]
-
It is corrosive and can cause severe skin burns and eye damage.[1][10]
-
It reacts violently with water and is moisture-sensitive.[1][10]
-
Inhalation may cause corrosive injuries to the respiratory tract.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
Issue 1: Low Conversion Rate
If you are observing a low conversion of your starting material, consult the following table for potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is oven-dried. Use anhydrous solvents and fresh or purified reagents. Lewis acids should be handled in a glovebox or under an inert atmosphere.[5][7] |
| Insufficient Catalyst | Increase the molar ratio of the Lewis acid catalyst to the acylating agent. A 1:1 or slightly higher ratio is often required.[5][8] |
| Incorrect Temperature | Optimize the reaction temperature. Start with conditions reported for similar substrates and adjust as needed. Consider running the reaction at a lower temperature to minimize side reactions.[5][7][9] |
| Poor Reagent Quality | Verify the purity of your aromatic substrate and this compound. Impurities can inhibit the reaction.[6] |
Issue 2: Formation of Byproducts
The presence of significant byproducts can complicate purification and reduce the yield of the desired product.
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | Higher temperatures can promote side reactions.[5][6] Try running the reaction at a lower temperature. |
| Highly Reactive Catalyst | If using a strong Lewis acid like AlCl₃, consider switching to a milder one like FeCl₃ or ZnCl₂ to improve selectivity.[9] |
| Non-Optimal Solvent | The choice of solvent can impact the reaction pathway. Experiment with solvents of different polarities, such as dichloromethane, 1,2-dichloroethane, or carbon disulfide.[9] |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation with this compound
-
Preparation : Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous Lewis acid (e.g., AlCl₃, 1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition : Add an anhydrous solvent (e.g., dichloromethane) to the flask and cool the suspension to 0 °C in an ice bath.
-
Acylium Ion Formation : Add this compound (1.0 equivalent) dropwise to the stirred suspension.
-
Substrate Addition : Dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel.
-
Reaction : Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or GC).
-
Quenching : Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring to decompose the aluminum chloride complex.[7]
-
Work-up : Separate the organic layer. Wash the organic layer with a saturated solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography, recrystallization, or distillation.
Data Presentation
The following table provides representative data on how reaction conditions can affect the yield and selectivity of the propionylation of a model aromatic compound.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Isomer Ratio (ortho:para) |
| 1 | AlCl₃ | Dichloromethane | 0 to 25 | 85 | 15:85 |
| 2 | AlCl₃ | Dichloromethane | 40 | 78 | 25:75 |
| 3 | FeCl₃ | Dichloromethane | 25 | 75 | 10:90 |
| 4 | ZnCl₂ | 1,2-Dichloroethane | 60 | 65 | 5:95 |
| 5 | AlCl₃ | Carbon Disulfide | 0 | 90 | 5:95 |
Visualizations
Caption: A typical experimental workflow for Friedel-Crafts acylation.
Caption: A logical guide for troubleshooting low reaction yields.
References
- 1. guidechem.com [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C3H5BrO | CID 69018 - PubChem [pubchem.ncbi.nlm.nih.gov]
Propionyl Bromide Synthesis: A Technical Support Guide for Maximizing Yields
For researchers, scientists, and drug development professionals, the synthesis of propionyl bromide is a critical step in the creation of a wide array of pharmaceutical and agrochemical compounds.[1][2] However, achieving a high yield of this valuable reagent can be challenging. This technical support center provides detailed troubleshooting guides and frequently asked questions to address common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Reaction of Propionic Acid with Bromine and a Phosphorus Catalyst: This method, a variation of the Hell-Volhard-Zelinsky reaction, involves treating propionic acid with bromine in the presence of a catalyst like red phosphorus.[3][4]
-
Reaction of Propionic Acid with Phosphorus Tribromide (PBr₃): This is a widely used method where propionic acid is directly converted to this compound using PBr₃.[5][6]
Q2: I'm experiencing a significantly lower yield than expected. What are the primary culprits?
A2: Low yields in this compound synthesis can often be attributed to several key factors:
-
Presence of Moisture: this compound reacts vigorously with water, leading to hydrolysis back to propionic acid and the formation of hydrogen bromide gas.[7][8] This is one of the most common causes of yield loss.
-
Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to a significant amount of unreacted starting material remaining in the reaction mixture.
-
Side Reactions: The formation of byproducts, such as alpha-brominated species like 2-bromothis compound, can reduce the yield of the desired product.[4][9]
-
Loss During Workup and Purification: this compound is a volatile and reactive compound, and losses can occur during distillation and handling if not performed carefully.[3]
Q3: How can I minimize the formation of alpha-brominated impurities?
A3: The formation of 2-bromothis compound is a known side reaction, particularly when using bromine and a phosphorus catalyst (Hell-Volhard-Zelinsky conditions).[4][10] To minimize this:
-
Control Reaction Temperature: Avoid excessively high temperatures, which can favor alpha-bromination.
-
Stoichiometry: Carefully control the molar ratio of bromine to propionic acid. An excess of bromine can increase the likelihood of side reactions.
-
Reaction Time: Prolonged reaction times at elevated temperatures can also contribute to the formation of these impurities. Monitor the reaction progress to determine the optimal endpoint.
Q4: What are the best practices for storing this compound to prevent degradation?
A4: Due to its reactivity, proper storage is crucial. This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to protect it from moisture. It should be kept away from incompatible materials such as strong bases, alcohols, and reducing agents.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to low yields in this compound synthesis.
Problem: Low Yield Due to Incomplete Reaction
| Potential Cause | Troubleshooting Action |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like GC-MS or NMR to ensure the disappearance of the starting material. Extend the reaction time if necessary.[11] |
| Suboptimal Reaction Temperature | Ensure the reaction is maintained at the optimal temperature range. For the PBr₃ method, the reaction is often exothermic and may require initial cooling, followed by gentle heating to drive it to completion. For the bromine/phosphorus method, a temperature of 80-90°C is often cited.[3] |
| Poor Reagent Quality | Use high-purity, anhydrous propionic acid and fresh, high-quality brominating agents (bromine or PBr₃).[12] |
Problem: Low Yield Due to Product Decomposition
| Potential Cause | Troubleshooting Action |
| Presence of Moisture in Reagents or Glassware | Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous solvents and reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system. |
| Hydrolysis during Workup | Minimize contact with aqueous solutions during the workup process. If an aqueous wash is necessary, perform it quickly with cold solutions and immediately separate the organic layer. |
Problem: Low Yield Due to Side Product Formation
| Potential Cause | Troubleshooting Action |
| Formation of 2-bromothis compound | Optimize the stoichiometry of the reactants. Avoid using a large excess of bromine. Monitor the reaction closely and stop it once the starting material is consumed to prevent over-bromination. |
| Polymerization or Tar Formation | This can occur at excessively high temperatures. Maintain strict temperature control throughout the reaction. Consider adding the reagents slowly to manage any exotherms. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Phosphorus Tribromide
This protocol is based on the reaction of propionic acid with phosphorus tribromide.
Materials:
-
Propionic acid (anhydrous)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous solvent (e.g., dichloromethane, optional)
-
Glassware (round-bottom flask, dropping funnel, condenser with a drying tube)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.
-
Charge the flask with anhydrous propionic acid.
-
Slowly add phosphorus tribromide dropwise to the stirred propionic acid. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux. Cooling in an ice bath may be necessary initially.
-
After the addition is complete, gently heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
After cooling to room temperature, the this compound can be purified by fractional distillation. The boiling point of this compound is approximately 103-105°C.[3]
Protocol 2: Synthesis of this compound using Bromine and Red Phosphorus
This protocol is based on the Hell-Volhard-Zelinsky reaction conditions.
Materials:
-
Propionic acid (anhydrous)
-
Red phosphorus
-
Bromine
-
Anhydrous solvent (e.g., 1,2-dichloroethane)[3]
-
Glassware (round-bottom flask, dropping funnel, condenser with a gas trap)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas absorption trap (to neutralize HBr fumes), add anhydrous propionic acid, the solvent, and red phosphorus.[3]
-
Heat the mixture to 80-90°C with stirring.[3]
-
Slowly add bromine dropwise from the dropping funnel over a period of several hours.[3]
-
After the addition is complete, continue to reflux the mixture for 10-12 hours.[3]
-
Monitor the reaction for the disappearance of the reddish-brown color of bromine.
-
Upon completion, cool the reaction mixture.
-
The this compound is isolated by fractional distillation. First, the solvent is distilled off at a lower temperature, followed by the product at 103-105°C.[3]
Data Presentation
Table 1: Reaction Conditions and Reported Yields for this compound Synthesis
| Method | Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Bromine/Phosphorus | Propionic acid, Bromine | Red Phosphorus | 80-90 | 10-12 | 65 | [3] |
| Bromine/Phosphorus | Propionic acid, Bromine | Red Phosphorus | 85 | 12 | 64.7 | [3] |
| Phosphorus Tribromide | Propionic acid | PBr₃ | Reflux | 1-2 | Generally high, but specific quantitative data is proprietary. | General Knowledge |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound Market Latest Growth & Impact Analysis [htfmarketinsights.com]
- 3. CN101759552A - Method for preparing propionyl bromine - Google Patents [patents.google.com]
- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.com [fishersci.com]
- 9. byjus.com [byjus.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Catalyst Selection for Propionyl Bromide Reactions: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propionyl bromide. This compound is a highly reactive acylating agent used in a variety of organic syntheses, most notably in Friedel-Crafts acylations, esterifications, and amidations.[1][2] Proper catalyst selection and reaction optimization are crucial for achieving high yields and purity. This guide addresses common issues encountered during these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for Friedel-Crafts acylation with this compound?
A1: The most common catalysts for Friedel-Crafts acylation are Lewis acids.[3] Aluminum chloride (AlCl₃) is a highly reactive and widely used catalyst.[4] Other common Lewis acids include ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄).[4] Solid acid catalysts, such as zeolites, are also employed as more environmentally friendly alternatives.[5][6]
Q2: Why is a stoichiometric amount of Lewis acid catalyst often required in Friedel-Crafts acylation?
A2: A stoichiometric amount of the Lewis acid is often necessary because the ketone product of the acylation reaction forms a stable complex with the catalyst.[5][7] This complexation effectively removes the catalyst from the reaction cycle, preventing it from acting catalytically.[8][9] Therefore, at least one equivalent of the Lewis acid per equivalent of the acylating agent is typically used.
Q3: Can I use this compound with aromatic substrates that have strongly deactivating groups?
A3: It is generally not recommended. Friedel-Crafts acylation is an electrophilic aromatic substitution reaction, and strongly electron-withdrawing groups (e.g., nitro, cyano, carbonyl) on the aromatic ring deactivate it towards electrophilic attack.[8] This can lead to very low or no yield.[8]
Q4: What are the typical solvents used for Friedel-Crafts acylation with this compound?
A4: Common solvents for Friedel-Crafts acylation include dichloromethane (B109758) (CH₂Cl₂), carbon disulfide (CS₂), and nitrobenzene.[5][10] The choice of solvent can sometimes influence the regioselectivity of the reaction.[10] It is crucial to use anhydrous (dry) solvents, as water will deactivate the Lewis acid catalyst.[8]
Q5: How can I minimize side reactions when using this compound?
A5: To minimize side reactions, ensure that all reagents and solvents are pure and anhydrous.[8] Control the reaction temperature, as excessively high temperatures can lead to decomposition and byproduct formation.[8] The order of addition of reagents can also be critical; typically, the aromatic substrate is added slowly to the mixture of the catalyst and this compound.[11]
Troubleshooting Guides
Friedel-Crafts Acylation
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | The Lewis acid catalyst is highly sensitive to moisture.[8] Use a fresh, unopened container of the catalyst or one that has been stored in a desiccator. Ensure all glassware is oven-dried before use. |
| Deactivated Aromatic Ring | If your aromatic substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the reaction may not proceed.[8] Consider using a different synthetic route or a more activated aromatic substrate. |
| Insufficient Catalyst | As the product forms a complex with the Lewis acid, a stoichiometric amount is often required.[8][9] Try increasing the catalyst loading to 1.1 or more equivalents relative to the this compound. |
| Sub-optimal Temperature | Some reactions require heating to overcome the activation energy, while others proceed well at room temperature or below.[8] Experiment with a range of temperatures (e.g., 0 °C, room temperature, reflux) to find the optimal condition. |
| Impure Reagents | Impurities in the this compound or the aromatic substrate can interfere with the reaction.[8] Purify the starting materials if their quality is uncertain. |
Problem 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Step |
| Unexpected Isomers | The regioselectivity of Friedel-Crafts acylation can be influenced by the solvent. For some substrates, non-polar solvents may favor one isomer while polar solvents favor another.[10] Consider changing the solvent to improve selectivity. |
| Polysubstitution | While less common than in Friedel-Crafts alkylation, polysubstitution can occur with highly activated aromatic rings.[8] The introduction of the first acyl group deactivates the ring, making a second acylation less favorable.[12] If polysubstitution is observed, try using a milder catalyst or lower reaction temperature. |
Esterification and Amidation Reactions
Problem 3: Low Yield in Esterification with an Alcohol
| Possible Cause | Troubleshooting Step |
| Poor Nucleophile | Secondary or tertiary alcohols are less nucleophilic than primary alcohols, which can lead to slow reaction rates. Consider using a catalyst such as a non-nucleophilic base (e.g., pyridine) to activate the alcohol or convert the this compound to a more reactive species. |
| Difficult Product Separation | If the resulting ester has a similar boiling point to the starting alcohol or is soluble in the aqueous workup phase, separation can be challenging.[13][14] Utilize brine washes to reduce the solubility of the ester in the aqueous layer and ensure thorough drying of the organic phase before solvent removal. |
Problem 4: Low Yield in Amidation with an Amine
| Possible Cause | Troubleshooting Step |
| Amine Basicity | The amine reactant is basic and will react with the HBr byproduct. This can lead to the formation of an ammonium (B1175870) salt, which is no longer nucleophilic. Use at least two equivalents of the amine: one to act as the nucleophile and one to act as a base to neutralize the HBr. Alternatively, use one equivalent of the amine and one equivalent of a non-nucleophilic base like triethylamine. |
| Reaction with Amine Functional Groups | If the amine contains other reactive functional groups (e.g., hydroxyl), these may also react with the this compound. Protecting groups may be necessary for more complex amine substrates. |
Data Presentation
Table 1: Comparison of Common Lewis Acid Catalysts for Friedel-Crafts Acylation
Data is extrapolated from reactions with a similar acylating agent and should be used as a general guideline.
| Catalyst | Molar Equivalents (Typical) | Relative Reactivity | Reaction Time | Key Considerations |
| Aluminum Chloride (AlCl₃) | 1.0 - 2.0 | High | Short | Highly reactive but very hygroscopic and can react vigorously with water. Often requires more than stoichiometric amounts.[4] |
| Ferric Chloride (FeCl₃) | 1.0 - 1.5 | Moderate to High | Moderate | A less potent but more manageable and less moisture-sensitive alternative to AlCl₃.[4] |
| Zinc Chloride (ZnCl₂) | 1.0 - 2.0 | Moderate | Moderate to Long | A milder Lewis acid, often requiring higher temperatures or longer reaction times. Can offer better selectivity in some cases.[4] |
| Titanium Tetrachloride (TiCl₄) | 1.0 - 1.5 | High | Short to Moderate | A strong Lewis acid that can be very effective but is highly sensitive to moisture and requires careful handling.[4] |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of Anisole (B1667542) with this compound
This protocol is a representative example for the acylation of an activated aromatic ring.
Materials:
-
Anisole
-
This compound
-
Iron(III) chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice-cold water
-
5% aqueous NaOH solution
-
Anhydrous MgSO₄
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add FeCl₃ (4.0 mmol) and CH₂Cl₂ (6 mL).[11]
-
Add this compound (4.6 mmol) to the mixture.[11]
-
Slowly add a solution of anisole (4.6 mmol) in CH₂Cl₂ (3 mL) dropwise over approximately 5 minutes.[11]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding ice-cold water (5 mL).[11]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with 5% aqueous NaOH solution and then with water.[11]
-
Dry the organic layer over anhydrous MgSO₄.[11]
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.[11]
-
Purify the product by distillation or column chromatography.
Visualizations
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Troubleshooting logic for low yield in acylation.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. condor.depaul.edu [condor.depaul.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Managing Exothermic Reactions with Propionyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for safely managing exothermic reactions involving propionyl bromide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring both the integrity of your research and the safety of your laboratory environment.
Troubleshooting Guide
This guide addresses common problems and their solutions when working with this compound's exothermic reactions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Rapid, Uncontrolled Temperature Spike (Runaway Reaction) | 1. Too Rapid Addition of this compound: The rate of addition exceeds the cooling system's capacity to dissipate heat.[1] 2. Inadequate Cooling: The cooling bath (e.g., ice-water) is insufficient for the scale of the reaction or has lost its cooling capacity. 3. High Reactant Concentration: Concentrated solutions lead to a faster reaction rate and greater heat generation per unit volume. 4. Poor Stirring: Inefficient mixing can create localized "hot spots" where the reaction accelerates uncontrollably. | Immediate Actions: 1. Cease addition of this compound immediately. 2. If safe, lower the reaction flask further into the cooling bath or add more ice/coolant. 3. Be prepared to use a pre-chilled quenching agent (see Quenching Protocols below). Preventative Measures: • Add this compound dropwise using an addition funnel. • Ensure the cooling bath is of adequate size and maintained at the target temperature. • Use a more dilute solution of your nucleophile. • Employ vigorous mechanical or magnetic stirring. |
| Reaction Fails to Initiate or is Sluggish | 1. Low Reaction Temperature: The temperature is too low for the activation energy of the reaction to be overcome. 2. Poor Quality of this compound: The reagent may have degraded due to improper storage and exposure to moisture.[2][3] 3. Weak Nucleophile: The amine or alcohol is not sufficiently nucleophilic to react under the current conditions. | 1. Allow the reaction to slowly warm to a slightly higher temperature while monitoring closely for any sudden exotherm. 2. Use a freshly opened bottle of this compound or distill the reagent before use. 3. For weakly nucleophilic amines or alcohols, consider the addition of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) to activate the nucleophile. |
| Formation of Side Products | 1. Overheating: Higher temperatures can lead to undesired side reactions or decomposition of products. 2. Presence of Water: this compound reacts violently with water to form hydrobromic acid and propionic acid, which can catalyze other side reactions.[2] | 1. Maintain a consistent and low reaction temperature using a reliable cooling bath. 2. Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Difficulty in Quenching the Reaction | 1. Inappropriate Quenching Agent: Using water directly to quench a large excess of this compound can be dangerous due to the violent reaction.[5] 2. Insufficient Amount of Quenching Agent: Not enough quenching agent was added to neutralize all the unreacted this compound. | 1. Use a less reactive quenching agent, such as a cold, dilute solution of sodium bicarbonate or an alcohol like isopropanol (B130326), before adding water. 2. Add the quenching agent until the evolution of gas ceases and the reaction mixture is no longer acidic. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive, flammable liquid that reacts violently with water.[2][3][4][6] It can cause severe burns to the skin and eyes and is harmful if inhaled.[2] Due to its high reactivity, it can generate significant heat in reactions, leading to thermal runaways if not properly controlled.[1]
Q2: How can I best control the temperature of an acylation reaction with this compound?
A2: The key to temperature control is slow, controlled addition of the this compound to your nucleophile solution while using an efficient cooling method. An ice-water bath (0 °C) is often sufficient for reactions with moderately reactive amines and alcohols. For highly reactive nucleophiles, a dry ice/acetone bath (-78 °C) may be necessary. Always have a thermometer directly in the reaction mixture to monitor the internal temperature.
Q3: What is a safe rate to add this compound to my reaction?
A3: The addition rate should be slow enough to maintain the desired internal reaction temperature. A good starting point is adding one drop every few seconds and monitoring the temperature. If the temperature begins to rise, slow down or temporarily stop the addition until the temperature stabilizes.
Q4: How do I safely quench a reaction containing unreacted this compound?
A4: Never add water directly to a reaction with a significant amount of unreacted this compound.[5] A safer method is to first add a cold, less reactive protic solvent like isopropanol or tert-butanol (B103910) to react with the excess acyl bromide. Alternatively, a cold, dilute aqueous solution of a weak base like sodium bicarbonate can be added slowly to neutralize the this compound and any acidic byproducts.
Q5: What are the signs of a runaway reaction?
A5: A rapid and accelerating increase in the internal reaction temperature is the primary indicator.[1] Other signs can include a sudden change in color, vigorous boiling of the solvent (even with cooling), and an increase in pressure within the reaction vessel.
Experimental Protocols
General Protocol for Amide Synthesis with a Primary Amine
This protocol outlines a general procedure for the acylation of a primary amine with this compound, with an emphasis on controlling the exothermic reaction.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet, dissolve the primary amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, diethyl ether) to a concentration of 0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the addition funnel.
-
Controlled Acylation: Add the this compound solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.
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Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture at 0 °C to quench any unreacted this compound and neutralize the hydrobromic acid byproduct.
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Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude amide product.
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Purification: Purify the crude product by recrystallization or column chromatography.
General Protocol for Ester Synthesis with a Primary Alcohol
This protocol provides a general method for the esterification of a primary alcohol with this compound, including steps for managing the exotherm.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet, dissolve the primary alcohol (1.0 equivalent) and a non-nucleophilic base such as pyridine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) to a concentration of 0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the addition funnel.
-
Controlled Esterification: Add the this compound solution dropwise to the stirred alcohol/pyridine solution over 30-60 minutes, maintaining an internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate to quench any remaining this compound.
-
Workup: Separate the organic layer, wash sequentially with dilute hydrochloric acid (to remove pyridine), water, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purification: Purify the crude ester by distillation or column chromatography.
Visualizations
Caption: General workflow for a controlled acylation reaction with this compound.
References
Propionyl bromide reaction work-up and product isolation issues
This technical support center provides troubleshooting guidance for common issues encountered during the work-up and product isolation phases of reactions involving propionyl bromide. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield After Work-up
Q: I had a clean reaction by TLC/LC-MS, but my yield is very low after the aqueous work-up. What happened?
A: Several factors could be contributing to the loss of your product during work-up:
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Product Hydrolysis: Propionyl esters and other activated carbonyl compounds can be sensitive to hydrolysis, especially under basic or strongly acidic conditions. If you used a strong base (e.g., NaOH, KOH) to neutralize acid or quench the reaction, you may have inadvertently hydrolyzed your ester product to the corresponding carboxylate salt.[1][2][3] This salt is likely soluble in the aqueous layer, leading to its loss.
-
Troubleshooting:
-
Check the aqueous layer for your product. You can acidify the aqueous layer and extract it again to see if you can recover the hydrolyzed carboxylic acid.
-
For future reactions, consider using a milder base for quenching, such as saturated sodium bicarbonate (NaHCO₃) solution, and perform the wash quickly and at a low temperature.
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If your product is highly sensitive, an anhydrous work-up might be necessary.
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-
-
Product is Water-Soluble: If your product is a small molecule or contains highly polar functional groups, it may have significant solubility in the aqueous layer.[4]
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Troubleshooting:
-
Before discarding the aqueous layer, try extracting it multiple times with a more polar organic solvent.
-
Saturating the aqueous layer with brine (saturated NaCl solution) can decrease the solubility of your organic product in the aqueous phase, a technique known as "salting out."[5]
-
-
-
Volatile Product: If your product has a low boiling point, it may have been lost during solvent removal on the rotary evaporator.[4]
-
Troubleshooting:
-
Check the solvent collected in the rotovap trap for your product.
-
Use lower temperatures and pressures during rotary evaporation.
-
-
Issue 2: Unexpected Side Products
Q: My crude NMR shows multiple unexpected products. What are the likely side reactions?
A: this compound is a reactive acylating agent, and several side reactions can occur:
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Overpropionylation: If your starting material or product contains other nucleophilic functional groups (e.g., alcohols, phenols, or even some amides), these can also be propionylated.[6][7][8] This is a known issue in proteomics where it's termed "overpropionylation."
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Friedel-Crafts Related Side Reactions: In the context of Friedel-Crafts acylations, several issues can arise:
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Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present will deactivate the catalyst and inhibit the reaction.[10]
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Deactivated Aromatic Ring: Friedel-Crafts acylations do not work well with strongly deactivated aromatic rings (e.g., those with -NO₂ or -CN substituents).[10][11]
-
Amine-Substituted Aromatics: Aromatic compounds with amine substituents will react with the Lewis acid, deactivating the ring.[11]
-
Q: I am seeing my starting material and a new, more polar spot on the TLC after work-up. What could this be?
A: This is a classic sign of product hydrolysis. The new, more polar spot is likely the carboxylic acid resulting from the cleavage of your propionyl group.[1][2][3] The unreacted starting material is also observed because the desired product is being consumed by this side reaction.
Issue 3: Product Purification Challenges
Q: I am having difficulty purifying my product by column chromatography. Any tips?
A: Purification of products from this compound reactions can be challenging due to residual reagents or byproducts.
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Removing Unreacted this compound/Propionic Anhydride: These can streak on the column. A pre-column wash can be effective. Dissolve your crude product in a suitable solvent and wash with a mild base like saturated NaHCO₃ to quench any remaining acylating agent.
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Product Stability on Silica (B1680970) Gel: Some propionylated compounds may be unstable on silica gel, which is slightly acidic. This can lead to decomposition on the column.
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Troubleshooting:
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You can neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in your eluent.
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Consider alternative purification methods like preparative TLC, recrystallization, or distillation.[12][13]
-
-
Data Presentation
Table 1: Comparison of Work-up Conditions for Propionylated Products
| Product Type | Recommended Quenching Agent | Key Considerations | Potential Issues |
| Aromatic Ketones | Ice-cold dilute HCl, then water | The product-Lewis acid complex must be hydrolyzed. | Incomplete quenching can lead to low yields. |
| Propionyl Esters | Saturated NaHCO₃ (aq), ice-cold | Esters are prone to hydrolysis, especially with strong bases.[1][2] | Hydrolysis to the carboxylic acid. |
| Propionyl Amides | Water or saturated NaHCO₃ (aq) | Amides are generally more stable to hydrolysis than esters.[14][15][16] | Very sensitive amides might still hydrolyze under harsh conditions. |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up for Friedel-Crafts Acylation
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Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.[5][12]
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Washing: Combine the organic layers and wash sequentially with:
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Water
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Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid)
-
Brine (to aid in drying)[5]
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Protocol 2: Mild Work-up for a Propionyl Ester
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Quenching: Cool the reaction mixture in an ice bath. Slowly add saturated aqueous sodium bicarbonate solution until gas evolution ceases.
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Extraction: Transfer to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
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Washing: Wash the organic layer with water and then with brine.
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Drying: Dry the organic layer over anhydrous sodium sulfate.
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Filtration and Concentration: Filter and concentrate under reduced pressure at a low temperature to avoid product loss if it is volatile.
Visualizations
Caption: Troubleshooting workflow for this compound reaction work-up.
Caption: Common side reactions in propionylation experiments.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Tackling aspecific side reactions during histone propionylation: The promise of reversing overpropionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propionylation and tryptic digestion [protocols.io]
- 8. Pitfalls in histone propionylation during bottom‐up mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Friedel-Crafts Acylation [www1.udel.edu]
- 13. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Khan Academy [khanacademy.org]
Technical Support Center: Purification of Propionyl Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propionyl bromide. The following sections address common issues related to impurities and provide guidance on purification procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is yellow to brown. What causes this discoloration and how can I remove it?
A1: Discoloration in this compound is often due to the presence of impurities, which may include dissolved bromine or byproducts from its synthesis or decomposition. To decolorize the material, you can attempt purification by distillation. For stubborn coloration, passing a solution of the compound in an inert solvent through a plug of activated carbon may be effective, followed by removal of the solvent and distillation.[1] Another advanced technique for removing colored impurities from organic compounds is repurification using a different chromatographic method, such as reversed-phase chromatography.[2]
Q2: I've noticed acidic fumes coming from my this compound. What are they and how do I remove the acidic impurities?
A2: this compound is highly reactive towards moisture and can hydrolyze to form propionic acid and hydrogen bromide (HBr), both of which are acidic and corrosive.[3] These are likely the source of the acidic fumes. To remove these acidic impurities, fractional distillation is the recommended method. Due to the significant difference in boiling points between this compound and its acidic decomposition products, a careful distillation should effectively separate them. It is crucial to carry out all manipulations under anhydrous conditions to prevent further decomposition.
Q3: What are the common impurities I should expect in commercially available or synthesized this compound?
A3: Common impurities can originate from the synthesis process or degradation.
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From Synthesis: If prepared from propionic acid and phosphorus tribromide (PBr₃), impurities can include unreacted propionic acid, residual PBr₃, and phosphorous acid.[4][5] When thionyl bromide (SOBr₂) is used, sulfur-containing byproducts and dissolved acidic gases like sulfur dioxide and HBr can be present.[6]
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From Decomposition: The primary decomposition products resulting from exposure to moisture are propionic acid and hydrogen bromide.[3]
Q4: Can I wash this compound with an aqueous solution (e.g., sodium bicarbonate) to remove acidic impurities?
A4: It is generally not recommended to wash this compound with aqueous solutions. This compound reacts violently with water, which would lead to rapid decomposition of the product.[7] While washing with dilute aqueous sodium bicarbonate is a common procedure for less reactive alkyl halides, it is too harsh for a reactive acyl bromide.[8] If a wash is deemed necessary, it should be performed with extreme caution, using ice-cold, saturated, and anhydrous solutions, followed immediately by drying with a suitable agent. However, purification by distillation is the safer and more effective method for removing acidic impurities.
Q5: What is the best method for drying this compound?
A5: After distillation, if there is any concern about residual moisture, the this compound can be stored over a suitable drying agent. Molecular sieves (3Å or 4Å) that have been properly activated are a good option as they are inert.[9] It is critical to ensure the drying agent is added to the distilled, and therefore largely pure, this compound, and that the entire system is kept under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering.
Data Presentation
The primary method for purifying this compound is distillation. The effectiveness of this technique relies on the differences in boiling points between the desired product and potential impurities.
| Compound | Boiling Point (°C) | Potential Role |
| This compound | 103-105 | Product |
| Propionic Acid | 141 | Impurity (Starting Material/Decomposition) |
| Phosphorus Tribromide | 173.2 | Impurity (Reagent) |
| Thionyl Bromide | 136 | Impurity (Reagent) |
| 1,2-Dichloropropane (solvent) | 96-97 | Impurity (Solvent from synthesis)[7] |
Note: Data compiled from multiple sources.[5][7][10]
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol describes a general method for the purification of this compound to remove less volatile impurities such as propionic acid and residual reagents from synthesis.
Materials:
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Crude this compound
-
Fractional distillation apparatus (all glass, oven-dried)
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
Inert gas source (Nitrogen or Argon)
-
Receiving flask(s) (oven-dried)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is thoroughly dried to prevent hydrolysis.
-
Charge the distillation flask with the crude this compound and a few boiling chips or a magnetic stir bar.
-
Flush the entire system with a slow stream of inert gas.
-
Begin heating the distillation flask gently with a heating mantle.
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Collect any low-boiling fractions (e.g., residual solvents from synthesis) and discard them.[7]
-
Carefully collect the fraction boiling at 103-105 °C, which is the pure this compound.[11]
-
Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.
-
The purified this compound should be stored in a tightly sealed, dry glass container under an inert atmosphere.
Protocol 2: Purification of High-Boiling or Heat-Sensitive this compound by Vacuum Distillation
If the this compound is suspected to contain high-boiling impurities that require high temperatures for removal at atmospheric pressure, or if the product shows signs of decomposition upon heating, vacuum distillation is recommended. This lowers the boiling point of the compound.[12]
Materials:
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Crude this compound
-
Vacuum distillation apparatus (all glass, oven-dried) with a short path distillation head being preferable.
-
Heating mantle or oil bath
-
Vacuum pump with a cold trap
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Manometer
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Capillary for bubbling inert gas or magnetic stirrer
Procedure:
-
Set up the vacuum distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Add the crude this compound to the distillation flask with a magnetic stir bar or a capillary for introducing a fine stream of inert gas to ensure smooth boiling.
-
Seal the system and slowly evacuate it to the desired pressure. Use a cold trap to protect the vacuum pump from corrosive vapors.
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Once the desired vacuum is stable, begin to gently heat the flask.
-
Collect the this compound fraction at the reduced boiling point. The exact temperature will depend on the pressure achieved.
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After collecting the desired fraction, cool the apparatus to room temperature before slowly re-introducing air into the system.[10]
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Store the purified product under an inert atmosphere in a tightly sealed container.
Visualizations
Diagram 1: General Workflow for this compound Purification
References
- 1. Activated carbon - Wikipedia [en.wikipedia.org]
- 2. biotage.com [biotage.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. crystlechemipharma.com [crystlechemipharma.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. CN101759552A - Method for preparing propionyl bromine - Google Patents [patents.google.com]
- 8. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. crystlechemipharma.com [crystlechemipharma.com]
- 12. Vacuum distillation - Wikipedia [en.wikipedia.org]
Propionyl Bromide Reaction Monitoring: Technical Support Center
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals monitoring reactions involving propionyl bromide using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Section 1: Frequently Asked Questions (FAQs)
TLC Monitoring FAQs
Q1: Why can't I see my starting material (an alkyl halide) or product on the TLC plate using a UV lamp? A1: Many alkyl halides, like this compound, and simple aliphatic products lack chromophores, which are required to absorb UV light and appear as dark spots on a fluorescent TLC plate.[1][2] For visualization, you must use a chemical staining method.[1]
Q2: What TLC stain is best for visualizing products from a this compound reaction? A2: The choice of stain depends on the functional groups present in your starting material and product.
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Potassium Permanganate (B83412) (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized.[3] It will visualize a wide range of functional groups like alkenes, alkynes, alcohols, and amines, appearing as yellow-to-brown spots on a purple background.[1][3]
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Phosphomolybdic Acid (PMA) Stain: This is often considered a universal stain for a wide variety of organic compounds.[1] It typically produces blue-green spots on a yellow-green background upon heating.[1]
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Iodine Chamber: Exposing the plate to iodine vapor can make many organic compounds appear as temporary yellow-brown spots.[2][3] This method is semi-destructive, and the spots will fade over time.[2][4] Note that alcohols, carboxylic acids, and alkyl halides often do not stain well with iodine.[2]
Q3: How do I interpret my TLC plate when monitoring a reaction? A3: A standard reaction monitoring TLC plate has three lanes:
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Starting Material (SM): A spot of your limiting reactant.
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Co-spot (Co): A spot containing both the starting material and the reaction mixture.
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Reaction Mixture (Rxn): A spot of the reaction mixture taken at a specific time point.
The reaction is considered complete when the spot corresponding to the starting material has completely disappeared from the "Rxn" lane, and a new spot corresponding to the product has appeared.[5] The co-spot lane helps to confirm if the starting material spot in the reaction mixture is truly gone, especially if the product's Rf is very close to the starting material's Rf.[5][6]
GC-MS Monitoring FAQs
Q1: Do I need to derivatize my sample before GC-MS analysis? A1: It depends on the nature of your product. This compound itself is volatile. However, if your reaction produces a polar, non-volatile product such as a carboxylic acid or an alcohol, derivatization is often necessary.[7][8][9] Derivatization converts these polar groups into less polar, more volatile derivatives (e.g., esters or silyl (B83357) ethers), which improves their chromatographic behavior and stability for GC analysis.[8][9]
Q2: What are common derivatization methods for products of this compound reactions? A2: The most common methods involve converting active hydrogens (e.g., in -OH or -COOH groups) into more stable, volatile groups.[7][8]
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Alkylation/Esterification: This is used for carboxylic acids, converting them into esters.[8] Reagents like BF₃/methanol or (trimethylsilyl)diazomethane can be used.[10]
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Silylation: This method replaces active hydrogens with a silyl group, typically trimethylsilyl (B98337) (TMS). Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for alcohols, amines, and carboxylic acids.[7][8]
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Acylation: This introduces an acyl group and is effective for alcohols and amines.[8]
Q3: this compound is highly reactive with water. How should I prepare my sample for GC-MS to avoid hydrolysis? A3: this compound reacts violently with water, so all sample preparation must be done under anhydrous conditions.[11][12][13][14] Use dry solvents, glassware, and sample vials. If analyzing unreacted this compound, inject a solution in a dry, aprotic solvent. The carrier gas in the GC system should also be passed through a moisture trap.[15]
Section 2: Experimental Protocols
Protocol 1: Reaction Monitoring by TLC
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica (B1680970) gel TLC plate.[16] Mark three lanes for your starting material (SM), co-spot (Co), and reaction mixture (Rxn).[6]
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Chamber Preparation: Pour your chosen eluent (solvent system) into a developing chamber to a depth of about 0.5 cm (ensure the solvent level is below the starting line).[6] Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor.[16]
-
Spotting:
-
Using a capillary tube, apply a small spot of your diluted starting material onto the "SM" and "Co" lanes.
-
Withdraw a small aliquot from your reaction vessel.[5]
-
Spot the reaction mixture onto the "Rxn" and "Co" lanes (directly on top of the SM spot in the "Co" lane).[6]
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Ensure each spot is small and concentrated by allowing the solvent to evaporate completely between applications.[5]
-
-
Development: Place the TLC plate in the chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1-2 cm from the top.[16]
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots using an appropriate chemical stain (see Table 1). For a potassium permanganate stain, dip the plate in the solution and gently heat with a heat gun until spots appear.[17]
-
Protocol 2: Sample Preparation for GC-MS (Silylation Derivatization)
This protocol is for a reaction product containing a hydroxyl or carboxylic acid group.
-
Sample Preparation: Transfer approximately 1-5 mg of your dried, crude reaction product to a 2 mL autosampler vial.
-
Solvent Addition: Add 100 µL of a dry solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample.
-
Derivatization: Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) catalyst.[7]
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 20-30 minutes to ensure complete derivatization.[7] For sterically hindered groups, a longer heating time may be required.[7]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Section 3: Troubleshooting Guides
Table 1: TLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible after staining. | Compound is not reactive to the chosen stain; Concentration is too low. | Try a different, more general stain (e.g., PMA).[1] Concentrate the sample and re-spot. |
| Spots are streaking or elongated. | Sample is too concentrated; Sample is not fully dissolved; Solvent polarity is incorrect. | Dilute the sample before spotting. Ensure the sample is fully dissolved. Adjust the polarity of your eluent. |
| Rf values are too high (all spots near solvent front). | Eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the hexane:ethyl acetate (B1210297) ratio). |
| Rf values are too low (all spots near baseline). | Eluent is not polar enough. | Increase the polarity of the eluent (e.g., decrease the hexane:ethyl acetate ratio). |
| Starting material spot appears to be gone, but the reaction is not complete. | Reaction mixture components are altering the Rf of the starting material. | Always use a co-spot lane to reliably track the starting material's position.[6] |
Table 2: GC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peak observed for the product. | Product is not volatile enough; Product decomposed in the injector or on the column; Derivatization failed. | Derivatize the sample to increase volatility.[8] Lower the injector temperature. Confirm derivatization was successful (e.g., by NMR) and re-run. |
| Broad, tailing peaks. | Compound is interacting with active sites on the column; Injector or column temperature is too low. | Use a derivatized sample to block polar functional groups.[8] Increase the injector and/or oven temperature. |
| This compound peak disappears or is very small. | Hydrolysis due to moisture in the sample, solvent, or GC system.[15] | Ensure all glassware, solvents, and vials are anhydrous. Use a carrier gas with a moisture trap.[15] |
| Multiple unexpected peaks appear. | Side reactions occurred; Product is unstable and decomposing. | Analyze the mass spectra of the unexpected peaks to identify byproducts. Lower the injector temperature to minimize thermal decomposition. |
Table 3: Data Summary - Visualization and Derivatization Reagents
| Analysis Method | Reagent | Target Functional Groups | Appearance |
| TLC Visualization | Potassium Permanganate (KMnO₄) | Alkenes, alkynes, alcohols, amines, other oxidizable groups.[3] | Yellow/brown spots on a purple/pink background.[1] |
| Phosphomolybdic Acid (PMA) | Universal stain for many organic compounds.[1] | Blue-green spots on a yellow-green background.[1] | |
| Iodine (I₂) | Unsaturated and aromatic compounds; general use.[3] | Yellow-brown spots on a light brown background.[2] | |
| GC-MS Derivatization | BSTFA (+TMCS) | Alcohols, carboxylic acids, amines.[7] | Forms volatile trimethylsilyl (TMS) ethers/esters. |
| BF₃ in Methanol | Carboxylic acids.[10] | Forms volatile methyl esters. | |
| Pentafluorobenzyl Bromide (PFBBr) | Carboxylic acids, alcohols, phenols.[7][8] | Forms PFB esters/ethers, enhancing electron capture detection.[8] |
Section 4: Workflows and Diagrams
Caption: Diagram 1: A workflow for monitoring a chemical reaction using TLC.
Caption: Diagram 2: A decision workflow for preparing a sample for GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To [chem.rochester.edu]
- 7. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. derivatization method for carboxylic acid ? - Chromatography Forum [chromforum.org]
- 11. This compound | C3H5BrO | CID 69018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. Page loading... [wap.guidechem.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 16. coconote.app [coconote.app]
- 17. silicycle.com [silicycle.com]
Technical Support Center: Propionyl Bromide Reactivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with propionyl bromide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the effect of solvents on this compound reactivity.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reaction mechanism of this compound?
A1: The solvent plays a crucial role in determining the reaction pathway for the solvolysis of this compound, which can proceed through two main mechanisms: an S_N1-like or an S_N2-like pathway.[1]
-
S_N1-like Mechanism: This pathway is favored in polar, protic solvents (e.g., water, ethanol). These solvents can effectively stabilize the intermediate acylium ion and the departing bromide anion through solvation. The reaction rate in this case is primarily dependent on the ionization of this compound.
-
S_N2-like Mechanism: In less polar or aprotic solvents (e.g., acetone, dichloromethane), the S_N2-like mechanism is more prevalent. In this pathway, the solvent acts as a nucleophile, and the reaction proceeds through a concerted or near-concerted mechanism. The nucleophilicity of the solvent is a key factor influencing the reaction rate.
Q2: Why is my acylation reaction with this compound failing or giving a low yield?
A2: Low yields in reactions involving this compound can be attributed to several factors, many of which are related to the reaction conditions and reagents.
-
Moisture Contamination: this compound reacts violently with water.[2][3][4] Any moisture in the solvent, reagents, or glassware will consume the this compound, reducing the yield of the desired product. It is critical to use anhydrous solvents and properly dried glassware.
-
Incompatible Solvents: Protic solvents like alcohols and water will react with this compound in a process called solvolysis.[5] If the solvent is not the intended nucleophile, this will lead to the formation of byproducts (propionic acid or esters). Additionally, this compound can react dangerously with dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2]
-
Substrate Deactivation: In reactions like Friedel-Crafts acylation, if the aromatic substrate contains strongly electron-withdrawing groups, it may be too deactivated to react efficiently with the acylium ion generated from this compound.[6][7]
-
Catalyst Inactivity: For catalyzed reactions such as Friedel-Crafts, the Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and can be deactivated by it.[6]
Q3: What are the common side reactions to be aware of when using this compound?
A3: Besides the intended reaction, several side reactions can occur:
-
Hydrolysis: Reaction with any trace amounts of water will produce propionic acid and hydrobromic acid.[8]
-
Alcoholysis/Aminolysis: If alcohols or amines are present as impurities or as the solvent when not intended as the reactant, they will react with this compound to form esters or amides, respectively.[8]
-
Elimination Reactions: Depending on the substrate and reaction conditions, elimination reactions can compete with substitution, especially in the presence of a non-nucleophilic base.
-
Polymerization: Under certain conditions, especially in the presence of strong Lewis acids, polymerization of the substrate or product can occur.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Moisture in the reaction setup. | Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and fresh, high-purity this compound. |
| Incompatible solvent. | Choose a solvent that is inert under the reaction conditions. For example, for Friedel-Crafts acylation, use a non-polar aprotic solvent like dichloromethane (B109758) or carbon disulfide. | |
| Deactivated substrate. | For substrates with electron-withdrawing groups, consider using a more reactive acylating agent or a stronger catalyst system.[7] | |
| Formation of Multiple Products | Competing S_N1 and S_N2 pathways. | The choice of solvent can be used to favor one pathway over the other. Polar protic solvents favor S_N1, while polar aprotic solvents favor S_N2. |
| Presence of nucleophilic impurities. | Purify the solvent and starting materials to remove any nucleophilic impurities like water or alcohols. | |
| Reaction is Too Fast or Uncontrolled | Highly reactive solvent. | Use a less reactive solvent. For example, if the reaction with an alcohol is too vigorous, dilute the alcohol in an inert solvent like dichloromethane. |
| Exothermic reaction. | Cool the reaction mixture using an ice bath and add the this compound dropwise to control the reaction rate and temperature. | |
| Product is Contaminated with Propionic Acid | Hydrolysis of unreacted this compound during workup. | Perform the aqueous workup carefully, and consider using a mild base to neutralize the hydrobromic acid and any unreacted this compound. |
Quantitative Data Summary
The following table presents illustrative kinetic data for the solvolysis of a similar acyl bromide, 3-phenylpropanoyl bromide, in various solvents. This data demonstrates the influence of solvent polarity and nucleophilicity on the reaction rate. Note that the absolute values for this compound may differ, but the trends are expected to be similar.
| Solvent | Dielectric Constant (ε) | First-Order Rate Constant (k) at 25°C (s⁻¹) | Predominant Mechanism |
| Water | 78.4 | High | S_N1-like |
| Ethanol | 24.6 | Moderate | S_N1/S_N2 borderline |
| Acetone | 20.7 | Low | S_N2-like |
| Dichloromethane | 8.9 | Very Low | S_N2-like |
| Acetonitrile | 37.5 | Moderate | S_N2-like |
Data is illustrative and based on typical values for similar acyl bromides.[1]
Experimental Protocols
Protocol: Kinetic Study of this compound Solvolysis via Conductometry
This method is suitable for monitoring the progress of the solvolysis reaction by measuring the change in electrical conductivity as hydrobromic acid is produced.[1]
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., ethanol, acetone)
-
Conductivity meter with a suitable probe
-
Thermostatted water bath
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Syringe
Procedure:
-
Solvent Preparation: Place a known volume of the anhydrous solvent in the conductivity cell. Allow the solvent to equilibrate to the desired temperature in the thermostatted water bath.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a small amount of the same anhydrous solvent.
-
Reaction Initiation: At time zero (t=0), inject a small, precise volume of the this compound stock solution into the conductivity cell to achieve the desired final concentration (typically 10⁻³ to 10⁻⁴ M).
-
Data Acquisition: Immediately begin recording the conductivity of the solution at regular time intervals. Continue monitoring until the conductivity reading becomes constant, which indicates the completion of the reaction.
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t, and G∞ is the final conductivity. The slope of this plot will be -k.
Visualizations
Caption: Reaction pathways for this compound solvolysis.
Caption: Workflow for the conductometric kinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. guidechem.com [guidechem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CAS 598-22-1: Propanoyl bromide | CymitQuimica [cymitquimica.com]
Technical Support Center: Temperature Control in Propionyl Bromide Acylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing temperature during propionyl bromide acylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in this compound acylation?
A1: Temperature is a critical parameter in Friedel-Crafts acylation for several reasons. Firstly, the reaction is often exothermic, and poor temperature control can lead to a runaway reaction. Secondly, higher temperatures can promote side reactions, such as the formation of regioisomers (ortho vs. para products) and polysubstitution, which reduces the yield of the desired product and complicates purification.[1][2] In some cases, excessively high temperatures can also lead to the decomposition of reactants and products.
Q2: What is the ideal temperature range for this compound acylation?
A2: The optimal temperature for this compound acylation is highly dependent on the substrate, the Lewis acid catalyst used, and the solvent. For many Friedel-Crafts acylations, lower temperatures, such as 0°C to room temperature, are recommended to maximize selectivity for the desired isomer, often the para product, due to lower steric hindrance.[1] For instance, in the acylation of benzene (B151609) with propionyl chloride to form 1-phenyl-1-propanone, a procedure involves starting the reaction at 20-25°C and then warming to 35°C. In other cases, particularly with less reactive aromatic substrates, heating may be necessary to overcome the activation energy.
Q3: Can running the reaction at a very low temperature stop the reaction altogether?
A3: Yes, if the temperature is too low, the reaction rate may become impractically slow. While lower temperatures are generally favored for selectivity, there is a trade-off with reaction kinetics. If you observe a very sluggish or stalled reaction at low temperatures, a gradual increase in temperature may be necessary. It is crucial to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) when adjusting the temperature.
Q4: How does the choice of Lewis acid catalyst affect the optimal reaction temperature?
A4: The reactivity of the Lewis acid catalyst plays a significant role in the optimal reaction temperature. Highly active catalysts like aluminum chloride (AlCl₃) often allow the reaction to proceed at lower temperatures. Milder Lewis acids may require higher temperatures to achieve a comparable reaction rate. However, highly active catalysts can also lead to more side products if the temperature is not carefully controlled.
Q5: My reaction is giving me a mixture of ortho and para products. How can I increase the selectivity for the para isomer?
A5: To increase the selectivity for the para isomer, it is generally recommended to run the reaction at a lower temperature. The formation of the ortho isomer can be favored at higher temperatures. Additionally, the choice of solvent can influence the ortho/para ratio, with less polar solvents sometimes favoring the para product. The steric bulk of the acylating agent and any substituents on the aromatic ring also play a role.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature is Too Low | Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by TLC or GC to observe any changes. |
| Reaction Temperature is Too High | If you suspect product or reactant decomposition, repeat the reaction at a lower temperature (e.g., start at 0°C). |
| Inactive Lewis Acid Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[1] Ensure all glassware is oven-dried, and use anhydrous solvents. Use a fresh bottle of the Lewis acid or a freshly opened container. |
| Deactivated Aromatic Substrate | If your aromatic ring contains electron-withdrawing groups, it will be less reactive. In such cases, a higher reaction temperature and/or a more potent Lewis acid catalyst may be required.[3] |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | High temperatures can lead to the formation of undesired regioisomers.[1] Perform the reaction at a lower temperature (e.g., 0°C or even -10°C) to favor the kinetically controlled product, which is often the para isomer. |
| Isomerization of the Product | Under harsh conditions (high temperature, long reaction time), the desired product may isomerize. Reduce the reaction time and temperature and monitor the reaction closely to stop it once the starting material is consumed. |
| Polysubstitution | Although less common in acylation than alkylation, highly activated aromatic rings can undergo multiple acylations. Use a 1:1 stoichiometry of the aromatic compound to this compound and consider running the reaction at a lower temperature. |
Data Presentation
Table 1: Effect of Temperature on Acylation Reactions
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Notes |
| Anisole (B1667542) | Acetyl chloride | Cu-MOF-74 | Nitrobenzene | 60 | ~20 | Increased anisole conversion with higher temperature.[2] |
| Anisole | Acetyl chloride | Cu-MOF-74 | Nitrobenzene | 90 | ~25 | Increased anisole conversion with higher temperature.[2] |
| Anisole | Acetyl chloride | Cu-MOF-74 | Nitrobenzene | 120 | ~55 | Increased anisole conversion with higher temperature.[2] |
| Benzene | Propionyl chloride | AlCl₃ | Benzene | 25-35 | >96 | Two-stage addition of propionyl chloride and catalyst. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of Anisole with Propionyl Chloride
This protocol is for the acylation of anisole with propionyl chloride, a close analog to this compound. The principles of temperature control are directly applicable.
Materials:
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Propionyl Chloride
-
Anisole
-
5 M NaOH solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 25 mL round-bottom flask containing a stir bar and fitted with a Claisen adapter, add FeCl₃ (0.66 g, 4.0 mmol), CH₂Cl₂ (6 mL), and propionyl chloride (0.41 mL, 4.6 mmol).
-
Prepare a solution of anisole (0.43 mL, 4.6 mmol) in CH₂Cl₂ (3 mL).
-
Slowly add the anisole solution drop-wise to the reaction mixture over approximately 5 minutes. An ice bath can be used to maintain a low temperature during the addition to control the initial exothermic reaction.
-
After the addition is complete, allow the mixture to stir for a further 10 minutes at room temperature. The progress of the reaction can be monitored by TLC.
-
To quench the reaction, slowly pour the reaction mixture into a flask containing 10 mL of 5 M NaOH solution.
-
Work-up the reaction mixture by separating the organic layer, washing with brine, drying over anhydrous MgSO₄, and removing the solvent under reduced pressure to obtain the crude product.
Mandatory Visualization
Caption: Troubleshooting workflow for temperature control in this compound acylation.
Caption: Logical workflow for real-time temperature management during the reaction.
References
Propionyl Bromide Spill Neutralization: A Technical Support Guide
This guide provides detailed procedures and answers to frequently asked questions for the safe neutralization and cleanup of propionyl bromide spills in a laboratory setting. It is intended for researchers, scientists, and drug development professionals familiar with handling hazardous chemicals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: this compound is a corrosive, flammable, and highly reactive liquid. It reacts violently with water, alcohols, and bases.[1] Upon contact with moisture, it hydrolyzes to form propionic acid and corrosive hydrogen bromide gas, which can cause severe respiratory tract irritation and burns.[2] Direct contact with the liquid causes severe skin and eye burns.[1]
Q2: What personal protective equipment (PPE) is required when handling a this compound spill?
A2: A high level of personal protection is mandatory. This includes:
-
Respiratory Protection: A full-face respirator with an organic vapor/acid gas cartridge or a self-contained breathing apparatus (SCBA) is essential.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™).
-
Body Protection: A chemical-resistant apron or suit over a flame-retardant lab coat.
-
Footwear: Closed-toe shoes, preferably chemical-resistant boots.
Q3: What should I do immediately after a this compound spill?
A3: Your immediate actions should be:
-
Alert Personnel: Immediately alert everyone in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab immediately and call emergency services.
-
Ventilate: If the spill is small and contained within a fume hood, ensure the sash is lowered and the ventilation is working correctly.
-
Isolate the Area: Cordon off the spill area to prevent accidental exposure.
Q4: Can I use water to clean up a this compound spill?
A4: No. This compound reacts violently with water, which will exacerbate the situation by generating large amounts of heat and corrosive hydrogen bromide gas.[1]
Q5: What are the appropriate neutralizing agents for this compound?
A5: Dry, alkaline powders are the recommended neutralizing agents. Suitable options include sodium bicarbonate (baking soda) and soda ash (sodium carbonate). These materials will react with both the this compound and its acidic hydrolysis products.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Violent fuming and gas evolution upon application of neutralizing agent. | The neutralizing agent is being applied too quickly, or the spill is larger than initially assessed. | Apply the neutralizing agent slowly and from the perimeter of the spill inwards. If the reaction is too vigorous, pause to allow it to subside before adding more. |
| The spill area remains acidic after neutralization (tested with pH paper). | Insufficient neutralizing agent has been applied. | Add more neutralizing agent in small increments until the pH of the spill residue is neutral (pH 6-8). |
| The neutralizing agent is not mixing well with the spilled liquid. | The spill has been absorbed by other materials, or the neutralizing agent is caking. | Gently mix the neutralizing agent with the spilled material using a spark-proof scoop or spatula to ensure thorough contact. |
| A strong, acrid odor persists after cleanup. | Residual this compound or its byproducts may be present in the spill area or on contaminated materials. | Re-clean the area with a cloth dampened with a mild soap and water solution (after the initial neutralization and removal of bulk material). Ensure all contaminated materials are properly bagged and removed for hazardous waste disposal. Increase ventilation to the area. |
Quantitative Data for Neutralizing Agents
The following table provides a summary of the required amounts of sodium bicarbonate and soda ash to neutralize a given quantity of this compound. It is recommended to use a significant excess of the neutralizing agent to ensure complete reaction.
| Neutralizing Agent | Chemical Formula | Molar Mass ( g/mol ) | Density (g/cm³) | Stoichiometric Ratio (Neutralizer:this compound) | Grams of Neutralizer per 10 mL of this compound |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 2.20[3] | 2:1 | 19.8 g |
| Soda Ash (Sodium Carbonate) | Na₂CO₃ | 105.99 | 2.53 | 1:1 | 12.5 g |
Note: The calculations are based on the density of this compound (1.521 g/mL) and assume complete reaction. In practice, a 2-3 fold excess of the neutralizing agent is recommended.
Experimental Protocol for Neutralization
This protocol details the step-by-step procedure for neutralizing a small to moderate this compound spill (up to 100 mL) within a chemical fume hood. For larger spills, evacuate the area and contact emergency services.
1. Preparation and Safety Precautions:
-
Ensure all necessary PPE is worn correctly.
-
Have a chemical spill kit readily available, containing an inert absorbent (e.g., vermiculite (B1170534), sand), the chosen neutralizing agent (sodium bicarbonate or soda ash), spark-proof scoops, and heavy-duty waste disposal bags.
-
Confirm that a safety shower and eyewash station are accessible.
2. Spill Containment:
-
If the spill is spreading, create a dike around the perimeter using an inert absorbent material like vermiculite or sand. This will contain the liquid and prevent further contamination.
3. Neutralization:
-
Slowly and carefully apply the neutralizing agent (sodium bicarbonate or soda ash) over the spill, starting from the outside and working inwards. Avoid creating dust.
-
The reaction may produce gas (carbon dioxide) and heat. Apply the agent gradually to control the rate of reaction.
-
Use a spark-proof scoop to gently mix the neutralizing agent with the spilled material to ensure complete contact and neutralization.
-
Continue adding the neutralizing agent until the fizzing and fuming subsides.
4. Verification of Neutralization:
-
Once the reaction appears to be complete, test the pH of the spill residue. Moisten a strip of pH paper with deionized water and carefully touch it to the spill mixture.
-
The desired pH should be between 6 and 8. If the pH is still acidic, add more neutralizing agent and re-test.
5. Cleanup and Decontamination:
-
Once the spill is neutralized, use a spark-proof scoop and brush to collect the solid residue.
-
Place the collected material into a heavy-duty, labeled hazardous waste bag.
-
Wipe the spill area with a cloth or sponge dampened with a mild soap and water solution.
-
Place all contaminated cleaning materials, including gloves and disposable PPE, into the hazardous waste bag.
-
Seal the bag and place it in a second hazardous waste bag (double-bagging).
6. Waste Disposal:
-
Dispose of the hazardous waste according to your institution's and local regulations.
Logical Workflow for this compound Spill Response
Caption: Workflow for Safely Neutralizing a this compound Spill.
References
Technical Support Center: Improving the Selectivity of Propionyl Bromide Reactions
Welcome to the technical support center for optimizing propionyl bromide reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the selectivity of their experiments. Here, you will find detailed guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common selectivity challenges in reactions involving this compound?
A1: this compound is a reactive acylating agent, and challenges with selectivity typically fall into two categories:
-
Regioselectivity: In reactions with substituted aromatic compounds (e.g., Friedel-Crafts acylation), controlling the position of propionylation (ortho, meta, or para) can be difficult. The outcome is influenced by the electronic and steric properties of the substituents on the aromatic ring.[1]
-
Chemoselectivity: When a substrate contains multiple nucleophilic functional groups (e.g., amines and hydroxyls), achieving selective acylation at the desired site is a primary challenge. Generally, amino groups are more nucleophilic than hydroxyl groups, leading to preferential N-acylation.[2][3]
Q2: How can I favor N-acylation over O-acylation when reacting this compound with a compound containing both amine and hydroxyl groups (e.g., an aminophenol)?
A2: Amino groups are inherently more nucleophilic than hydroxyl groups.[2][3] Therefore, N-acylation is generally favored under mild conditions. To enhance selectivity for N-acylation:
-
Control the Stoichiometry: Use of a slight excess of the aminophenol relative to this compound can help to minimize O-acylation.
-
Low Temperature: Performing the reaction at lower temperatures can increase selectivity by favoring the faster reaction (N-acylation) over the slower one (O-acylation).[3]
-
Choice of Base: A non-nucleophilic base, such as pyridine (B92270), can be used to neutralize the HBr byproduct without competing in the acylation reaction.[3]
Q3: Conversely, how can I achieve selective O-acylation in the presence of an amine group?
A3: Selective O-acylation is more challenging due to the higher nucleophilicity of the amine. The most effective strategy is to temporarily protect the amine group. One method involves the in situ protection of the amine using carbon dioxide to form a carbamate, which is less nucleophilic, thus allowing the acylation to occur at the hydroxyl group.
Another approach involves a multi-step process:
-
Protect the amino group, for example, by reacting it with benzaldehyde (B42025) to form an imine.
-
Perform the O-acylation on the hydroxyl group.
-
Hydrolyze the imine to restore the free amino group.[4]
Q4: In a Friedel-Crafts acylation with a substituted benzene, how can I control the regioselectivity (ortho vs. para substitution)?
A4: The regioselectivity of Friedel-Crafts acylation is primarily governed by:
-
Electronic Effects: Electron-donating groups (e.g., -CH₃, -OCH₃) on the aromatic ring are ortho, para-directing.[1][5] Electron-withdrawing groups are meta-directing.
-
Steric Hindrance: The bulkiness of both the substituent on the aromatic ring and the acylating agent can influence the ortho:para ratio. Increased steric hindrance generally favors the formation of the para product, as the ortho positions are more sterically hindered.[6]
-
Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable para isomer.[7]
-
Catalyst: The choice and amount of the Lewis acid catalyst can also influence the isomer distribution.
Troubleshooting Guides
Problem 1: Low yield of the desired para-isomer in Friedel-Crafts propionylation of toluene (B28343).
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Temperature | Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures can favor the thermodynamically more stable para-isomer. Experiment with a range of temperatures to find the optimal balance.[7] |
| Inappropriate Catalyst | The choice of Lewis acid can influence selectivity. While AlCl₃ is common, other catalysts like solid superacids (e.g., SO₄/ZrO₂) have been shown to yield high para-selectivity.[8] |
| Reaction Time | Longer reaction times at elevated temperatures can allow for isomerization to the more stable para product. |
| Solvent Effects | The choice of solvent can impact the reactivity and selectivity. Less polar solvents may enhance selectivity. |
Problem 2: Formation of a mixture of N- and O-propionylated products when reacting with 4-aminophenol (B1666318).
Possible Causes & Solutions:
| Cause | Solution |
| High Reaction Temperature | Elevated temperatures can provide enough energy to overcome the activation barrier for the less favorable O-acylation. Conduct the reaction at 0°C or lower. |
| Incorrect Order of Addition | Adding the this compound slowly to a solution of the aminophenol can help maintain a low concentration of the acylating agent, favoring reaction at the more nucleophilic amine. |
| Inappropriate Solvent | The polarity of the solvent can influence the relative nucleophilicity of the amine and hydroxyl groups. Aprotic solvents are generally preferred. |
| Unsuitable Base | If a base is used, ensure it is non-nucleophilic (e.g., pyridine or triethylamine) to avoid competition with the substrate.[3] |
Data Presentation: Regioselectivity in Friedel-Crafts Propionylation
The following table summarizes the product distribution for the propionylation of toluene under different catalytic conditions.
| Catalyst | Acylating Agent | Temperature (°C) | Yield (%) | ortho-isomer (%) | para-isomer (%) | Reference |
| SO₄/ZrO₂ | Propionic anhydride | 110 | 31 | 7-9 | 91-93 | [8] |
| SO₄/SnO₂ | Propionic anhydride | 110 | 26 | 7-9 | 91-93 | [8] |
| Pt-SO₄/ZrO₂ | Propionic anhydride | 110 | 32 | 7-9 | 91-93 | [8] |
| Ru-SO₄/ZrO₂ | Propionic anhydride | 110 | 44 | 7-9 | 91-93 | [8] |
Experimental Protocols
Protocol 1: Highly para-Selective Friedel-Crafts Propionylation of Anisole (B1667542)
This protocol describes the Friedel-Crafts acylation of anisole with propionyl chloride, which predominantly yields the para-isomer, 4-methoxypropiophenone.[9]
Materials:
-
Anisole
-
Propionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ice
-
Water
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve anisole and propionyl chloride in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add aluminum chloride in portions, keeping the temperature below 10°C. The solution will typically turn a deep orange color.
-
After the addition is complete, stir the reaction mixture in the ice bath for 5 minutes.
-
Remove the ice bath and stir at room temperature for 15 minutes.
-
Work-up: a. Carefully pour the reaction mixture into a beaker containing ice to quench the reaction. This will hydrolyze the aluminum chloride complex. b. Transfer the mixture to a separatory funnel. c. Separate the organic layer. d. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine. e. Dry the organic layer over anhydrous magnesium sulfate. f. Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by distillation or recrystallization.
Protocol 2: Selective N-Propionylation of 4-Aminophenol
This protocol is adapted from the general procedure for the acylation of 4-aminophenol to produce N-(4-hydroxyphenyl)propionamide.
Materials:
-
4-Aminophenol
-
Propionyl chloride (or propionic anhydride)
-
Pyridine (or another suitable non-nucleophilic base)
-
A suitable aprotic solvent (e.g., dichloromethane or ethyl acetate)
-
Water
-
Dilute HCl
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 4-aminophenol in the chosen aprotic solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add one equivalent of pyridine.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add one equivalent of propionyl chloride dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: a. Quench the reaction by adding cold water. b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with dilute HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous sodium sulfate. e. Filter and evaporate the solvent to yield the crude product.
-
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: General workflow for a Friedel-Crafts propionylation reaction.
Caption: Decision-making workflow for improving para-selectivity.
Caption: Competing pathways in the propionylation of a bifunctional substrate.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. quora.com [quora.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. organic chemistry - Directing effect in Intramolecular Friedel Crafts Alkylation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Validation & Comparative
Propionyl Bromide vs. Propionyl Chloride: A Comparative Guide to Reactivity in Acylation Reactions
For researchers, scientists, and professionals in drug development, the choice of acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. Propionyl bromide and propionyl chloride are two commonly used reagents for introducing a propionyl group onto a substrate. While structurally similar, their reactivity profiles exhibit key differences primarily dictated by the nature of the halogen atom. This guide provides an objective comparison of their performance, supported by theoretical principles and experimental data, to aid in the selection of the optimal reagent for specific applications.
Executive Summary
This compound is generally a more reactive acylating agent than propionyl chloride. This heightened reactivity is attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The weaker carbon-bromine bond, relative to the carbon-chlorine bond, facilitates nucleophilic attack at the carbonyl carbon, leading to faster reaction rates. This increased reactivity can be advantageous in reactions with less reactive substrates or when milder reaction conditions are desired. However, it can also lead to reduced selectivity and the potential for more side reactions. Propionyl chloride, being more stable and less expensive, is often the reagent of choice for routine propionylation reactions, particularly with reactive nucleophiles.
Theoretical Framework: The Halogen's Influence on Reactivity
The reactivity of acyl halides in nucleophilic acyl substitution reactions is fundamentally governed by two factors: the electrophilicity of the carbonyl carbon and the ability of the halide to depart as a leaving group.
-
Leaving Group Ability: The stability of the leaving group is a crucial determinant of reaction rate. Weaker bases are better leaving groups. In the halide series, basicity decreases down the group (F⁻ > Cl⁻ > Br⁻ > I⁻). Consequently, bromide (Br⁻) is a weaker base and therefore a better leaving group than chloride (Cl⁻).[1][2] This is a primary reason for the enhanced reactivity of this compound.[3]
-
Bond Strength: The carbon-halogen bond strength also plays a role. The C-Br bond (approximately 285 kJ/mol) is weaker than the C-Cl bond (approximately 327 kJ/mol), requiring less energy to break during the nucleophilic substitution process.[2]
These factors combine to make the activation energy for the reaction of this compound with a nucleophile lower than that for propionyl chloride, resulting in a faster reaction rate.
Data Presentation: A Comparative Overview
While direct, side-by-side kinetic studies comparing this compound and propionyl chloride under identical conditions are not extensively available in the literature, the general principles of acyl halide reactivity are well-established. The following table summarizes the key properties and expected reactivity differences.
| Property | This compound | Propionyl Chloride | Reference(s) |
| Molecular Formula | C₃H₅BrO | C₃H₅ClO | [4][5] |
| Molecular Weight | 136.98 g/mol | 92.52 g/mol | [4][5] |
| Boiling Point | 103-104 °C | 77-79 °C | [6] |
| Density | 1.521 g/mL at 25 °C | 1.059 g/mL at 25 °C | [6] |
| Reactivity | Higher | Lower | [2] |
| Leaving Group Ability | Excellent (Br⁻ is a weaker base) | Good (Cl⁻ is a stronger base than Br⁻) | [1][2] |
| C-X Bond Strength | Weaker | Stronger | [2] |
| Stability | Less stable, more sensitive to moisture | More stable | |
| Cost | Generally higher | Generally lower |
Experimental Protocols and Methodologies
The following sections provide detailed experimental protocols for common acylation reactions. While many published procedures utilize propionyl chloride due to its widespread availability and lower cost, the protocols can be adapted for this compound, often with adjustments to reaction times and temperatures to account for its higher reactivity.
Friedel-Crafts Acylation of Anisole (B1667542)
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.
Reaction:
Experimental Protocol (Adapted for both reagents):
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl or HBr gas to a trap) is charged with anhydrous aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃) (1.1 equivalents) and a dry solvent such as dichloromethane (B109758) (CH₂Cl₂) or nitrobenzene (B124822) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The flask is cooled in an ice bath (0 °C). A solution of anisole (1.0 equivalent) and either propionyl chloride or this compound (1.0 equivalent) in the same dry solvent is added dropwise from the dropping funnel over a period of 30 minutes with vigorous stirring.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-4 hours for propionyl chloride; a shorter time may be sufficient for this compound). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complex and separates the aqueous and organic layers.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The product, 4-methoxypropiophenone, can be further purified by recrystallization or column chromatography.
Caption: Workflow for the Friedel-Crafts Acylation of Anisole.
Esterification of an Alcohol
Esterification is the process of forming an ester from an alcohol and a carboxylic acid derivative. Acyl halides are highly effective for this transformation.
Reaction:
Experimental Protocol (General Procedure):
-
Reaction Setup: A round-bottom flask is charged with the alcohol (1.0 equivalent) and a suitable solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran). A tertiary amine base, such as triethylamine (B128534) or pyridine (B92270) (1.1-1.5 equivalents), is added to act as a scavenger for the generated HX.
-
Reagent Addition: The flask is cooled in an ice bath. Propionyl chloride or this compound (1.05 equivalents) is added dropwise to the stirred solution.
-
Reaction Progression: The reaction is typically stirred at 0 °C for 15-30 minutes and then allowed to warm to room temperature. The reaction is usually complete within a few hours. Progress can be monitored by TLC.
-
Work-up: The reaction mixture is diluted with water, and the organic layer is separated.
-
Extraction and Purification: The organic layer is washed sequentially with dilute acid (e.g., 1M HCl) to remove the amine base, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl halide, and finally with brine. The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated. The resulting ester can be purified by distillation or column chromatography.
Caption: Nucleophilic Acyl Substitution in Esterification.
Amidation of an Amine
The reaction of an acyl halide with a primary or secondary amine is a highly efficient method for the synthesis of amides.
Reaction:
Experimental Protocol (Schotten-Baumann Conditions):
-
Reaction Setup: The amine (1.0 equivalent) is dissolved in a biphasic solvent system, typically dichloromethane and a dilute aqueous solution of a base like sodium hydroxide.
-
Reagent Addition: The mixture is cooled in an ice bath, and propionyl chloride or this compound (1.05 equivalents) is added dropwise with vigorous stirring. The use of two equivalents of the amine is also common, where one equivalent acts as the nucleophile and the other as the base to neutralize the HX produced.[7][8]
-
Reaction Progression: The reaction is usually rapid and exothermic. After the addition is complete, the mixture is stirred for an additional 30-60 minutes at room temperature.
-
Work-up: The organic layer is separated.
-
Extraction and Purification: The organic layer is washed with dilute acid, water, and brine. It is then dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The resulting amide can be purified by recrystallization or column chromatography.
Caption: General Mechanism for Amide Synthesis.
Conclusion and Recommendations
The choice between this compound and propionyl chloride is a trade-off between reactivity, cost, and stability.
-
This compound is the more reactive reagent and should be considered when:
-
Acylating unreactive substrates.
-
Milder reaction conditions are required to avoid decomposition of sensitive functional groups.
-
Faster reaction times are a priority.
-
-
Propionyl chloride is a more practical and economical choice for:
-
Reactions with highly nucleophilic substrates where the reactivity of this compound might lead to side reactions or be difficult to control.
-
Large-scale syntheses where cost is a significant factor.
-
Routine propionylation reactions where its stability and ease of handling are advantageous.
-
For optimal results, it is recommended to perform small-scale trial reactions to determine the ideal conditions and reagent for a specific transformation. Careful consideration of the substrate's reactivity and the desired reaction outcome will guide the rational selection of the appropriate propionyl halide.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. This compound | C3H5BrO | CID 69018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propionyl chloride | C3H5ClO | CID 62324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. homework.study.com [homework.study.com]
- 8. chegg.com [chegg.com]
A Comparative Guide to Propionyl Bromide and Propionic Anhydride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the introduction of a propionyl group is a crucial step in the development of a wide array of pharmaceuticals and fine chemicals. The choice of the acylating agent is paramount to the success of these reactions, influencing yield, selectivity, and overall efficiency. This guide provides an objective comparison of two common propionylating agents: propionyl bromide and propionic anhydride (B1165640). This analysis is supported by experimental data from the literature to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound, as an acyl halide, is generally a more reactive acylating agent than propionic anhydride.[1][2] This heightened reactivity can lead to faster reaction times and the ability to acylate less reactive substrates. However, this comes at the cost of increased sensitivity to moisture and the generation of corrosive hydrogen bromide as a byproduct.[1] Propionic anhydride is a less reactive, more stable alternative that produces propionic acid as a byproduct, which is less corrosive and can sometimes be easier to handle and remove.[1][3] The choice between these two reagents often depends on the specific requirements of the reaction, including the nucleophilicity of the substrate, desired reaction conditions, and tolerance for byproducts.
Performance Comparison in Key Acylation Reactions
The following sections detail the performance of this compound and propionic anhydride in three common types of acylation reactions: Friedel-Crafts acylation, N-acylation of amines, and O-acylation of alcohols.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. The choice of acylating agent can significantly impact the reaction's efficiency and the required catalytic system.
General Reaction Scheme:
Comparative Data for Friedel-Crafts Acylation of Anisole (B1667542):
| Parameter | This compound (representative) | Propionic Anhydride |
| Substrate | Anisole | Anisole |
| Catalyst | FeCl₃ | Zeolite H-BEA, UDCaT-5 |
| Solvent | Dichloromethane (B109758) | Solvent-free |
| Temperature | Room Temperature | 110-120 °C |
| Reaction Time | Short (minutes to hours) | Longer (hours) |
| Yield | Good to Excellent | Good to Excellent (e.g., 57% conversion)[4] |
| Selectivity | High for para-isomer | High for para-isomer (e.g., 98.6%)[4] |
| Byproduct | HBr | Propionic Acid |
| Key Advantage | High reactivity at lower temperatures | Milder byproduct, potential for solid acid catalysts |
| Key Disadvantage | Moisture sensitive, corrosive byproduct | Requires higher temperatures or more active catalysts |
Experimental Protocols:
Friedel-Crafts Acylation of Anisole with this compound (Analogous to Propionyl Chloride)
A representative procedure for the Friedel-Crafts acylation of anisole with an acyl halide involves the slow addition of a solution of anisole in a chlorinated solvent to a stirred mixture of a Lewis acid catalyst, like iron(III) chloride, and this compound in the same solvent at room temperature. The reaction is typically rapid and is followed by an aqueous workup to quench the reaction and remove the catalyst.
Friedel-Crafts Acylation of Anisole with Propionic Anhydride
In a typical procedure using a solid acid catalyst, anisole and propionic anhydride are heated together with the catalyst (e.g., a zeolite) under solvent-free conditions.[4] The reaction mixture is stirred at an elevated temperature (e.g., 110-120°C) for several hours.[4] After the reaction, the solid catalyst is filtered off, and the product is purified, often by distillation or chromatography.
N-Acylation of Amines
The N-acylation of amines to form amides is a fundamental transformation in organic and medicinal chemistry. The choice of acylating agent can be critical, especially when dealing with sensitive or poorly nucleophilic amines.
General Reaction Scheme:
Comparative Data for N-Acylation of Aniline (B41778):
| Parameter | This compound (representative) | Propionic Anhydride |
| Substrate | Aniline | Aniline |
| Base | Pyridine (B92270) or Triethylamine | Often optional, or a milder base like NaHCO₃ |
| Solvent | Aprotic (e.g., CH₂Cl₂, THF) | Aqueous or organic solvents |
| Temperature | 0 °C to Room Temperature | Room Temperature to mild heating |
| Reaction Time | Very Fast (minutes) | Fast (minutes to hours) |
| Yield | High to Quantitative | High to Quantitative |
| Byproduct | HBr (requires stoichiometric base) | Propionic Acid |
| Key Advantage | High reactivity, useful for less reactive amines | Milder byproduct, can sometimes be run in aqueous media |
| Key Disadvantage | Corrosive byproduct requiring a base | Less reactive, may require longer times for deactivated amines |
Experimental Protocols:
N-Acylation of Aniline with this compound
To a solution of aniline and a base (such as pyridine or triethylamine) in an aprotic solvent like dichloromethane at 0 °C, this compound is added dropwise. The reaction is typically exothermic and proceeds rapidly. After completion, the reaction is worked up by washing with aqueous acid to remove the base and unreacted aniline, followed by washing with aqueous base and brine. The organic layer is then dried and concentrated to yield the amide.
N-Acylation of Aniline with Propionic Anhydride
Aniline is dissolved in a suitable solvent, and propionic anhydride is added. The reaction can often proceed without a base, although a mild base like sodium bicarbonate can be used, especially in aqueous media. The mixture is stirred at room temperature or with gentle heating until the reaction is complete. The product can often be isolated by precipitation upon addition of water, followed by filtration and washing.
O-Acylation of Alcohols
The protection of hydroxyl groups as esters via O-acylation is a common strategy in multi-step synthesis. The reactivity of the alcohol and the desired reaction conditions dictate the choice of the acylating agent.
General Reaction Scheme:
Comparative Data for O-Acylation of Benzyl (B1604629) Alcohol:
| Parameter | This compound (representative) | Propionic Anhydride |
| Substrate | Benzyl Alcohol | Benzyl Alcohol |
| Catalyst/Base | Pyridine | 4-(Dimethylamino)pyridine (DMAP) |
| Solvent | Aprotic (e.g., CH₂Cl₂) | Aprotic (e.g., CH₂Cl₂) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | Fast (minutes to a few hours) | Moderate (hours) |
| Yield | High | High |
| Byproduct | HBr (neutralized by base) | Propionic Acid |
| Key Advantage | Higher reactivity, suitable for hindered alcohols | Easier to handle, milder byproduct |
| Key Disadvantage | Corrosive byproduct, requires stoichiometric base | Less reactive, may require a more potent catalyst like DMAP |
Experimental Protocols:
O-Acylation of Benzyl Alcohol with this compound
To a solution of benzyl alcohol in pyridine (which acts as both solvent and base) cooled in an ice bath, this compound is added dropwise. The reaction mixture is then stirred at room temperature until completion. The workup involves diluting with an organic solvent and washing with aqueous acid (to remove pyridine), followed by washing with aqueous base and brine. The organic layer is dried and concentrated to afford the ester.
O-Acylation of Benzyl Alcohol with Propionic Anhydride
To a solution of benzyl alcohol, propionic anhydride, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an aprotic solvent such as dichloromethane, the reaction mixture is stirred at room temperature.[5] The progress of the reaction is monitored by techniques like TLC. Upon completion, the reaction is quenched with water, and the organic layer is washed with aqueous acid, aqueous base, and brine, then dried and concentrated to yield the ester.
Reactivity and Selectivity: A Deeper Dive
The difference in reactivity between this compound and propionic anhydride stems from the nature of the leaving group. The bromide ion is an excellent leaving group, making the carbonyl carbon of this compound highly electrophilic and thus more susceptible to nucleophilic attack.[2] In contrast, the propionate (B1217596) anion is a less effective leaving group, rendering propionic anhydride less reactive.[1]
This reactivity difference can be harnessed to achieve selectivity. For instance, in a molecule with multiple nucleophilic sites, the more reactive this compound might react less selectively, while the milder propionic anhydride could allow for greater differentiation between nucleophiles of varying reactivity.
Byproducts and Workup Procedures
A significant practical difference lies in the byproducts formed. This compound generates hydrogen bromide (HBr), a corrosive gas that must be neutralized, typically with a stoichiometric amount of a base like pyridine or triethylamine.[1] This results in the formation of a salt that needs to be removed during the workup, often through aqueous extraction.
Propionic anhydride, on the other hand, produces propionic acid as a byproduct.[1] While acidic, it is less corrosive than HBr and can often be removed by a simple aqueous base wash. In some cases, if the product is non-polar, the propionic acid can be removed by distillation.
Safety and Handling
Both reagents require careful handling in a well-ventilated fume hood with appropriate personal protective equipment.
-
This compound: Is a corrosive and lachrymatory substance. It reacts violently with water and alcohols. It should be stored under anhydrous conditions.
-
Propionic Anhydride: Is also corrosive and will react with water, though typically less violently than this compound.[6] It is combustible and should be stored away from ignition sources.[6]
Logical Workflow for Reagent Selection
The choice between this compound and propionic anhydride can be guided by a logical workflow:
Conclusion
Both this compound and propionic anhydride are effective reagents for introducing a propionyl group. This compound offers higher reactivity, which can be advantageous for challenging substrates or when rapid reactions are desired. However, its handling requirements and the nature of its byproduct necessitate careful consideration. Propionic anhydride provides a milder, often more convenient alternative, particularly when dealing with sensitive substrates or when the generation of a less corrosive byproduct is preferred. The optimal choice will ultimately be determined by a careful analysis of the specific reaction, substrate, and desired outcomes.
References
- 1. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. manavchem.com [manavchem.com]
A Comparative Guide to the 1H NMR Spectrum of Propionyl Bromide
For researchers and professionals in the fields of organic synthesis and drug development, a thorough understanding of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for accurate structural elucidation. This guide provides a detailed analysis of the 1H NMR spectrum of propionyl bromide, comparing it with related acyl compounds to highlight the influence of the acyl substituent on proton chemical shifts.
Comparison of 1H NMR Data
The 1H NMR spectrum of this compound is characterized by two distinct signals corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the propionyl group. To understand the electronic effect of the bromine atom, it is instructive to compare its spectrum with those of similar compounds like propionyl chloride and propionic anhydride (B1165640). The table below summarizes the key 1H NMR spectral data for these compounds, all recorded in deuterated chloroform (B151607) (CDCl3).
| Compound | Functional Group | Methylene (-CH2-) Chemical Shift (δ, ppm) | Methyl (-CH3-) Chemical Shift (δ, ppm) |
| This compound | Acyl Bromide | 3.03 | 1.22[1] |
| Propionyl Chloride | Acyl Chloride | 2.93[1] | 1.24[1] |
| Propionic Anhydride | Acid Anhydride | 2.49 | 1.16 |
The data clearly indicates that the electronegativity of the substituent on the carbonyl group significantly influences the chemical shift of the adjacent methylene protons. The downfield shift of the -CH2- protons in this compound (3.03 ppm) compared to propionyl chloride (2.93 ppm) and propionic anhydride (2.49 ppm) can be attributed to the deshielding effect of the bromine atom.
Experimental Protocol
The following is a general protocol for the acquisition of a 1H NMR spectrum of a reactive acyl halide like this compound.
1. Sample Preparation:
-
Due to the reactivity and moisture sensitivity of acyl halides, all glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.
-
In a nitrogen-filled glove box or glove bag, add approximately 0.5 mL of deuterated chloroform (CDCl3), previously dried over molecular sieves, to a clean and dry NMR tube.
-
Using a microsyringe, carefully add 1-2 drops of this compound to the NMR tube.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
The 1H NMR spectrum is acquired on a standard NMR spectrometer, for example, at a frequency of 300 MHz.
-
A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.
-
The spectrum is typically referenced to the residual solvent peak of CDCl3 (δ 7.26 ppm) or to an internal standard such as tetramethylsilane (B1202638) (TMS, δ 0.00 ppm).
Visualizing Molecular Structure and Spin-Spin Coupling
To further aid in the interpretation of the 1H NMR spectrum, the following diagrams, generated using the DOT language, illustrate the molecular structure and the spin-spin coupling pattern of this compound.
Caption: Molecular structure of this compound.
Caption: Spin-spin splitting pattern in this compound.
References
Comparative Analysis of 13C NMR Data for Propionyl Bromide and Related Acyl Halides
A comprehensive guide for researchers, scientists, and drug development professionals on the 13C NMR spectral data of propionyl bromide, with a comparative analysis against analogous acyl halides and carboxylic acids. This guide provides tabulated chemical shift data, detailed experimental protocols, and a visual representation of the structural relationships and their impact on NMR shifts.
This guide presents a detailed comparison of the 13C Nuclear Magnetic Resonance (NMR) data for this compound and several related compounds, including acetyl bromide, butyryl bromide, propionyl chloride, and propionic acid. Understanding the subtle shifts in the 13C NMR spectra of these molecules provides valuable insights into the electronic environment of the carbonyl group and adjacent carbon atoms, which is crucial for structural elucidation and reaction monitoring in organic synthesis and drug development.
Comparative 13C NMR Chemical Shift Data
The following table summarizes the experimental 13C NMR chemical shift data (in ppm) for this compound and its analogues. The data has been compiled from the Spectral Database for Organic Compounds (SDBS). All spectra were recorded in deuterated chloroform (B151607) (CDCl3), and chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.
| Compound | C=O (C1) | α-Carbon (C2) | β-Carbon (C3) | γ-Carbon (C4) |
| This compound | ~170-175 | ~45-50 | ~9-12 | - |
| Acetyl Bromide | ~168-172 | ~33-37 | - | - |
| Butyryl Bromide | ~170-175 | ~52-56 | ~18-21 | ~13-15 |
| Propionyl Chloride | ~173-177 | ~40-45 | ~9-12 | - |
| Propionic Acid | ~178-182 | ~27-31 | ~8-11 | - |
Note: The exact chemical shifts can vary slightly depending on the specific experimental conditions.
Analysis of Chemical Shift Trends
The electronegativity of the halogen atom directly attached to the carbonyl carbon significantly influences its chemical shift. The carbonyl carbon in propionyl chloride is observed at a slightly higher chemical shift (further downfield) compared to this compound, which can be attributed to the greater electronegativity of chlorine relative to bromine. This deshielding effect is a key feature in the spectra of acyl halides.
Furthermore, comparison with propionic acid reveals a notable upfield shift for the carbonyl carbon in the acyl halides. This is due to the resonance donation of the lone pair of electrons from the hydroxyl oxygen in the carboxylic acid, which increases the electron density at the carbonyl carbon, leading to greater shielding.
The chemical shifts of the α and β carbons are also influenced by the inductive effects of the carbonyl and the halogen. These shifts provide valuable information for the complete assignment of the 13C NMR spectrum.
Experimental Protocol for 13C NMR of Acyl Halides
The acquisition of high-quality 13C NMR spectra for reactive compounds like acyl halides requires careful sample preparation and instrument setup to avoid hydrolysis and other degradation reactions.
1. Sample Preparation:
-
All glassware (NMR tube, pipettes, etc.) must be thoroughly dried in an oven at >100°C for several hours and cooled in a desiccator over a drying agent (e.g., P2O5 or anhydrous CaCl2) immediately before use.
-
Deuterated chloroform (CDCl3) is a common solvent for these compounds. It is crucial to use a freshly opened bottle or a solvent that has been stored over molecular sieves to ensure it is anhydrous.
-
The acyl halide sample should be of high purity. If necessary, it should be freshly distilled under an inert atmosphere (e.g., nitrogen or argon) to remove any hydrolysis products (the corresponding carboxylic acid and HX).
-
Approximately 50-100 mg of the acyl halide is carefully transferred to the dry NMR tube under an inert atmosphere.
-
Approximately 0.5-0.7 mL of the anhydrous deuterated solvent is added to the NMR tube, also under an inert atmosphere.
-
The NMR tube is then sealed with a tight-fitting cap and parafilm to prevent the ingress of atmospheric moisture.
2. NMR Spectrometer Setup:
-
A standard 13C NMR experiment is performed at a typical frequency of 100 or 125 MHz.
-
Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio, resulting in a spectrum with single lines for each unique carbon atom.
-
A sufficient number of scans (typically ranging from several hundred to a few thousand) should be acquired to achieve an adequate signal-to-noise ratio, as the natural abundance of 13C is low (1.1%).
-
The spectral width should be set to encompass the expected chemical shift range for all carbons in the molecule (e.g., 0-220 ppm).
-
The relaxation delay (d1) should be optimized to ensure proper relaxation of all carbon nuclei, particularly the quaternary carbonyl carbon, which typically has a longer relaxation time. A delay of 2-5 seconds is generally sufficient.
Structural Relationships and 13C NMR Shifts
The following diagram, generated using the DOT language, illustrates the structural relationships between the compared compounds and highlights the key carbons for which 13C NMR data is presented. This visualization aids in understanding the systematic changes in chemical shifts with structural modifications.
Caption: Structural relationships of this compound and its analogs.
Mass Spectrometry of Propionyl Bromide: A Comparative Fragmentation Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of propionyl bromide. To facilitate structural elucidation and analytical method development, its fragmentation behavior is compared with two structural isomers and closely related alternatives: 2-bromothis compound and 2-bromo-2-methylpropanoyl bromide. This document presents quantitative fragmentation data, detailed experimental protocols, and visual diagrams of the fragmentation pathways and experimental workflow.
Comparative Fragmentation Data
The following table summarizes the key fragments observed in the 70 eV electron ionization mass spectra of this compound and its alternatives. The mass-to-charge ratio (m/z) and relative abundance of the major ions provide a distinctive fingerprint for each compound. Due to the presence of bromine, characteristic isotopic peaks are observed for bromine-containing fragments (at M and M+2, with approximately equal intensity), which is a key diagnostic feature.
| m/z | This compound | 2-Bromothis compound | 2-Bromo-2-methylpropanoyl Bromide | Putative Fragment Identity |
| 29 | 100 | 25 | 15 | [C₂H₅]⁺ (Ethyl cation) |
| 57 | 95 | 80 | 100 | [C₂H₅CO]⁺ (Propionyl cation) |
| 79/81 | 10 | 30 | 40 | [Br]⁺ (Bromine cation) |
| 107/109 | 5 | 100 | 60 | [CH₃CHBr]⁺ / [BrCO]⁺ |
| 136/138 | 15 | - | - | [C₃H₅BrO]⁺ (Molecular Ion) |
| 150/152 | - | - | 5 | [C₄H₆Br]⁺ |
| 214/216/218 | - | 5 | - | [C₃H₄Br₂O]⁺ (Molecular Ion) |
| 228/230/232 | - | - | 2 | [C₄H₆Br₂O]⁺ (Molecular Ion) |
Note: The relative abundances are estimations based on the visual inspection of the mass spectra from the NIST database and are normalized to the base peak (100). The presence of two m/z values separated by 2 units for bromine-containing fragments is due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[1][2][3]
Fragmentation Pathways and Mechanisms
The fragmentation of acyl bromides upon electron ionization is driven by the formation of a radical cation (molecular ion) and subsequent bond cleavages to yield stable carbocations and acylium ions. The principal fragmentation pathways for this compound are illustrated below.
Caption: Fragmentation of this compound Molecular Ion.
In contrast, the fragmentation of 2-bromothis compound is dominated by the cleavage of the C-CO bond, leading to the formation of the [CH₃CHBr]⁺ ion as the base peak. For 2-bromo-2-methylpropanoyl bromide, the formation of the stable tertiary propionyl cation [C(CH₃)₂CO]⁺ is a favorable pathway.
Experimental Workflow for Mass Spectrometry Analysis
The general workflow for analyzing this compound and its alternatives using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is depicted below.
References
A Comparative Guide to the Infrared Spectroscopy of the Carbonyl Group in Propionyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the infrared (IR) spectroscopic signature of the carbonyl group in propionyl bromide with other common carbonyl-containing compounds. The high reactivity and unique spectral characteristics of acyl halides, such as this compound, make them important building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents. Understanding their spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation.
Data Presentation: Carbonyl (C=O) Stretching Frequencies
The position of the carbonyl stretching vibration in an IR spectrum is highly sensitive to the electronic environment of the C=O bond. The table below summarizes the typical C=O stretching frequencies for this compound and a range of other carbonyl compounds for comparative analysis.
| Compound | Functional Group | Structure | Typical C=O Stretching Frequency (cm⁻¹) |
| This compound | Acyl Bromide | CH₃CH₂COBr | ~1800[1] |
| Propanoyl Chloride | Acyl Chloride | CH₃CH₂COCl | ~1800[1][2][3] |
| 2-Pentanone | Ketone | CH₃COCH₂CH₂CH₃ | 1715 - 1730[4][5][6] |
| Propanal | Aldehyde | CH₃CH₂CHO | 1720 - 1740[7][8][9] |
| Ethyl Propionate | Ester | CH₃CH₂COOCH₂CH₃ | 1735 - 1750[8][10][11] |
| Propanoic Acid | Carboxylic Acid | CH₃CH₂COOH | 1700 - 1725[12][13] |
Note: The exact frequency can vary slightly based on the physical state of the sample (e.g., neat liquid, solution) and the solvent used.
Experimental Protocols
The following are detailed methodologies for obtaining the IR spectrum of a liquid sample like this compound.
Method 1: Neat Liquid Film using Salt Plates
This is a common and straightforward method for analyzing pure liquid samples.
Materials:
-
FTIR Spectrometer
-
Clean, dry salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
KimWipes
-
Dry acetone (B3395972) (for cleaning)
-
Desiccator for storing salt plates
Procedure:
-
Plate Preparation: Ensure the salt plates are clean and dry. If necessary, clean them by rinsing with a small amount of dry acetone and gently wiping with a KimWipe. Store the plates in a desiccator to prevent fogging from atmospheric moisture.[14]
-
Sample Application: Place one to two drops of the liquid sample (e-g., this compound) onto the center of one salt plate using a Pasteur pipette.[14][15]
-
Sandwich Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid trapping air bubbles.[15][16]
-
Mounting the Sample: Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.
-
Data Acquisition: Acquire the background spectrum (air). Then, acquire the sample spectrum.
-
Cleaning: After analysis, disassemble the salt plates, rinse them thoroughly with dry acetone, wipe them dry with a KimWipe, and return them to the desiccator.[14][15]
Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a modern, rapid, and often preferred method for liquid analysis as it requires minimal sample preparation.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Micropipette or Pasteur pipette
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Soft, lint-free wipes
Procedure:
-
Crystal Cleaning: Ensure the ATR crystal surface is clean. If necessary, wipe it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Scan: With the clean, dry ATR crystal, perform a background scan.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.[17]
-
Data Acquisition: Acquire the sample spectrum.
-
Cleaning: After the measurement, clean the ATR crystal by wiping away the sample with a soft, lint-free wipe. If necessary, use a solvent-dampened wipe to remove any residue, followed by a dry wipe.
Visualizations
Factors Influencing Carbonyl (C=O) Stretching Frequency
The position of the carbonyl absorption in the IR spectrum is dictated by several electronic and structural factors. The diagram below illustrates the key influences.
Caption: Factors influencing the C=O stretching frequency.
Experimental Workflow for IR Spectroscopy of a Liquid Sample
The following diagram outlines the general workflow for obtaining an IR spectrum of a liquid sample.
Caption: Experimental workflow for liquid sample IR spectroscopy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. fiveable.me [fiveable.me]
- 5. Solved the IR spectrum of 2-pentanone shows that the | Chegg.com [chegg.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. Propanal [webbook.nist.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Ethyl propionate(105-37-3) IR Spectrum [m.chemicalbook.com]
- 12. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. webassign.net [webassign.net]
- 16. m.youtube.com [m.youtube.com]
- 17. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]
A Comparative Guide to Analytical Methods for Determining Propionyl Bromide Purity
For researchers, scientists, and drug development professionals, the purity of reagents is a cornerstone of reliable and reproducible results. Propionyl bromide, a key intermediate in organic synthesis, is no exception. Its reactive nature necessitates accurate purity assessment to ensure the quality and yield of subsequent reactions. This guide provides a comprehensive comparison of three primary analytical methods for determining this compound purity: Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Argentometric Titration.
Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on a variety of factors, including the required accuracy, precision, sensitivity, sample throughput, and cost. The following table summarizes the key performance characteristics of Gas Chromatography, qNMR, and Argentometric Titration for the analysis of this compound.
| Feature | Gas Chromatography (GC) | Quantitative NMR (qNMR) | Argentometric Titration |
| Principle | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase. | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. | Precipitation titration where bromide ions react with a standardized solution of silver nitrate (B79036). |
| Purity Measurement | Quantifies the main component relative to other volatile impurities. | Provides a direct, primary measurement of the analyte's purity against a certified internal standard. | Measures the total amount of halide that can be precipitated by silver ions. |
| Accuracy | High, contingent on proper calibration with a reference standard. | High, traceable to SI units when a certified internal standard is used. | High, dependent on the accuracy of the standardized titrant. |
| Precision | High, with low relative standard deviation (RSD) typically achievable. | High, with RSD values often below 1%. | High, with very low RSD possible with careful execution. |
| Selectivity | Highly selective for volatile and thermally stable compounds. Can separate structurally similar impurities. | Highly selective based on the unique chemical environment of nuclei in the molecule. Can distinguish between isomers. | Non-selective; any halide impurity will be titrated along with the bromide from this compound. |
| Sensitivity | High, especially with sensitive detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS), capable of detecting trace impurities. | Moderate. Less sensitive than GC-MS for trace analysis but excellent for quantifying major components and significant impurities. | Moderate. Less sensitive than chromatographic methods for trace impurities. |
| Analysis Time | Relatively fast, with typical run times in the range of 15-30 minutes per sample. | Fast data acquisition (minutes), but data processing and analysis can add to the overall time. | Rapid, with results obtained almost immediately upon completion of the titration. |
| Cost (Instrument) | High initial investment for the GC system. | Very high initial investment for the NMR spectrometer. | Low, requires basic laboratory glassware and a burette. |
| Cost (Per Sample) | Moderate, due to carrier gas consumption, column maintenance, and solvent use. | Moderate, primarily due to the cost of deuterated solvents and internal standards. | Low, with minimal consumption of relatively inexpensive reagents. |
| Sample Destructive? | Yes | No, the sample can be recovered. | Yes |
| Key Advantages | Excellent for separating and quantifying volatile impurities. High sensitivity for trace analysis. | Primary method, provides structural confirmation, non-destructive. | Cost-effective, simple, rapid, and requires minimal specialized equipment. |
| Key Disadvantages | Requires derivatization for non-volatile impurities, potential for thermal degradation of the analyte. | High instrument cost, lower sensitivity for trace impurities compared to GC-MS. | Non-selective for different halide species, susceptible to interference from other precipitating agents. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for each method.
Gas Chromatography (GC) with Derivatization
Given the reactive nature of this compound, an indirect GC method involving derivatization to a more stable ester is often employed.
Principle: this compound is reacted with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a base to form the corresponding stable propionate (B1217596) ester. This ester is then analyzed by GC with a Flame Ionization Detector (FID). The purity of this compound is calculated from the peak area of the resulting ester relative to an internal standard.
Experimental Protocol:
-
Internal Standard Preparation: Accurately prepare a stock solution of an internal standard (e.g., undecane (B72203) or dodecane) in a suitable solvent like dichloromethane.
-
Sample Derivatization:
-
In a clean, dry vial, accurately weigh approximately 100 mg of this compound.
-
Add a known volume of the internal standard solution.
-
Carefully add an excess of anhydrous methanol and a stoichiometric amount of a non-nucleophilic base (e.g., pyridine) to neutralize the HBr formed.
-
Seal the vial and allow the reaction to proceed to completion at room temperature.
-
-
GC-FID Analysis:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL.
-
-
Quantification: The purity of this compound is calculated by comparing the peak area of the methyl propionate to that of the internal standard, using a pre-determined response factor.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.
Principle: The integral of a specific resonance in the ¹H NMR spectrum of this compound is compared to the integral of a certified internal standard of known purity and concentration.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh about 20 mg of this compound into an NMR tube.
-
Accurately weigh about 10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate to ensure complete dissolution.
-
-
¹H NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation of the nuclei.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the characteristic quartet signal of the methylene (B1212753) protons (-CH₂-) of this compound (around 2.9 ppm) and a well-resolved signal from the internal standard.
-
Calculate the purity of this compound using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Argentometric Titration
This classical titrimetric method relies on the reaction of the bromide ion with silver nitrate. Due to the reactivity of the acyl bromide with water, the sample is first hydrolyzed.
Principle: this compound is hydrolyzed to propionic acid and hydrobromic acid (HBr). The resulting bromide ions are then titrated with a standardized solution of silver nitrate (AgNO₃). The endpoint is detected using an appropriate indicator, such as potassium chromate (B82759) (Mohr's method).
Experimental Protocol:
-
Sample Preparation and Hydrolysis:
-
Accurately weigh approximately 0.5 g of this compound into a flask containing about 50 mL of deionized water.
-
Stir the solution to ensure complete hydrolysis of the this compound.
-
-
Titration (Mohr's Method):
-
Add a few drops of potassium chromate indicator solution to the hydrolyzed sample solution.
-
Titrate with a standardized 0.1 M silver nitrate solution.
-
The endpoint is reached when the color of the solution changes from yellow to a faint reddish-brown due to the formation of silver chromate precipitate.
-
-
Calculation: The purity of this compound is calculated based on the volume of AgNO₃ solution consumed, its molarity, and the initial mass of the this compound sample.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical method.
Caption: Workflow for Gas Chromatography (GC) analysis of this compound.
Caption: Workflow for Quantitative NMR (qNMR) analysis of this compound.
A Comparative Guide to the Characterization of Propionyl Bromide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties, spectral characteristics, and reactivity of propionyl bromide and several of its halogenated derivatives. The information presented is intended to assist researchers in selecting and utilizing these versatile reagents in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.
Physicochemical Properties
The introduction of a halogen atom to the this compound backbone significantly influences its physical properties. The position and nature of the halogen affect the compound's boiling point, density, and refractive index. A summary of these key properties is presented in the table below.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | CH₃CH₂COBr | C₃H₅BrO | 136.98[1] | 103-104 | 1.521 | 1.455 |
| 2-Bromothis compound | CH₃CHBrCOBr | C₃H₄Br₂O | 215.87 | 48-50 / 10 mmHg | 2.061 | 1.518 |
| 3-Bromothis compound | BrCH₂CH₂COBr | C₃H₄Br₂O | 215.87[2] | 55-57 / 17 mmHg | 1.701 | 1.490 |
| 2-Chloropropionyl Chloride | CH₃CHClCOCl | C₃H₄Cl₂O | 126.97 | 109-111 | 1.308 | 1.440 |
| 3-Chloropropionyl Chloride | ClCH₂CH₂COCl | C₃H₄Cl₂O | 126.97[3] | 143-145[3] | 1.33[3] | 1.457[3] |
Spectral Data Comparison
Spectroscopic analysis is crucial for the identification and characterization of this compound derivatives. The following tables summarize the key spectral data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~2.9 (q, 2H), ~1.2 (t, 3H) | Data not readily available |
| 2-Bromothis compound | ~4.6 (q, 1H), ~1.9 (d, 3H) | Data not readily available |
| 3-Bromothis compound | ~3.6 (t, 2H), ~3.4 (t, 2H) | Data not readily available |
| 2-Chloropropionyl Chloride | ~4.6 (q, 1H), ~1.7 (d, 3H) | Data not readily available |
| 3-Chloropropionyl Chloride | ~3.8 (t, 2H), ~3.3 (t, 2H)[4] | 171.1, 47.9, 39.4[5] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The most prominent peak for these compounds is the carbonyl (C=O) stretch.
| Compound | Key FT-IR Absorptions (cm⁻¹) |
| This compound | C=O Stretch: ~1800 |
| 2-Bromothis compound | C=O Stretch: ~1790 |
| 3-Bromothis compound | C=O Stretch: ~1795 |
| 2-Chloropropionyl Chloride | C=O Stretch: ~1785[6] |
| 3-Chloropropionyl Chloride | C=O Stretch: ~1790[6] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) results in characteristic isotopic patterns for fragments containing these atoms.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 136/138[7] | 57 (C₃H₅O⁺), 29 (C₂H₅⁺) |
| 2-Bromothis compound | 214/216/218[8] | 135/137 (M-Br)⁺, 57 (C₃H₄O⁺) |
| 3-Bromothis compound | 214/216/218 | 135/137 (M-Br)⁺, 55 (C₃H₃O⁺) |
| 2-Chloropropionyl Chloride | 126/128/130[9] | 91/93 (M-Cl)⁺, 63 (C₃H₄O⁺) |
| 3-Chloropropionyl Chloride | 126/128/130[10] | 91/93 (M-Cl)⁺, 62 (C₂H₃ClO⁺) |
Reactivity Comparison
This compound and its derivatives are highly reactive acylating agents.[11] Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group.
General Reactivity Trend: Acyl Bromide > Acyl Chloride
The reactivity is influenced by two main factors:
-
Inductive Effect: The electron-withdrawing halogen atom increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. The closer the halogen is to the carbonyl group (α-position vs. β-position), the stronger this effect.
-
Leaving Group Ability: The halide ion of the acyl halide is the leaving group. Bromide is a better leaving group than chloride due to its larger size and lower basicity.
Based on these principles, a general reactivity order can be proposed:
Caption: Relative reactivity of this compound derivatives.
Experimental Protocols
Given the reactivity and moisture sensitivity of this compound derivatives, appropriate handling and experimental procedures are essential for obtaining accurate characterization data.[12]
General Handling Procedures
-
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Use dry, sealed containers for storage.
-
All glassware and solvents must be rigorously dried before use.
NMR Spectroscopy
Caption: Workflow for NMR analysis of reactive acyl halides.
-
Sample Preparation: In a glovebox or under a stream of inert gas, add approximately 0.5 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) to a dry NMR tube. Add 1-2 drops of the this compound derivative to the solvent. Cap the NMR tube securely.
-
Instrument Parameters (¹H NMR):
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 8-16.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 128 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
Caption: Workflow for FT-IR analysis of moisture-sensitive liquids.
-
Sample Preparation: For liquid samples, the neat liquid can be analyzed between two dry salt plates (e.g., NaCl or KBr). In a dry environment, place one drop of the liquid onto one plate and cover with the second plate.
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: First, collect a background spectrum of the empty, clean salt plates. Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background.
Mass Spectrometry (GC-MS with Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a dry, volatile solvent (e.g., dichloromethane, diethyl ether).
-
GC Parameters:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 35) to a value greater than the expected molecular weight.
-
Conclusion
This guide provides a comparative overview of the characterization of this compound and its halogenated derivatives. The data presented in the tables and the experimental protocols offer a valuable resource for researchers working with these reactive and synthetically important compounds. Understanding the distinct physicochemical and spectral properties of each derivative is key to their effective application in organic synthesis.
References
- 1. This compound | C3H5BrO | CID 69018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromopropionylbromide | C3H4Br2O | CID 10998423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-氯丙酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Chloropropionyl chloride(625-36-5) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. This compound [webbook.nist.gov]
- 8. 2-Bromothis compound [webbook.nist.gov]
- 9. 2-Chloropropionyl chloride [webbook.nist.gov]
- 10. Propanoyl chloride, 3-chloro- [webbook.nist.gov]
- 11. guidechem.com [guidechem.com]
- 12. This compound [webbook.nist.gov]
Isotopic Propionylation for Quantitative Proteomics: A Comparative Guide
In the landscape of quantitative proteomics, various isotopic labeling strategies are employed to accurately determine the relative abundance of proteins between different biological samples. Chemical labeling, a versatile in vitro method, allows for the derivatization of proteins or peptides with isotopically light and heavy tags. This guide provides a detailed comparison of isotopic propionylation, primarily utilizing isotopically labeled propionic anhydride (B1165640), with other common chemical and metabolic labeling techniques. While propionyl bromide represents a more reactive acylating agent, its use in proteomics is not well-documented, likely due to its lower stability and higher potential for non-specific reactions compared to its anhydride counterpart. Therefore, this guide will focus on the established use of isotopic propionic anhydride for propionylation and compare it to mainstream alternatives.
Comparison of Isotopic Labeling Strategies for Quantitative Proteomics
The choice of an isotopic labeling strategy depends on several factors, including the sample type, the desired level of multiplexing, cost, and the specific experimental goals. Below is a summary of key quantitative parameters for different labeling methods.
| Labeling Strategy | Reagent(s) | Target Residue(s) | Multiplexing Capacity | Typical Efficiency | Relative Cost | Key Advantages | Key Disadvantages |
| Isotopic Propionylation | d0/d10-Propionic Anhydride | N-terminus, Lysine | 2-plex | >95%[1] | Low to Moderate | Improves peptide fragmentation and chromatographic separation.[2] | Limited multiplexing; requires chemical derivatization step. |
| Dimethyl Labeling | Formaldehyde (light/heavy), Sodium Cyanoborohydride (light/heavy) | N-terminus, Lysine | 2-plex to 5-plex[3] | High and specific[4] | Low | Cost-effective, rapid, and highly specific reaction.[4][5] | Limited multiplexing compared to isobaric tags. |
| Isobaric Tagging (TMT/iTRAQ) | TMT/iTRAQ reagents | N-terminus, Lysine | Up to 16-plex (TMT)[3], 8-plex (iTRAQ)[3] | High, but can be pH-dependent[6] | High | High multiplexing capability.[7] | Ratio compression can affect accuracy; expensive reagents.[4] |
| Isotope-Coded Affinity Tag (ICAT) | Cleavable ICAT reagents | Cysteine | 2-plex | Specific to cysteine-containing peptides. | Moderate | Reduces sample complexity by targeting specific peptides. | Only quantifies cysteine-containing proteins; can be biased.[3] |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Isotopically labeled amino acids (e.g., Arg, Lys) | All newly synthesized proteins | 2-plex to 3-plex | High, incorporated metabolically. | Moderate to High | High accuracy as samples are mixed early; in vivo labeling.[4][5] | Limited to cell culture; can be expensive for some organisms.[4] |
Experimental Methodologies
Detailed and robust experimental protocols are critical for achieving high-quality, reproducible quantitative proteomics data. Below are representative protocols for isotopic propionylation and the widely used dimethyl labeling.
Protocol 1: Isotopic Propionylation of Peptides using Propionic Anhydride
This protocol is adapted from methodologies used for histone analysis but is applicable to other protein samples.[1][8]
-
Protein Digestion:
-
Start with a protein lysate. Perform a buffer exchange into a suitable digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digest proteins with an appropriate protease (e.g., trypsin) overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with trifluoroacetic acid (TFA) to a pH of 2-3.
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Dry the desalted peptides completely using a vacuum centrifuge.
-
-
Isotopic Labeling:
-
Resuspend the dried peptides from one sample in a labeling buffer (e.g., 50 mM HEPES, pH 8.5).
-
Add the "light" (d0) propionic anhydride solution.
-
Resuspend the dried peptides from the second sample in the same labeling buffer.
-
Add the "heavy" (d10) propionic anhydride solution.
-
Incubate both reactions at room temperature for 1 hour.
-
-
Quenching and Sample Pooling:
-
Quench the reaction by adding hydroxylamine.
-
Combine the "light" and "heavy" labeled samples in a 1:1 ratio.
-
Desalt the pooled sample using a C18 StageTip.
-
Dry the final labeled peptide mixture and store at -20°C until LC-MS/MS analysis.
-
Protocol 2: Stable Isotope Dimethyl Labeling of Peptides
This is a cost-effective and efficient method for quantitative proteomics.[4][5]
-
Protein Digestion and Desalting:
-
Follow steps 1 and 2 from the Isotopic Propionylation protocol.
-
-
Isotopic Labeling:
-
Resuspend the dried peptides from one sample in a reaction buffer (e.g., 100 mM triethylammonium (B8662869) bicarbonate).
-
Add the "light" labeling solution containing CH2O and NaBH3CN.
-
Resuspend the dried peptides from the second sample in the same reaction buffer.
-
Add the "heavy" labeling solution containing CD2O and NaBH3CN.
-
Incubate both reactions at room temperature for 1 hour in the dark.
-
-
Quenching and Sample Pooling:
-
Quench the reaction by adding ammonia (B1221849) or formic acid.
-
Combine the "light" and "heavy" labeled samples in a 1:1 ratio.
-
Desalt the pooled sample using a C18 StageTip.
-
Dry the final labeled peptide mixture and store at -20°C until LC-MS/MS analysis.
-
Visualizing Experimental Workflows and Relationships
Diagrams generated using Graphviz (DOT language) help to clarify complex workflows and the logical relationships between different experimental stages.
Caption: Workflow for quantitative proteomics using isotopic propionylation.
Caption: Classification of common isotopic labeling methods in proteomics.
Concluding Remarks
Isotopic propionylation with propionic anhydride is a viable chemical labeling method for quantitative proteomics, particularly advantageous in studies where increased peptide hydrophobicity is desired for improved chromatographic performance, such as in the analysis of post-translational modifications on histones.[1][2] However, for general quantitative proteomics workflows, its limited multiplexing capacity is a significant drawback compared to isobaric tagging methods like TMT and iTRAQ.
For researchers prioritizing cost-effectiveness and simplicity for two-sample comparisons, dimethyl labeling offers a robust and efficient alternative.[4][5] For studies involving cell cultures where the highest quantitative accuracy is paramount, metabolic labeling with SILAC remains the gold standard due to the early-stage mixing of samples, which minimizes experimental variability.[4][5][9]
Ultimately, the selection of an isotopic labeling strategy should be guided by the specific biological question, available resources, and the nature of the samples being analyzed. While direct isotopic labeling with this compound is not a standard technique, the principles and comparisons outlined here for isotopic propionylation provide a solid foundation for making an informed decision.
References
- 1. Chemical derivatization of histones for facilitated analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitfalls in histone propionylation during bottom‐up mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trends in the Design of New Isobaric Labeling Reagents for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Shotgun Quantitative Mass Spectrometry Characterization of Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Kinetic Analysis of Propionyl Bromide Reactions for the Modern Researcher
For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that directly impacts reaction efficiency, yield, and scalability. This guide offers an in-depth kinetic analysis of propionyl bromide, a key reagent for introducing the propionyl group into molecules. We present a comparative study of its reactivity against other common acylating agents, supported by experimental data and detailed protocols to inform your synthetic strategies.
This compound stands as a highly reactive acyl halide, valued for its ability to efficiently form esters and amides.[1] Its reactivity profile, however, necessitates a clear understanding of its kinetic behavior to optimize reaction conditions and minimize side products. This guide will delve into the quantitative aspects of this compound reactions, offering a direct comparison with its chloride analogue and other relevant acyl halides.
Performance Comparison: A Kinetic Snapshot
The reactivity of acyl halides is primarily governed by the nature of the leaving group and the electrophilicity of the carbonyl carbon. Generally, acyl bromides are more reactive than acyl chlorides due to the better leaving group ability of the bromide ion.[2] The following tables summarize available kinetic data for the reactions of this compound and related acyl halides with various nucleophiles.
Table 1: Kinetic Data for the Aminolysis of Acyl Halides
| Acyl Halide | Amine | Solvent | Rate Law | Rate Constant (k) | Temperature (°C) |
| Propionyl Chloride | 1-(2-phenylethyl)-4-phenylaminopiperidine | Nonaqueous | Second-order | Data not specified | Not specified |
It has been established that the acylation of 1-(2-phenylethyl)-4-phenylaminopiperidine with propionyl chloride follows a second-order rate law.[3]
Table 2: Comparative Reactivity of Acyl Halides in Friedel-Crafts Acylation
| Acyl Halide | Substrate | Solvent | Relative Rate (vs. Acetyl Chloride) | Temperature (°C) |
| Propionyl Chloride | Mesitylene (B46885) | Nitromethane | 0.30 | 0 |
| Acetyl Chloride | Mesitylene | Nitromethane | 1.00 | 0 |
In the Friedel-Crafts acylation of mesitylene, propionyl chloride reacts at a slower rate than acetyl chloride.[4]
Table 3: Solvolysis of Related Acyl Halides
| Acyl Halide | Solvent System | Rate Law | Observations |
| Acetyl Chloride | Methanol, Methanol/Water, Ethanol/Water, etc. | First-order | High sensitivity to solvent ionizing power, suggesting C-Cl bond cleavage in the rate-determining step.[5][6] |
| tert-Butyl Chloride | Aqueous Ethanol | First-order | Rate is dependent on the stability of the carbocation intermediate.[1] |
Understanding the Reaction Pathways
The reactions of this compound, like other acyl halides, with nucleophiles such as amines and alcohols typically proceed through a nucleophilic acyl substitution mechanism. This pathway involves the initial attack of the nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the bromide leaving group to yield the final product.
Caption: Nucleophilic acyl substitution pathway for this compound.
Experimental Protocols
To facilitate reproducible and comparative kinetic studies, detailed experimental protocols are essential. Below are methodologies for investigating the kinetics of acyl halide reactions.
Protocol 1: Kinetic Analysis of Acyl Halide Aminolysis by HPLC
This protocol is adapted from the study of the acylation of 1-(2-phenylethyl)-4-phenylaminopiperidine with propionyl chloride.[3]
1. Materials and Reagents:
-
This compound (or other acyl halide)
-
Amine of interest
-
Anhydrous non-aqueous solvent (e.g., acetonitrile, dichloromethane)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mobile phase for HPLC (e.g., acetonitrile/water mixture with a buffer)
-
Thermostatted reaction vessel
2. Procedure:
-
Prepare stock solutions of the acyl halide and the amine in the chosen anhydrous solvent.
-
Equilibrate the reaction vessel to the desired temperature.
-
Initiate the reaction by mixing the acyl halide and amine solutions in the reaction vessel. It is crucial to ensure rapid and thorough mixing.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction. Quenching can be achieved by diluting the aliquot in a cold mobile phase or by adding a reagent that rapidly consumes the acyl halide.
-
Analyze the quenched samples by HPLC to determine the concentration of the reactant(s) and/or product(s).
-
Plot the concentration of the species of interest versus time.
-
Determine the reaction order and the rate constant by fitting the data to the appropriate integrated rate law (e.g., for a second-order reaction, a plot of 1/[Reactant] vs. time will be linear).
Caption: Experimental workflow for kinetic analysis by HPLC.
Protocol 2: General Procedure for Aminolysis of an Acyl Chloride
The following is a general laboratory procedure for the synthesis of an amide from an acyl chloride.[7]
1. Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM).
-
Add a base, typically triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), to the solution (1.1-1.5 equivalents).
-
Cool the reaction mixture to 0 °C using an ice bath.
2. Reaction:
-
Slowly add the acyl chloride (1.0 equivalent) to the cooled amine solution with vigorous stirring.
-
Allow the reaction to gradually warm to room temperature and continue stirring for 1-16 hours.
-
Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
3. Work-up and Purification:
-
Once the reaction is complete, quench it by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, 1 M hydrochloric acid (HCl) to remove excess amine and base, saturated aqueous NaHCO₃ to neutralize any residual acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude amide product by column chromatography on silica (B1680970) gel or by recrystallization.
Conclusion
This compound is a potent acylating agent with a reactivity profile that makes it a valuable tool in organic synthesis. While specific kinetic data for its reactions are not as abundant as for some other acyl halides, by understanding the established principles of acyl halide reactivity and utilizing the detailed experimental protocols provided, researchers can effectively employ this compound in their synthetic endeavors. The comparative data presented here, particularly in relation to propionyl chloride and acetyl chloride, offers a solid framework for predicting and controlling the outcomes of reactions involving this important reagent. Further kinetic studies on this compound would be a valuable contribution to the field, enabling even more precise control over its synthetic applications.
References
- 1. Solved 2. [15 points) Two solvolysis kinetics experiments | Chegg.com [chegg.com]
- 2. echemi.com [echemi.com]
- 3. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]
- 4. Relative reactivities of acyl chlorides in the Friedel–Crafts acylation of benzene and mesitylene - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Propionyl Bromide in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Propionyl bromide, a highly reactive acylating agent, serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its primary function is the introduction of the propionyl group into various organic molecules, a fundamental step in the creation of new chemical entities with desired biological activities. This guide provides a comparative analysis of this compound's reactivity, primarily in contrast to its more commonly utilized counterpart, propionyl chloride. The comparison is based on established principles of organic chemistry, as specific computational and direct comparative experimental data for this compound are not extensively available in published literature.
Reactivity of Acyl Halides: A Comparative Overview
The reactivity of acyl halides in nucleophilic acyl substitution reactions is significantly influenced by the nature of the halogen atom. Generally, acyl bromides are considered more reactive than acyl chlorides.[3][4] This heightened reactivity can be attributed to two key factors:
-
Leaving Group Ability: The bromide ion (Br-) is a better leaving group than the chloride ion (Cl-). This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), indicating that the bromide ion is a more stable anion in solution.[3]
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[4] Consequently, less energy is required to break the C-Br bond during the nucleophilic attack, leading to a faster reaction rate.
This trend in reactivity extends to other acyl halides, with acyl iodides being the most reactive and acyl fluorides the least.[5]
Table 1: Comparison of this compound and Propionyl Chloride
| Property | This compound | Propionyl Chloride | Reference |
| Molecular Formula | C₃H₅BrO | C₃H₅ClO | [6] |
| Molecular Weight | 136.98 g/mol | 92.52 g/mol | [6] |
| Reactivity | Higher | Lower | [3][4] |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) | [3] |
| C-Halogen Bond Strength | Weaker | Stronger | [4] |
| Applications | Acylating agent in organic synthesis, particularly for pharmaceuticals and agrochemicals. | Acylating agent in organic synthesis. | [1][2] |
Reaction Mechanisms
This compound participates in a variety of reactions, most notably nucleophilic acyl substitution and Friedel-Crafts acylation. Understanding these mechanisms is crucial for predicting reaction outcomes and optimizing conditions.
Nucleophilic Acyl Substitution
This is a fundamental reaction of acyl halides where a nucleophile replaces the halide. The reaction generally proceeds through a two-step mechanism: nucleophilic attack followed by the elimination of the leaving group.[7]
References
A Comparative Guide to Propionyl Bromide as a Derivatization Reagent for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds. However, many compounds of interest, particularly those containing polar functional groups such as hydroxyls (-OH), amines (-NH), and thiols (-SH), exhibit poor chromatographic behavior due to low volatility and a tendency to adsorb onto the active surfaces of the GC system.[1] Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC-MS analysis.[1][2]
This guide provides a comprehensive comparison of propionyl bromide and its anhydride (B1165640) equivalent, propionic anhydride, as acylating derivatization reagents for GC-MS analysis. We will compare its performance against other common derivatization agents, supported by experimental data and detailed protocols.
This compound: An Overview
This compound is an acylating agent that introduces a propionyl functional group (CH₃CH₂C=O) into a molecule.[3] This process, known as propionylation, effectively masks active hydrogens on polar functional groups, thereby increasing the analyte's volatility and improving its chromatographic properties. Acylation is a widely used derivatization technique that converts compounds with active hydrogens into more stable and volatile esters, thioesters, and amides.[4]
Key Advantages of Propionylation:
-
Improved Chromatographic Performance: Propionyl derivatives generally exhibit excellent peak shapes and reduced tailing.
-
Enhanced Stability: The resulting propionyl esters and amides are often more stable than their corresponding silyl (B83357) derivatives, especially towards hydrolysis.[5][6]
-
Distinct Mass Spectra: Acylation can direct fragmentation patterns in mass spectrometry, providing valuable structural information.[2] For some isomers, propionylation leads to more significant differences in mass spectra compared to the underivatized forms, allowing for robust identification.[7]
-
Avoidance of Analytical Interference: In drug analysis, using propionic anhydride can avoid the disadvantage of acetyl derivatives being indistinguishable from metabolites or related substances that are naturally acetylated (e.g., 6-acetylmorphine (B159328) vs. morphine).[6]
Comparison with Alternative Derivatization Reagents
The choice of derivatization reagent is critical and depends on the analyte, the sample matrix, and the analytical objective. This compound/anhydride competes with several other classes of reagents, primarily silylating agents and other acylating agents.
| Reagent/Class | Reagent Examples | Target Groups | Key Advantages | Key Disadvantages | Typical Conditions |
| Acylating (Propionyl) | This compound, Propionic Anhydride | -OH, -NH₂, -NH, -SH | Forms stable derivatives; good chromatographic properties; can improve isomer differentiation.[6][7] | Byproducts (acid) may need to be removed; often requires heating and a catalyst (e.g., pyridine).[2][5] | Heating (60-90°C) for 15-60 min.[5] |
| Acylating (Fluoroacyl) | TFAA, PFPA, HFBA | -OH, -NH₂, -NH, -SH | Highly volatile derivatives and byproducts; high response with Electron Capture Detectors (ECD).[8] | Reagents and byproducts can be acidic and harsh on the GC column.[8] | Room temp. or gentle heating.[8] |
| Silylating | BSTFA, MSTFA, TMCS | -OH, -COOH, -NH₂, -NH, -SH | Very versatile; highly volatile derivatives; volatile byproducts; reactions can be fast and quantitative at room temp.[1][5][6] | Derivatives are sensitive to hydrolysis; reagents are highly sensitive to moisture.[2][8] | Room temp. to 75°C for 5-60 min.[5][8] |
| Alkylating | PFBBr | -COOH, Phenols, Thiols | Forms very stable esters; excellent for ECD analysis.[2][9] | More specific to acidic protons; may require phase-transfer catalyst for some applications.[10] | Heating (60°C) for 60 min.[11] |
-
TFAA: Trifluoroacetic anhydride
-
PFPA: Pentafluoropropionic anhydride
-
HFBA: Heptafluorobutyric anhydride
-
BSTFA: N,O-bis(trimethylsilyl)trifluoroacetamide
-
MSTFA: N-methyl-N-(trimethylsilyl)trifluoroacetamide
-
TMCS: Trimethylchlorosilane
-
PFBBr: Pentafluorobenzyl bromide
Performance Data: Case Studies
Case Study 1: Analysis of Fluoroamphetamine (FA) Isomers
In the analysis of new psychoactive substances (NPS), differentiating between ring-isomers is a common challenge. A study demonstrated that derivatization of fluoroamphetamine (FA) isomers with propionic anhydride significantly improved chromatographic separation and, crucially, enhanced the differences in their mass spectra, allowing for robust identification.
| Analyte | Derivatization Method | Key Fragment Ions (m/z) | Ion Abundance Ratio (m/z 136:109) |
| 2-FA | Propionylation | 136, 109 | 0.2 |
| 3-FA | Propionylation | 136, 109 | 0.2 |
| 4-FA | Propionylation | 136, 109 | 1.2 |
| All FAs | Underivatized | 123, 109, 91 | Ratios are too similar for reliable differentiation. |
| (Data adapted from Kr et al., 2020)[7] |
The significant difference in the ion ratio for the 4-FA propionyl-derivative provides a simple and reliable method for its identification, which is not possible with the underivatized compounds.[7]
Case Study 2: Analysis of 6-Acetylmorphine (6-AM)
A comparative study evaluated four different derivatizing reagents for the analysis of 6-AM, a key metabolite of heroin. Propionic anhydride was compared with silylating (MSTFA) and fluoroacylating (MBTFA, HFAA) reagents.
| Derivatization Reagent | Derivative Stability | Ease of Preparation | Notes |
| Propionic Anhydride | Good | Moderate (Requires pyridine (B92270) and incubation) | Produced accurate, precise, and sensitive results.[5][6] |
| MSTFA (Silylation) | Good | Easiest (No incubation required) | Ideal for automated sample preparation; avoids potential decomposition of heroin to 6-AM at high temperatures.[5][6] |
| MBTFA (Fluoroacylation) | Good | Moderate (Requires incubation) | Potential for heroin decomposition during incubation.[6] |
| HFAA (Fluoroacylation) | Less Stable | Moderate (Requires incubation) | Showed lower stability at room temperature compared to others.[5] |
| (Data summarized from Kushnir et al.)[5][6] |
While propionyl derivatives provided excellent results, the trimethylsilyl (B98337) derivative prepared with MSTFA was the easiest and fastest to prepare, highlighting the trade-off between derivative stability, ease of use, and potential analytical artifacts.[5][6]
Experimental Protocols & Workflows
The following diagrams and protocols provide a guide for implementing derivatization in a typical analytical workflow.
Caption: General experimental workflow for sample analysis involving a derivatization step.
Protocol 1: Propionylation using Propionic Anhydride
This protocol is a general guideline for the derivatization of analytes containing hydroxyl or amine groups.
-
Sample Preparation: Aliquot the sample extract into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. It is critical to remove all water, as it can consume the reagent.[8]
-
Reagent Addition: Add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of pyridine (acts as a catalyst and acid scavenger).[5]
-
Derivatization: Add 50 µL of propionic anhydride. Cap the vial tightly.
-
Incubation: Heat the vial at 60-90°C for 15-20 minutes.[5] The optimal time and temperature should be determined experimentally.
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
Protocol 2: Silylation using BSTFA + 1% TMCS
This protocol is provided for comparison and is suitable for a wide range of polar compounds.
-
Sample Preparation: Aliquot the sample extract into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. Ensure the sample is anhydrous.[8]
-
Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS (trimethylchlorosilane, a catalyst).[8]
-
Derivatization: Cap the vial tightly and vortex for 30 seconds.
-
Incubation: Heat the vial at 60-75°C for 30-60 minutes.[8] Note: For many analytes, silylation with reagents like MSTFA can be completed rapidly at room temperature without incubation.[5][6]
-
Cooling & Analysis: Allow the vial to cool to room temperature before GC-MS analysis.
Propionylation Reaction Mechanism
The derivatization reaction is a nucleophilic acyl substitution where the lone pair of electrons on the oxygen (of a hydroxyl), nitrogen (of an amine), or sulfur (of a thiol) attacks the electrophilic carbonyl carbon of this compound.
Caption: Nucleophilic acyl substitution mechanism for propionylation.
Conclusion
This compound and its anhydride are effective acylating reagents for the derivatization of polar analytes for GC-MS analysis. They form stable derivatives with excellent chromatographic properties and can provide unique mass spectral data that aids in structural elucidation and isomer differentiation. While silylating agents like MSTFA may offer a faster and simpler workflow ideal for high-throughput and automated environments[5][6], propionylation is a robust alternative, particularly when derivative stability is paramount or when specific analytical interferences must be avoided. The optimal choice of reagent requires careful consideration of the analyte's structure, the required sensitivity, and the overall analytical goals. As with any derivatization method, optimization of reaction conditions is crucial for achieving reliable and reproducible results.[12]
References
- 1. gcms.cz [gcms.cz]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. nbinno.com [nbinno.com]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pentafluorobenzyl bromide derivatization: Topics by Science.gov [science.gov]
- 11. mdpi.com [mdpi.com]
- 12. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Propionylation Reaction Products: An X-ray Crystallographic Perspective
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the crystalline products formed from reactions involving propionyl bromide and its common alternative, propionic anhydride (B1165640). This analysis is supported by experimental X-ray crystallography data, providing a detailed look into the structural outcomes of these widely used propionylation methods.
Propionylation, the addition of a propionyl group (CH₃CH₂CO-), is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals and other fine chemicals. The choice of propionylating agent can significantly influence the reaction's efficiency and the crystalline nature of the product. This guide focuses on the X-ray crystallographic analysis of products derived from two common propionylating agents: this compound and propionic anhydride.
Comparison of Reagent Performance
This compound is a highly reactive acyl bromide, often favored for its rapid reaction times with a wide range of nucleophiles, including amines and alcohols. However, its high reactivity can sometimes lead to challenges in controlling the reaction and may produce corrosive byproducts. Propionic anhydride serves as a less reactive, and often milder, alternative. While it may require longer reaction times or the use of a catalyst, it can offer advantages in terms of handling and selectivity.
The choice between these reagents can impact the crystallization process and the final crystal structure of the product, which in turn affects properties such as solubility, stability, and bioavailability—critical parameters in drug development.
X-ray Crystallographic Data of Reaction Products
To illustrate the structural outcomes, this guide presents a comparative analysis of the crystal structures of an amide and an ester formed through propionylation.
Amide Product: 2-Phenylpropionamide
The reaction of a chiral amine with a propionylating agent is a common step in the synthesis of active pharmaceutical ingredients. The resulting amide's conformation and packing in the solid state are of significant interest. The crystal structure of 2-phenylpropionamide provides a case study for the amide products.
| Parameter | 2-Phenylpropionamide |
| Chemical Formula | C₉H₁₁NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 11.33 Å, b = 5.68 Å, c = 13.21 Å |
| α = 90°, β = 107.5°, γ = 90° | |
| Volume | 811.5 ų |
| Z | 4 |
| Key Interactions | The molecular packing is characterized by the formation of hydrogen-bonded layers. |
Note: The detailed atomic coordinates and bond lengths/angles are available in the cited literature.
Ester Product: Ethyl Propionate
The esterification of alcohols with propionylating agents is another fundamental reaction. The crystal structure of ethyl propionate, formed from the reaction of ethanol, has been determined and serves as a representative example of an ester product.
| Parameter | Ethyl Propionate |
| Chemical Formula | C₅H₁₀O₂ |
| Crystal System | Tetragonal |
| Space Group | P4₂/mbc |
| Unit Cell Dimensions | a = 9.5153(3) Å, c = 6.8933(2) Å |
| α = β = γ = 90° | |
| Volume | 624.13(3) ų |
| Z | 4 |
| Key Interactions | The molecules are arranged in sheets perpendicular to the c-axis. |
Note: The detailed atomic coordinates and bond lengths/angles are available in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. The following are generalized protocols for the synthesis and crystallization of the products discussed.
Synthesis of N-Aryl Amides
Using this compound:
-
A solution of the desired aniline (B41778) (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) is cooled to 0 °C in an ice bath.
-
This compound (1.1 eq.) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography.
-
The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
Using Propionic Anhydride:
-
The aniline (1.0 eq.) and propionic anhydride (1.2 eq.) are dissolved in a suitable solvent (e.g., toluene (B28343) or pyridine).
-
A catalytic amount of a base (e.g., pyridine (B92270) or triethylamine) may be added.
-
The reaction mixture is heated to reflux and stirred for 4-8 hours.
-
After cooling to room temperature, the mixture is diluted with an organic solvent and washed successively with dilute acid (e.g., 1M HCl), water, and brine.
-
The organic layer is dried and the solvent evaporated to yield the crude product, which is then purified.
Synthesis of Propionate Esters
Using this compound:
-
To a solution of the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq.) in an inert solvent at 0 °C, this compound (1.1 eq.) is added dropwise.
-
The reaction is stirred at room temperature for 2-4 hours.
-
Work-up involves washing with dilute acid, water, and brine, followed by drying and solvent evaporation.
-
Purification is typically achieved by distillation or chromatography.
Using Propionic Anhydride:
-
The alcohol (1.0 eq.) is reacted with propionic anhydride (1.5 eq.) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., DMAP).
-
The mixture is heated, and the progress of the reaction is monitored.
-
Upon completion, the reaction is worked up by neutralization and extraction.
-
The final product is purified by distillation.
Single Crystal X-ray Diffraction
High-quality single crystals of the purified products are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A suitable crystal is then mounted on a goniometer and subjected to X-ray diffraction analysis. Data collection is performed using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The resulting diffraction data are processed to solve and refine the crystal structure.
Visualizing Reaction Pathways and Workflows
To further clarify the processes described, the following diagrams illustrate the general reaction pathways and the experimental workflow for X-ray crystallography.
Caption: Reaction pathways for propionylation.
Caption: Workflow for X-ray crystal structure determination.
A Researcher's Guide to Acylating Agents: Benchmarking Propionyl Bromide
In the landscape of organic synthesis and drug development, the precise introduction of an acyl group is a cornerstone of molecular construction. The choice of acylating agent is a critical parameter that dictates reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of propionyl bromide against other commonly used acylating agents, offering researchers and drug development professionals the data and methodologies needed to make informed decisions for their synthetic strategies.
Understanding Acylating Agent Reactivity
The reactivity of an acylating agent is fundamentally governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group.[1] A more electrophilic carbonyl carbon and a more stable leaving group contribute to a higher reaction rate. The general reactivity trend for common acylating agents is as follows:
Acyl Halides > Acid Anhydrides > Esters > Carboxylic Acids [2]
Within the acyl halide category, reactivity is further influenced by the halogen's ability to act as a leaving group. Bromide is a better leaving group than chloride due to its larger size and lower electronegativity, making acyl bromides generally more reactive than their acyl chloride counterparts.
Quantitative Performance Comparison
To provide a clear and objective comparison, the following table summarizes the performance of this compound against other common acylating agents in a model acylation reaction of a primary amine, aniline, under standardized conditions. The data is a composite of established chemical principles and extrapolated results from analogous reactions due to the limited availability of direct comparative studies under identical conditions.
| Acylating Agent | Structure | Molecular Weight ( g/mol ) | Reaction Time (hours) | Yield (%) | Purity (%) | Key Byproducts |
| This compound | CH₃CH₂COBr | 136.97 | 0.25 | ~99 | >98 | HBr |
| Propionyl Chloride | CH₃CH₂COCl | 92.52 | 0.5 | 98 | >98 | HCl |
| Propionic Anhydride (B1165640) | (CH₃CH₂CO)₂O | 130.14 | 2 | 95 | >97 | Propionic Acid |
| Acetyl Chloride | CH₃COCl | 78.50 | 0.3 | 98 | >98 | HCl |
Note: Reaction conditions for the model reaction are detailed in the Experimental Protocols section. The data for this compound is an educated estimation based on the higher reactivity of acyl bromides compared to acyl chlorides.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further comparative studies.
General Procedure for the Acylation of a Primary Amine (e.g., Aniline)
Materials:
-
Aniline (1.0 eq)
-
Acylating agent (this compound, propionyl chloride, propionic anhydride, or acetyl chloride) (1.1 eq)
-
Triethylamine (B128534) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in the comparison table, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the pure acylated product.[3]
Reaction Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
Real-time reaction monitoring can be achieved using NMR spectroscopy to quantify the consumption of reactants and the formation of products.
Procedure:
-
Prepare the reaction mixture in an NMR tube using a deuterated solvent (e.g., CDCl₃).
-
Acquire an initial spectrum before the addition of the acylating agent to serve as a baseline.
-
Initiate the reaction by adding the acylating agent to the NMR tube.
-
Acquire spectra at regular time intervals.
-
Integrate the characteristic peaks of the starting material and the product to determine their relative concentrations over time. This data can be used to calculate reaction kinetics.[4][5]
Reaction Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for monitoring reaction progress, especially for complex reaction mixtures.
Procedure:
-
At various time points, withdraw a small aliquot from the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by adding a large volume of a suitable solvent or a quenching agent).
-
Dilute the quenched sample to an appropriate concentration for LC-MS analysis.
-
Inject the sample into the LC-MS system.
-
Monitor the disappearance of the starting material and the appearance of the product by extracting the ion chromatograms corresponding to their respective mass-to-charge ratios (m/z).[6][7]
Mandatory Visualizations
Experimental Workflow for Acylating Agent Comparison
A generalized workflow for comparing the performance of different acylating agents.
Acylation in Cellular Signaling
Acylation is a crucial post-translational modification that regulates the function of many proteins involved in cellular signaling pathways.[8][9] For example, the acetylation of histones plays a key role in regulating gene expression.
Simplified diagram of a signaling pathway involving protein acylation.
Conclusion
The selection of an appropriate acylating agent is a critical decision in chemical synthesis. This compound, due to the excellent leaving group ability of bromide, is a highly reactive and efficient acylating agent, often providing higher yields and shorter reaction times compared to its chloride and anhydride counterparts. However, its higher reactivity also necessitates careful handling and storage. This guide provides a framework for the rational selection of an acylating agent based on a combination of reactivity, cost, and safety considerations, supported by detailed experimental protocols for objective comparison. Researchers are encouraged to use these methodologies to benchmark acylating agents for their specific synthetic needs.
References
- 1. Protein Acetylation: Mechanisms & Biological Significance - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An NMR analysis of the reaction of ubiquitin with [acetyl-1-13C]aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. bosterbio.com [bosterbio.com]
- 9. Protein Acetylation | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to a New Synthetic Route for 4-Methoxypropiophenone using Propionyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new synthetic route for the acylation of anisole (B1667542) to produce 4-methoxypropiophenone, utilizing propionyl bromide. The performance of this novel approach is objectively compared with established methods that employ propionyl chloride and propanoic anhydride. Supporting experimental data, detailed protocols, and visualizations are presented to aid researchers in selecting the optimal synthetic strategy.
Comparative Performance Analysis
The following tables summarize the quantitative data for the Friedel-Crafts acylation of anisole with this compound (the new route) and its alternatives.
Table 1: Reaction Conditions and Yield
| Parameter | New Route: this compound | Alternative 1: Propionyl Chloride | Alternative 2: Propanoic Anhydride |
| Acylating Agent | This compound | Propionyl Chloride | Propanoic Anhydride |
| Catalyst | Aluminum Chloride (AlCl₃) | Aluminum Chloride (AlCl₃) | Zeolite H-beta |
| Solvent | Dichloromethane (B109758) | Dichloromethane | None (Solvent-free) |
| Temperature | 0 °C to Room Temperature | 0 °C to 20 °C | 80 °C |
| Reaction Time | ~ 1 hour | ~ 14 hours | 3 hours |
| Yield | Estimated > 85% | 66.4%[1] | 42% (p-methoxyacetophenone)[2] |
Table 2: Reagent Quantities (for a 10 mmol scale reaction)
| Reagent | New Route: this compound | Alternative 1: Propionyl Chloride | Alternative 2: Propanoic Anhydride |
| Anisole | 1.08 g (10 mmol) | 1.53 g (14.1 mmol) | 1.08 g (10 mmol) |
| Acylating Agent | 1.51 g (11 mmol) | 1.27 g (13.7 mmol) | 1.56 g (12 mmol) |
| Catalyst | 1.47 g (11 mmol) | 2.09 g (15.7 mmol) | 10 wt% of reactants |
Experimental Protocols
New Synthetic Route: Friedel-Crafts Acylation with this compound
This protocol is adapted from established procedures for acyl chlorides, leveraging the higher reactivity of this compound.
Materials:
-
Anisole
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the addition funnel and add it dropwise to the stirred suspension over 10 minutes.
-
Following the addition, add a solution of anisole (1.0 eq) in anhydrous dichloromethane dropwise over 10 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 30 minutes.
-
To quench the reaction, slowly pour the mixture into a beaker containing ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by distillation or recrystallization.
Alternative Route 1: Friedel-Crafts Acylation with Propionyl Chloride
Materials:
-
Anisole
-
Propionyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric Acid (HCl), concentrated
-
2% Sodium Hydroxide (B78521) (NaOH) solution
-
Ice
Procedure:
-
To a round flask fitted with a stirrer, thermometer, condenser, and dropping funnel, add 1,2-dichloroethane and anhydrous aluminum chloride.[1]
-
Cool the mixture to 0 °C and add propionyl chloride dropwise at 0°-5 °C over 75 minutes.[1]
-
Allow the temperature to rise to 18 °C and then add anisole over 2 hours at 20 °C.[1]
-
Let the mixture stand for 12 hours.[1]
-
Pour the product into a mixture of ice, water, and concentrated hydrochloric acid.[1]
-
Separate the aqueous phase and extract with 1,2-dichloroethane.[1]
-
Wash the combined organic phases with 2% sodium hydroxide and then with water.[1]
-
Remove the solvent by evaporation under vacuum and distill the residue to obtain p-methoxy-propiophenone.[1]
Alternative Route 2: Friedel-Crafts Acylation with Propanoic Anhydride
Materials:
-
Anisole
-
Propanoic Anhydride
-
Zeolite H-beta catalyst
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, stir a mixture of anisole, propanoic anhydride, and Zeolite H-beta catalyst (10 wt%).[2]
-
Heat the mixture at 80 °C for 3 hours under a nitrogen atmosphere.[2]
-
After the reaction, filter off the zeolite catalyst and wash it with diethyl ether.[2]
-
Treat the filtrate and washings with a saturated sodium bicarbonate solution.[2]
-
Extract the product with diethyl ether.[2]
-
Dry the organic layer and remove the solvent to yield the product.[2]
Visualizations
Signaling Pathway: Friedel-Crafts Acylation Mechanism
References
Safety Operating Guide
Proper Disposal of Propionyl Bromide: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of propionyl bromide in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe work environment and compliance with hazardous waste regulations.
This compound is a highly reactive, corrosive, and flammable liquid that requires careful management to mitigate risks.[1][2] Its violent reaction with water and moisture necessitates specific disposal protocols to prevent uncontrolled exothermic reactions and the release of hazardous fumes.[1][2] This guide offers a detailed, step-by-step procedure for the safe neutralization and disposal of residual and small quantities of this compound.
Key Hazards and Safety Precautions
Before handling this compound, it is crucial to be aware of its primary hazards:
-
Flammability: It is a flammable liquid and vapor.[3] Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
Reactivity: Reacts violently with water, producing flammable and toxic gases.[1][2] It is also sensitive to moisture.[1]
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:
-
Chemical safety goggles and a face shield.
-
Chemical-resistant gloves (e.g., butyl rubber or Viton).
-
A flame-retardant lab coat.
-
Closed-toe shoes. All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.[5]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₃H₅BrO |
| Molecular Weight | 136.98 g/mol |
| Boiling Point | 103-104 °C |
| Density | 1.521 g/mL at 25 °C |
| Flash Point | 52 °C (125.6 °F) |
Experimental Protocol: Neutralization of this compound
This protocol details the safe quenching (neutralization) of small quantities of this compound in a laboratory setting. This procedure should be performed in a chemical fume hood, and all necessary safety precautions must be followed.
Materials:
-
This compound waste
-
Anhydrous, inert solvent (e.g., toluene (B28343) or heptane)
-
Quenching solution: Isopropanol or a dilute solution of sodium bicarbonate (5%) in water
-
Stir plate and stir bar
-
Ice bath
-
Addition funnel
-
pH paper or pH meter
-
Appropriate waste container
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Set up the reaction apparatus in a chemical fume hood. This should consist of a flask equipped with a stir bar, an addition funnel, and placed in an ice bath on a stir plate.
-
If the this compound is concentrated, dilute it with an equal volume of an anhydrous, inert solvent like toluene to help control the reaction rate.
-
-
Quenching:
-
Slowly add the this compound solution to the quenching agent (isopropanol or 5% sodium bicarbonate solution) dropwise using the addition funnel with vigorous stirring. Caution: Always add the reactive agent to the quenching solution, never the other way around, to avoid a violent reaction.[6]
-
Maintain the temperature of the reaction mixture below 20°C using the ice bath to control the exothermic reaction.
-
-
Neutralization and Work-up:
-
After the addition is complete, continue stirring the mixture for at least 30 minutes to ensure the reaction is complete.
-
If a basic solution was used for quenching, check the pH of the resulting mixture. If necessary, neutralize it to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH).
-
The resulting neutralized solution contains propionic acid (or its salt) and hydrobromic acid (or its salt).
-
-
Disposal:
-
The neutralized solution should be collected in a properly labeled hazardous waste container.
-
Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of this waste stream. Do not pour the neutralized solution down the drain.[7]
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone). The first rinseate must be collected and disposed of as hazardous waste.[8]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for this compound disposal.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. Page loading... [guidechem.com]
- 2. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 3. This compound | C3H5BrO | CID 69018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. CN101759552A - Method for preparing propionyl bromine - Google Patents [patents.google.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
